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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical Properties of (R)-tetrahydrofuran-3-ol Hydrochloride

Prepared by: Gemini, Senior Application Scientist Introduction: A Chiral Building Block and its Salt Form (R)-tetrahydrofuran-3-ol is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Chiral Building Block and its Salt Form

(R)-tetrahydrofuran-3-ol is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents, including antiviral and antibacterial drugs.[1] Its specific stereochemistry and functional groups—a secondary alcohol and a cyclic ether—make it a versatile building block in asymmetric synthesis.[2][3] This guide focuses on the hydrochloride salt of this compound, a form often utilized in drug development to enhance a molecule's stability, handling, and solubility profile.[4][5]

While extensive data exists for the parent compound, (R)-tetrahydrofuran-3-ol, specific, experimentally determined physical constants for its hydrochloride salt are not widely available in public-domain literature. This guide will therefore provide a comprehensive overview of the known properties of the parent molecule as a baseline, followed by an expert analysis of the expected physicochemical characteristics of the hydrochloride salt. Furthermore, it will furnish detailed, field-proven experimental protocols for the characterization of the hydrochloride salt, providing researchers and drug development professionals with the necessary tools for its analysis.

Chemical Structures:

(R)-tetrahydrofuran-3-ol (Parent Compound)(R)-tetrahydrofuran-3-ol Hydrochloride


Figure 1. Chemical structure of the parent alcohol.Figure 2. Expected structure of the hydrochloride salt, with the ether oxygen protonated.
The Rationale for Hydrochloride Salt Formation

In pharmaceutical development, converting a parent molecule into a salt is a common strategy to overcome challenges related to the parent form. The primary reasons include:

  • Enhanced Stability: Salts are generally crystalline solids, which are often more chemically and physically stable than their liquid or low-melting-point parent forms, leading to a longer shelf-life.[6][7]

  • Improved Solubility: Hydrochloride salts of organic molecules are typically much more soluble in aqueous media than their corresponding free base or neutral forms.[4] This is critical for bioavailability and formulation.

  • Ease of Handling: Crystalline solids are easier to weigh, purify, and formulate into solid dosage forms (e.g., tablets, capsules) compared to liquids.[5]

Physical Properties of the Parent Compound: (R)-tetrahydrofuran-3-ol

As a baseline for understanding the hydrochloride salt, the well-documented physical properties of the parent alcohol, (R)-tetrahydrofuran-3-ol, are summarized below.

PropertyValueSource(s)
CAS Number 86087-24-3[2][8][9][10]
Molecular Formula C₄H₈O₂[1][9]
Molecular Weight 88.11 g/mol [2][8][11]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 181 °C (at 760 mmHg)[1][2][8]
Density ~1.097 g/mL at 25 °C[2][8]
Refractive Index n²⁰/D ≈ 1.45[1][2][8]
Optical Rotation [α]²⁰/D ≈ -18° (c=2.4 in methanol)[8]

Expected Physical Properties of (R)-tetrahydrofuran-3-ol Hydrochloride

The conversion of the parent alcohol to its hydrochloride salt induces significant changes in its physical properties due to the introduction of an ionic center. In this case, the most likely site of protonation by HCl is the ether oxygen, creating an oxonium ion paired with a chloride anion.

Appearance and Morphology
  • Expected State: Crystalline solid.

  • Causality & Field Insights: The parent compound is a liquid at room temperature.[1] The formation of an ionic salt introduces strong electrostatic interactions, which favor the formation of a stable crystal lattice. This results in a solid material with a defined morphology, which is more amenable to pharmaceutical processing.

Thermal Properties: Melting Point
  • Expected Melting Point: Significantly higher than the freezing point of the parent alcohol and expected to be a sharp range for a pure sample.

  • Causality & Field Insights: The melting process requires overcoming the intermolecular forces that hold the crystal lattice together. The ionic bonds in the hydrochloride salt are substantially stronger than the hydrogen bonds and van der Waals forces in the parent liquid alcohol. Consequently, more thermal energy is required to break down the lattice, resulting in a much higher melting point. A narrow melting range (e.g., 0.5-1.0 °C) is a reliable indicator of high purity for a crystalline organic compound.

3.2.1 Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range using a standard digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation:

    • Place a small amount of the (R)-tetrahydrofuran-3-ol hydrochloride solid onto a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula. This ensures uniform heat transfer throughout the sample.

    • Press the open end of a glass capillary tube into the powder until a 2-3 mm column of the sample is packed into the bottom. .

  • Apparatus Setup:

    • Ensure the heating block of the apparatus is at or below room temperature.

    • Insert the capillary tube into the sample holder.

  • Rapid Determination (Optional but Recommended):

    • Set a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.

    • Record the temperature at which the sample melts. This provides a target for the accurate determination.

    • Allow the apparatus to cool at least 20 °C below this approximate temperature.

  • Accurate Determination:

    • Insert a fresh capillary tube with a new sample.

    • Rapidly heat the block to about 15-20 °C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2 °C/min. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts.

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Prepare Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D Optional First Run E Cool Block D->E F Prepare New Sample E->F G Heat to ~20°C below Approx. MP F->G H Heat Slowly (1-2°C/min) G->H I Record T1 (First Liquid) H->I J Record T2 (Last Crystal) I->J K Report Range T1 - T2 J->K

Diagram 1. Workflow for melting point determination.

Solubility Profile
  • Expected Solubility: High solubility in polar protic solvents like water and methanol. Lower solubility in less polar solvents like dichloromethane and ethyl acetate. Very low to negligible solubility in non-polar solvents like hexanes and toluene.

  • Causality & Field Insights: The principle of "like dissolves like" governs solubility. The hydrochloride salt is an ionic compound, making it highly polar. It will readily dissolve in polar solvents capable of solvating the oxonium cation and the chloride anion. Water is an excellent solvent due to its high polarity and ability to form strong hydrogen bonds. The parent alcohol is also polar and water-soluble, but the salt form is expected to have even greater aqueous solubility.[4][12]

3.3.1 Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

This method is a gold standard for determining the equilibrium solubility of a compound.

  • Preparation:

    • To a series of vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

    • Add an excess amount of (R)-tetrahydrofuran-3-ol hydrochloride solid to each vial, ensuring a visible amount of undissolved solid remains. The presence of excess solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Sample Separation:

    • Remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

  • Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow A Add Excess Solid to Known Volume of Solvent B Seal and Agitate at Constant Temperature (24-48h) A->B Equilibration C Allow Solid to Settle B->C D Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D Separation E Prepare Dilutions of Filtrate D->E F Quantify Concentration (e.g., HPLC) vs. Standards E->F Analysis G Calculate and Report Solubility (mg/mL) F->G

Diagram 2. Workflow for quantitative solubility determination.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and structure of the hydrochloride salt. The data will differ from the parent alcohol due to the protonation event.

Infrared (IR) Spectroscopy
  • Expected Key Absorptions:

    • O-H Stretch: A strong, very broad absorption between 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

    • C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

    • ⁺O-H Stretch: A broad absorption, potentially in the 2700-2400 cm⁻¹ region, arising from the protonated ether (oxonium ion). This is a key diagnostic feature for the salt.

    • C-O Stretches: Strong, distinct peaks in the 1250-1050 cm⁻¹ region, corresponding to the alcohol C-O and ether C-O-C stretching vibrations.

  • Causality & Field Insights: The IR spectrum provides a fingerprint of the molecule's functional groups. While the alcohol O-H and aliphatic C-H stretches will be similar to the parent compound, the most telling feature for the hydrochloride salt will be the appearance of a new, broad band in the fingerprint region associated with the ⁺O-H stretch of the protonated ether.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Deshielding Effect: All proton signals are expected to be shifted downfield (to a higher ppm) compared to the parent alcohol. The protonation of the ether oxygen withdraws electron density from the entire ring, deshielding the adjacent protons most significantly.

    • Hydroxyl Proton: The alcohol -OH proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

    • Oxonium Proton: The new proton on the ether oxygen (⁺O-H) may be observable as a very broad signal, though it may exchange too rapidly to be seen clearly.

  • ¹³C NMR:

    • Deshielding Effect: Similar to the ¹H spectrum, all carbon signals, particularly those adjacent to the ether oxygen (C2 and C5), will be shifted downfield due to the inductive effect of the positive charge on the oxygen atom.

  • Causality & Field Insights: NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The downfield shift of signals is a direct and quantifiable consequence of the reduced electron density around the nuclei caused by the positive charge of the oxonium ion.[13] This provides definitive evidence of salt formation.

Mass Spectrometry (MS)
  • Expected Observation: In typical Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry, the molecular ion observed will correspond to the mass of the free parent alcohol .

  • Causality & Field Insights: Mass spectrometry measures the mass-to-charge ratio of ions in the gas phase. The hydrochloride salt is not stable in the gas phase under typical MS conditions. During the ionization process, the compound will revert to the volatile neutral form, (R)-tetrahydrofuran-3-ol. Therefore, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will correspond to a mass of 88.1 or 89.1, respectively. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would not be observed in the molecular ion cluster for this reason.

Comprehensive Characterization Workflow

A logical workflow is critical for the efficient and thorough characterization of a new or uncharacterized sample like (R)-tetrahydrofuran-3-ol hydrochloride.

CharacterizationWorkflow cluster_0 Initial Assessment cluster_1 Physicochemical Properties cluster_2 Structural Confirmation A Sample Receipt B Visual Inspection (Color, Form) A->B C Melting Point (Purity Check) B->C D Solubility Screening (Aqueous & Organic) C->D E IR Spectroscopy (Functional Groups) D->E F NMR Spectroscopy (¹H, ¹³C - Connectivity) E->F G Mass Spectrometry (Molecular Weight) F->G H Data Integration & Structural Elucidation G->H

Diagram 3. General workflow for physical & chemical characterization.

References

  • Cheméo. Chemical Properties of 3-Furanol, tetrahydro-. Available at: [Link][14]

  • Solubility of Things. Tetrahydrofuran-3-ol. Available at: [Link][12]

  • PubChem, National Center for Biotechnology Information. (-)-3-Hydroxytetrahydrofuran. Available at: [Link][11]

  • Wikipedia. 3-Hydroxytetrahydrofuran. Available at: [Link][15]

  • Pharmaguideline Forum. Free Base vs Salt Form Reference Standards. Available at: [Link][4]

  • Al-Dhubiab, B. et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(9), 2848. Available at: [Link][6]

  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link][5]

  • Reddit. How to detect a HCl salt in organic compounds. Available at: [Link][13]

  • ScienceMadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. Available at: [Link][7]

  • University of Medical Sciences in Poznan. Salts of Organic Bases. Available at: [Link]

Sources

Exploratory

(R)-tetrahydrofuran-3-ol hydrochloride chemical structure and stereochemistry

The following technical guide is structured to address the stereochemical intricacies of (R)-Tetrahydrofuran-3-ol , while scientifically correcting and contextualizing the user's query regarding its "hydrochloride" form....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the stereochemical intricacies of (R)-Tetrahydrofuran-3-ol , while scientifically correcting and contextualizing the user's query regarding its "hydrochloride" form.

Stereochemical Integrity, Acid Reactivity, and Synthetic Utility[1][2]

Executive Summary & Critical Nomenclature Clarification

Target Molecule: (R)-Tetrahydrofuran-3-ol CAS Number: 86087-24-3 Synonyms: (R)-3-Hydroxytetrahydrofuran, (R)-3-THF-ol.[1][2][3][4][5]

The "Hydrochloride" Paradox: It is critical to address the prompt's reference to "(R)-tetrahydrofuran-3-ol hydrochloride." This specific salt form does not exist as a stable, isolable solid under standard conditions.

  • Chemical Reality: Hydrochloride salts are typically formed by protonating basic nitrogen centers (amines).[2] (R)-Tetrahydrofuran-3-ol is a cyclic ether-alcohol.[1][2] While the oxygen atoms can be protonated by concentrated HCl to form oxonium ions (transient species), these are highly reactive intermediates that lead to ring opening or substitution, not stable salts.

  • Likely Confusion: This nomenclature is often confused with (R)-3-Aminotetrahydrofuran hydrochloride (a stable solid) or refers to the reaction mixture of the alcohol in hydrochloric acid during the synthesis of (R)-3-chlorotetrahydrofuran .[1]

Scope: This guide focuses on the stable neutral chiral building block , its absolute stereochemistry, and its specific behavior in acidic media (interaction with HCl).

Chemical Identity & Physical Properties
PropertyDataNote
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless, viscous liquidHygroscopic
Boiling Point 181 °C (at 760 mmHg)High bp due to H-bonding
Density 1.09 g/mL
Chirality (R)-EnantiomerC3 is the stereocenter
Optical Rotation

(c=1, Methanol)
Solubility Miscible with water, ethanol, THF
Stereochemical Analysis (Cahn-Ingold-Prelog)

The chiral center is located at C3 .[2][6] The absolute configuration is assigned (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][6][7][8]

Priority Assignment:

  • -OH Group: Oxygen (Atomic #8) has the highest priority.[2]

  • C2 (Ring Carbon): Attached to Ring Oxygen (O).[1][2] O > C, so C2 outranks C4.[2]

  • C4 (Ring Carbon): Attached to C5 (Carbon).

  • -H Atom: Lowest priority.

Visualization: When the H atom is oriented to the back, the sequence 1 (-OH) → 2 (C2) → 3 (C4) follows a clockwise direction, confirming the (R) configuration.[7]

Stereochemistry cluster_logic CIP Determination Center Chiral Center (C3) OH 1. -OH (Hydroxyl) (Highest Priority) Center->OH C2 2. -CH2-O- (C2) (Attached to Oxygen) Center->C2 C4 3. -CH2-C- (C4) (Attached to Carbon) Center->C4 H 4. -H (Hydrogen) (Lowest Priority) Center->H Oriented Back Step1 Compare C2 vs C4 Step2 C2 has Oxygen neighbor C4 has Carbon neighbor Step1->Step2 Step3 Clockwise Path (1->2->3) = (R) Configuration Step2->Step3

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-Tetrahydrofuran-3-ol.[1][2][3]

Acid Sensitivity & Reaction with HCl

This section addresses the user's "hydrochloride" query by detailing the actual chemical behavior of (R)-THF-3-ol in the presence of Hydrochloric Acid (HCl).

The Mechanism: Reaction with concentrated HCl does not yield a salt; it drives a nucleophilic substitution or ring-opening equilibrium.[2]

  • Protonation: The hydroxyl group is protonated to form an alkyloxonium ion (

    
    ).[2]
    
  • Pathway A (Substitution): Chloride ion (

    
    ) attacks C3.[1][2] If this proceeds via 
    
    
    
    , stereochemistry inverts to (S)-3-chlorotetrahydrofuran .[1][2]
  • Pathway B (Ring Opening): The ring oxygen can also be protonated, leading to ring opening and formation of 4-chloro-1,3-butanediol .[1][2]

Synthetic Note: Interestingly, the reaction is reversible. Heating 4-chloro-1,3-butanediol in dilute acid is a standard industrial method to synthesize 3-hydroxytetrahydrofuran via cyclization [1].[1][2]

HCl_Reaction Start (R)-Tetrahydrofuran-3-ol (Neutral Liquid) Oxonium Oxonium Intermediate [R-OH2]+ Cl- (Transient / Not Isolable) Start->Oxonium Protonation HCl + HCl (conc.) PathA Path A: Nucleophilic Substitution (SN2 Attack by Cl-) Oxonium->PathA PathB Path B: Ring Opening (Acid Catalysis) Oxonium->PathB ProdA (S)-3-Chlorotetrahydrofuran (Inversion of Configuration) PathA->ProdA ProdB 4-Chloro-1,3-butanediol (Acyclic) PathB->ProdB ProdB->Start Heat/Base (Cyclization)

Figure 2: Reaction pathways of (R)-Tetrahydrofuran-3-ol in acidic media.[1][2]

Experimental Protocol: Determination of Enantiomeric Excess (ee)

For researchers utilizing (R)-THF-3-ol as a chiral building block, verifying stereochemical purity is paramount.[1][2] The following protocol uses Mosher's Acid Chloride derivatization, a gold-standard method for alcohols.

Objective: Quantify the enantiomeric purity (ee%) of (R)-Tetrahydrofuran-3-ol.

Reagents:

  • (R)-Tetrahydrofuran-3-ol (Analyte)[1][2][4][9][10]

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)[1][2]

  • Pyridine (dry)[1]

  • Deuterated Chloroform (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Preparation: In a clean, dry NMR tube or small vial, dissolve 10 mg of (R)-Tetrahydrofuran-3-ol in 0.5 mL of

    
    .
    
  • Derivatization: Add 20 µL of dry pyridine and 15 µL of (R)-(-)-MTPA-Cl.

  • Incubation: Shake gently and allow to stand at room temperature for 15–30 minutes to ensure complete esterification.

  • Analysis (

    
     NMR):  Acquire a proton NMR spectrum.
    
  • Interpretation:

    • Examine the methoxy (

      
      ) signals of the Mosher ester.
      
    • The diastereomeric esters (from R-alcohol and S-contaminant) will show distinct chemical shifts.[1][2]

    • Calculation: Integrate the major peak (

      
      ) and minor peak (
      
      
      
      ).
      
      
      [1][2]

Self-Validating Check: If the starting material is racemized, you will see two methoxy peaks of equal intensity (1:1 ratio).

Synthetic Applications in Drug Development

(R)-Tetrahydrofuran-3-ol is a high-value "Chiral Pool" reagent.[1][2]

  • Kinase Inhibitors: Used to install the chiral THF moiety in ATP-competitive inhibitors, enhancing solubility and binding affinity via the ether oxygen.[2]

  • Antiviral Precursors: The THF ring is a common motif in protease inhibitors (e.g., Amprenavir analogs), though specific stereochemistry ((R) vs (S)) dictates biological activity [2].[2]

  • Leaving Group Activation: The hydroxyl group is frequently converted to a tosylate (OTs) or mesylate (OMs) to create a chiral electrophile for

    
     reactions, allowing the installation of nucleophiles with inversion  of configuration (yielding (S)-substituted products).
    
References
  • Process for the preparation of 3-hydroxytetrahydrofuran. Source: Google Patents (US6359155B1).[1][2] Describes the cyclization of 4-chloro-1,3-butanediol.

  • Tetrahydrofuran-3-ol (PubChem CID 9960). Source:[1][2][9][11] National Center for Biotechnology Information (2025).[2] PubChem Compound Summary. [Link][1][2][11]

  • Synthesis of Chiral 3-Hydroxytetrahydrofuran. Source: Organic Syntheses, Coll.[2][12] Vol. 4, p.534 (1963).[2] [Link][1][2]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Discovery of (R)-tetrahydrofuran-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-tetrahydrofuran-3-ol is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tetrahydrofuran-3-ol is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of several antiviral and anticancer agents. Its hydrochloride salt form offers advantages in terms of stability and handling. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of (R)-tetrahydrofuran-3-ol hydrochloride, designed for researchers and professionals in drug development. The guide delves into various synthetic strategies, offering detailed, step-by-step protocols for key methodologies. It emphasizes the rationale behind experimental choices, ensuring scientific integrity and replicability. Furthermore, this document provides a thorough analysis of the compound's characterization, including spectroscopic data and methods for determining enantiomeric purity, and concludes with a discussion of its significant applications in the pharmaceutical industry.

Introduction: The Emergence of a Key Chiral Synthon

The tetrahydrofuran ring is a privileged scaffold in a vast array of natural products and biologically active molecules. The introduction of a hydroxyl group at the 3-position, particularly with a defined (R)-stereochemistry, provides a crucial handle for the construction of complex molecular architectures with specific biological functions. While the racemic form of 3-hydroxytetrahydrofuran was first synthesized in 1909, the significance of its enantiomerically pure forms, particularly the (R)-enantiomer, became profoundly evident with the rise of asymmetric synthesis in pharmaceutical development.

The "discovery" of (R)-tetrahydrofuran-3-ol as a valuable chiral synthon is not attributed to a single breakthrough but rather to an evolving understanding of its utility in the synthesis of complex drug molecules. A landmark in its history is the first enantioselective synthesis from L-malic acid, reported in 1983, which opened the door for its broader application in drug discovery.[1][2] Today, (R)-tetrahydrofuran-3-ol is indispensable, most notably for its role in the synthesis of the HIV protease inhibitor Darunavir, where it forms a critical part of the drug's structure, contributing to its high potency and favorable resistance profile.[3][4][5]

This guide will explore the key synthetic routes to (R)-tetrahydrofuran-3-ol and its subsequent conversion to the hydrochloride salt, providing the necessary detail for practical application in a research and development setting.

Strategic Approaches to the Synthesis of (R)-tetrahydrofuran-3-ol

The synthesis of enantiomerically pure (R)-tetrahydrofuran-3-ol can be broadly categorized into several strategic approaches, primarily differing in the choice of the chiral starting material. The most prominent and industrially relevant methods include:

  • From (R)-1,2,4-Butanetriol: A straightforward and high-yielding method involving the acid-catalyzed cyclization of a readily available chiral precursor.

  • From D-Malic Acid: A classic chiral pool approach that leverages the stereochemistry of a natural product.

  • From (R)-4-Chloro-1,3-butanediol: An efficient route involving an intramolecular Williamson ether synthesis.

The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, scalability, and the desired enantiomeric purity.

Diagram of Synthetic Strategies

Caption: Key synthetic pathways to (R)-tetrahydrofuran-3-ol.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for synthesizing (R)-tetrahydrofuran-3-ol.

Synthesis from (R)-1,2,4-Butanetriol

This method is favored for its simplicity and high yield. The acid-catalyzed dehydration and cyclization of (R)-1,2,4-butanetriol provides a direct route to the target molecule.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a distillation head, a condenser, and a receiving flask.

  • Reaction Mixture: To the flask, add (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid (PTSA) monohydrate (approximately 1% by weight of the butanetriol).[6][7]

  • Reaction Conditions: The mixture is heated to 180-220 °C under reduced pressure.[6][7]

  • Distillation: (R)-tetrahydrofuran-3-ol is distilled directly from the reaction mixture as it is formed.

  • Purification: The collected distillate is then purified by fractional distillation to yield pure (R)-tetrahydrofuran-3-ol.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic Acid: PTSA is a strong, non-oxidizing acid that effectively catalyzes the dehydration and subsequent intramolecular cyclization. Its solid form makes it easy to handle.

  • High Temperature and Reduced Pressure: These conditions facilitate the removal of water, driving the equilibrium towards the formation of the cyclized product and allowing for its simultaneous distillation.

Synthesis from D-Malic Acid

This chiral pool synthesis leverages the inherent stereochemistry of D-malic acid. The process involves the reduction of the carboxylic acid functionalities to alcohols, followed by cyclization.

Experimental Protocol:

  • Esterification: D-malic acid is first converted to its dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).[8][9]

  • Reduction: The resulting dimethyl D-malate is then reduced to (R)-1,2,4-butanetriol using a strong reducing agent such as sodium borohydride in a suitable solvent like ethanol or a mixture of THF and methanol.[8][10][11]

  • Cyclization: The crude (R)-1,2,4-butanetriol is then cyclized to (R)-tetrahydrofuran-3-ol using the acid-catalyzed dehydration method described in section 3.1.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid groups are converted to esters to facilitate their reduction, as direct reduction of carboxylic acids with sodium borohydride is generally less efficient.

  • Sodium Borohydride: This reducing agent is a safer and more scalable alternative to lithium aluminum hydride, which was used in earlier syntheses.[1][2]

Synthesis from (R)-4-Chloro-1,3-butanediol

This route involves an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the tetrahydrofuran ring.

Experimental Protocol:

  • Reaction Setup: (R)-4-chloro-1,3-butanediol is dissolved in an aqueous solution of a base, such as sodium hydroxide.[12]

  • Reaction Conditions: The solution is heated to promote the intramolecular nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent. The organic extracts are then dried and concentrated, and the crude product is purified by distillation.

Causality Behind Experimental Choices:

  • Base: The base deprotonates the hydroxyl group, forming an alkoxide that is a more potent nucleophile for the intramolecular cyclization.

  • Heating: Provides the necessary activation energy for the SN2 reaction to occur.

Preparation of (R)-tetrahydrofuran-3-ol Hydrochloride

For pharmaceutical applications, converting the final compound into a salt form can improve its stability, solubility, and handling properties. The hydrochloride salt of (R)-tetrahydrofuran-3-ol is a common and useful form.

Experimental Protocol:

  • Dissolution: Dissolve the purified (R)-tetrahydrofuran-3-ol in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Addition of HCl: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable organic solvent (e.g., HCl in diethyl ether).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the dry solvent, and dried under vacuum to yield (R)-tetrahydrofuran-3-ol hydrochloride.

Causality Behind Experimental Choices:

  • Dry Conditions: The use of dry solvents and reagents is crucial to prevent the introduction of water, which can interfere with the salt formation and lead to a less stable product.

  • Aprotic Solvent: An aprotic solvent is used to prevent any reaction between the solvent and the hydrogen chloride.

Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (R)-tetrahydrofuran-3-ol hydrochloride is critical for its use in pharmaceutical synthesis.

Spectroscopic Data
Technique (R)-tetrahydrofuran-3-ol (R)-tetrahydrofuran-3-ol Hydrochloride
¹H NMR Characteristic multiplets for the tetrahydrofuran ring protons and a broad singlet for the hydroxyl proton.Similar to the free alcohol, with potential shifts in the proton signals due to the presence of the hydrochloride.
¹³C NMR Three distinct signals for the carbon atoms of the tetrahydrofuran ring.Similar to the free alcohol, with potential shifts in the carbon signals.
IR (cm⁻¹) Broad O-H stretch (~3400), C-H stretches (~2900), and C-O stretch (~1050).The broad O-H stretch will be present, and there may be additional peaks associated with the hydrochloride salt.
Mass Spec. Molecular ion peak corresponding to the mass of the molecule.The mass spectrum will show the molecular ion of the free alcohol, as the hydrochloride salt will typically dissociate in the mass spectrometer.
Determination of Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of (R)-tetrahydrofuran-3-ol.

Chiral HPLC Workflow

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into Chiral HPLC System A->B C Separation on Chiral Stationary Phase B->C D Detection (UV) C->D E Data Analysis (Peak Integration) D->E

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Typical Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak AD-H).[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol.[4]

  • Detector: UV detector.

  • Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Applications in Drug Development

The primary application of (R)-tetrahydrofuran-3-ol is as a chiral building block in the synthesis of pharmaceuticals. Its most notable use is in the synthesis of the HIV protease inhibitor Darunavir. The (R)-hydroxyl group serves as a key attachment point for another part of the drug molecule, and its specific stereochemistry is crucial for the drug's binding to the HIV protease enzyme.[3][4][5]

Conclusion

(R)-tetrahydrofuran-3-ol hydrochloride is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. The synthetic routes outlined in this guide, particularly those starting from (R)-1,2,4-butanetriol and D-malic acid, offer efficient and scalable methods for its preparation. The subsequent conversion to the hydrochloride salt provides a stable and easy-to-handle form of the compound. The analytical methods described herein are essential for ensuring the quality and enantiomeric purity of the final product, which is a critical consideration for its use in the synthesis of active pharmaceutical ingredients. This guide provides a solid foundation for researchers and drug development professionals working with this important chiral synthon.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Surleraux, D., et al. (2005). 4-Hydroxy-5,6-dihydro-2H-pyran-2-ones as Substrates for the Asymmetric Synthesis of the Tetrahydrofuran Moiety of the HIV Protease Inhibitor Tipranavir. The Journal of Organic Chemistry, 70(18), 7354–7362.
  • Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. (2016). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & Medicinal Chemistry, 24(16), 3525–3534.
  • Wikipedia contributors. (2023, November 28). 3-Hydroxytetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). US6949684B2 - Process for preparing 1,2,4-butanetriol.
  • PubChem. (n.d.). Tetrahydro-3-furanmethanol. Retrieved from [Link]

  • NIST. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]

  • Shimadzu. (2016). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Tandon, V. K., van Leusen, A. M., & Wynberg, H. (1983). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry, 48(16), 2767–2769.
  • Full Supporting Information for Chapter 6. (n.d.). Retrieved from [Link]

  • Sanchez, F. G., Navas Diaz, A., & Lovillo, J. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 121–127.
  • University of Groningen. (n.d.). SYNTHESIS OF ENANTIOMERICALLY PURE (S)-(+)-3-HYDROXYTETRAHYDROFURAN AND ITS R-ENANTIOMER FROM MALIC OR TARTARIC ACID. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241649A - Method for preparing tetrahydro-3-furanmethanol.
  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Science Madness. (2006, September 13). Question about secondary alcohols as HCL salts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. (n.d.). CN117209387B - A kind of esmolol hydrochloride salt formation and purification process.
  • TUE Research Portal. (2015, January 1). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (R)-Tetrahydrofuran-3-ol Spectral Analysis & Characterization

The following technical guide details the spectral and physicochemical characterization of (R)-tetrahydrofuran-3-ol . Executive Summary & Critical Nomenclature Note Target Entity: (R)-Tetrahydrofuran-3-ol CAS Number: 860...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral and physicochemical characterization of (R)-tetrahydrofuran-3-ol .

Executive Summary & Critical Nomenclature Note

Target Entity: (R)-Tetrahydrofuran-3-ol CAS Number: 86087-24-3 Synonyms: (R)-3-Hydroxytetrahydrofuran, (3R)-Oxolan-3-ol[1]

⚠️ Critical Technical Note: The "Hydrochloride" Misconception

It is chemically inaccurate to classify (R)-tetrahydrofuran-3-ol as a "hydrochloride" salt in a stable, isolable solid form. Unlike amines (e.g., (R)-3-aminotetrahydrofuran), cyclic ethers and alcohols do not possess a sufficiently basic center to form stable hydrochloride salts under standard ambient conditions.

If your workflow requires a solid hydrochloride salt, you are likely handling (R)-3-aminotetrahydrofuran hydrochloride (CAS 1072015-52-1), a common chiral amine intermediate. This guide focuses on the (R)-tetrahydrofuran-3-ol (free alcohol) , as indicated by the "ol" suffix in your request, but researchers must verify the chemical structure of their starting material to avoid catastrophic synthesis errors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name (3R)-oxolan-3-ol
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 181 °C (at 760 mmHg)
Density 1.103 g/mL at 25 °C
Chirality (R)-enantiomer
Optical Rotation [α]D20 ≈ -16° to -18° (c=1, Methanol)

Spectral Data Analysis (The Core)

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (EI) Ionization at 70 eV.[2] Diagnostic Value: High. The fragmentation pattern is distinct for the 3-isomer compared to tetrahydrofurfuryl alcohol.[2]

  • Parent Ion (M⁺): m/z 88 (Significant abundance, ~15-20%)

  • Base Peak: m/z 57 (C₃H₅O⁺)

    • Mechanistic Insight: Formed via ring cleavage and loss of CH₂OH or equivalent fragments. This is the dominant fragment.

  • Secondary Peaks:

    • m/z 70 (M - 18): Loss of water (H₂O). Characteristic of cyclic alcohols.

    • m/z 58: C₃H₆O⁺ fragment.

    • m/z 31: CH₂OH⁺ (Less abundant than in hydroxymethyl derivatives).

Infrared Spectroscopy (FT-IR)

Methodology: Neat liquid film (ATR). Diagnostic Value: Confirms functional groups (OH and Ether).

Frequency (cm⁻¹)Vibration ModeAssignment
3350 - 3450 O-H StretchBroad band, indicative of H-bonded hydroxyl group.
2850 - 2950 C-H Stretchsp³ C-H stretching (cyclic methylene).
1050 - 1100 C-O StretchStrong ether C-O-C and alcohol C-O stretches.
900 - 1000 Ring BreathingCharacteristic cyclic ether pulsations.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Internal Standard: TMS (0.00 ppm)

¹H NMR (400 MHz)

The spectrum displays complex coupling due to the chiral center at C3 and the non-equivalence of methylene protons.

  • δ 4.45 - 4.55 ppm (m, 1H): H-3 (Methine proton on the chiral center). Deshielded by the hydroxyl group.

  • δ 3.90 - 4.05 ppm (m, 1H): H-2a (Proton adjacent to ether oxygen).

  • δ 3.75 - 3.85 ppm (m, 2H): H-2b and H-5a (Overlapping multiplets adjacent to ether oxygen).

  • δ 3.60 - 3.70 ppm (m, 1H): H-5b .

  • δ 2.20 - 2.50 ppm (br s, 1H): -OH (Hydroxyl proton). Note: Shift is concentration-dependent.

  • δ 2.00 - 2.15 ppm (m, 1H): H-4a (One of the C4 methylene protons).

  • δ 1.80 - 1.95 ppm (m, 1H): H-4b (The other C4 methylene proton).

¹³C NMR (100 MHz)

Distinct signals for the four ring carbons.

  • δ ~75.3 ppm: C-2 (CH₂ adjacent to ether oxygen and chiral center).

  • δ ~73.1 ppm: C-3 (Chiral CH-OH).

  • δ ~66.8 ppm: C-5 (CH₂ adjacent to ether oxygen, distal to chiral center).

  • δ ~35.4 ppm: C-4 (CH₂ at the "bottom" of the ring).

Experimental Protocols

Synthesis Workflow (Chiral Pool Approach)

The most reliable route to high-enantiomeric excess (ee) (R)-tetrahydrofuran-3-ol is the reduction and cyclization of (R)-malic acid derivatives.

SynthesisWorkflow Malic (R)-Malic Acid (Chiral Pool) Red Reduction (LiAlH4 or BH3) Malic->Red Reduction Triol (R)-1,2,4-Butanetriol (Intermediate) Red->Triol Yields Triol Cyclization Acid-Catalyzed Cyclization (p-TSA, 180°C) Triol->Cyclization Dehydration (-H2O) Product (R)-Tetrahydrofuran-3-ol (Distillation) Cyclization->Product Isolation

Figure 1: Synthetic pathway from (R)-Malic Acid to (R)-Tetrahydrofuran-3-ol via 1,2,4-butanetriol cyclization.[3][4]

Quality Control: Enantiomeric Purity Analysis

To verify the (R)-enantiomer against the (S)-enantiomer, use Chiral GC or HPLC.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Detection: Refractive Index (RI) or UV (210 nm, though weak).

  • Derivatization (Optional): Reaction with Mosher's acid chloride allows for ¹H NMR determination of ee via diastereomeric peak separation.

Applications in Drug Development

The (R)-tetrahydrofuran-3-ol moiety is a privileged scaffold in Medicinal Chemistry, serving as a chiral ether linker.

  • Tyrosine Kinase Inhibitors (TKIs): Used to introduce solubility-enhancing polar ether groups (e.g., in Afatinib analogs).

  • SGLT2 Inhibitors: The tetrahydrofuran ring mimics sugar moieties, providing specific binding interactions in glucose transporter active sites (e.g., Empagliflozin intermediates often utilize the (S)-isomer, making the (R)-isomer critical for structure-activity relationship (SAR) studies).

References

  • NIST Chemistry WebBook. 3-Furanol, tetrahydro- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • PubChem. (-)-3-Hydroxytetrahydrofuran (Compound Summary). National Center for Biotechnology Information. [Link]

  • Milosavljević, A. R., et al. (2010). Electron impact ionization of furanose alcohols.[2][5] Journal of Chemical Physics.[2] [Link]

Sources

Foundational

Solubility and Stability of (R)-Tetrahydrofuran-3-ol Hydrochloride: A Critical Physicochemical Analysis

Introduction and Chemical Identity The compound (R)-tetrahydrofuran-3-ol (CAS: 86087-24-3) is a vital chiral building block, most notably utilized in the synthesis of the SGLT2 inhibitor Empagliflozin . While commerciall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

The compound (R)-tetrahydrofuran-3-ol (CAS: 86087-24-3) is a vital chiral building block, most notably utilized in the synthesis of the SGLT2 inhibitor Empagliflozin . While commercially cataloged in some databases as a "hydrochloride" salt (e.g., MFCD28400130, MW 124.57), a rigorous physicochemical perspective requires a critical distinction: aliphatic ether-alcohols do not form stable, ionic hydrochloride lattices at standard temperature and pressure (STP) .

Instead, (R)-tetrahydrofuran-3-ol hydrochloride exists as a highly moisture-sensitive, transient hydrogen-bonded complex or oxonium ion. The oxygen atoms in the tetrahydrofuran ring and the hydroxyl group possess


 values (of their conjugate acids) between -2 and -3. Consequently, protonation by hydrogen chloride (

) yields an adduct that is thermodynamically unstable and highly hygroscopic. Understanding this causality is essential for designing accurate solubility and stability protocols, as standard aqueous testing will destroy the complex.

Physicochemical Properties & Solubility Profile

Because the HCl adduct is essentially a protonated oxonium complex, its "solubility" in protic or nucleophilic solvents is actually a measure of its dissociation into the free alcohol and aqueous hydrochloric acid.

Table 1: Solubility and Dissociation Profile across Solvent Classes
Solvent SystemDielectric Constant (

)
Apparent Solubility (mg/mL)Complex IntegrityMechanism of Interaction
Water (Milli-Q) 80.1> 500Completely DissociatedRapid hydrolysis; forms pH < 2 solution and free (R)-THF-3-ol.
Methanol 32.7> 500Completely DissociatedSolvolysis; strong hydrogen bonding outcompetes the HCl-ether bond.
Dichloromethane (Dry) 8.9~ 50Partially IntactMinimal nucleophilic interference; complex remains associated at < 0°C.
n-Heptane 1.9< 1Intact (Insoluble)Lack of polarity prevents solvation of the polar oxonium complex.

Causality Note: To measure the intact complex's solubility, researchers must utilize strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM) at sub-ambient temperatures. Introducing water instantly drives the equilibrium toward the free base.

Stability and Degradation Pathways

The stability of (R)-tetrahydrofuran-3-ol hydrochloride is governed by two primary degradation vectors:

  • Thermal Desorption: At temperatures exceeding 30°C, the complex undergoes endothermic outgassing, releasing HCl gas and leaving behind the liquid free alcohol.

  • Hydrolytic Dissociation: Exposure to ambient humidity (>20% RH) causes rapid deliquescence and dissociation.

  • Acid-Catalyzed Ring Cleavage: Under prolonged exposure to the concentrated HCl byproduct at elevated temperatures, the tetrahydrofuran ring can undergo nucleophilic attack by chloride ions, leading to ring-opening degradation products (e.g., 4-chloro-1,3-butanediol derivatives) .

G Complex (R)-THF-3-ol·HCl (Hydrogen-Bonded Complex) Dissociation Dissociation (Moisture/Solvation) Complex->Dissociation H2O / Polar Solvents HClGas HCl (gas/aq) (Acidic Byproduct) Complex->HClGas Thermal (>30°C) FreeAlcohol (R)-Tetrahydrofuran-3-ol (Free Base/Alcohol) Dissociation->FreeAlcohol Dissociation->HClGas Degradation Acid-Catalyzed Ring Cleavage (Minor) FreeAlcohol->Degradation Prolonged Acid + Heat

Figure 1: Dissociation and degradation pathways of (R)-THF-3-ol hydrochloride under stress.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following protocols are designed as self-validating workflows. They employ orthogonal techniques to confirm that the measured solubility reflects the intact complex, not merely the dissociated free alcohol.

Protocol 1: Anhydrous Solubility Determination

Objective: Measure the true solubility of the HCl adduct without inducing solvolysis.

  • Preparation (Glovebox): Inside an argon-purged glovebox (< 1 ppm H₂O), weigh 100 mg of (R)-tetrahydrofuran-3-ol hydrochloride into a pre-dried, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous dichloromethane (Karl Fischer titration < 10 ppm H₂O).

  • Equilibration: Seal the vial with a PTFE-lined crimp cap. Agitate at 5°C for 24 hours using a thermoshaker.

    • Causality: Low temperature suppresses thermal HCl outgassing, while the sealed environment prevents atmospheric moisture ingress.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-chilled) to remove any undissolved complex.

  • Quantification: Analyze the filtrate via GC-FID (for the organic fraction) and perform non-aqueous acid-base titration (using 0.01 N sodium methoxide) to quantify the intact HCl.

    • Validation: A 1:1 molar ratio of THF-3-ol to HCl in the filtrate confirms the complex dissolved intact.

Workflow Step1 Sample Preparation (Anhydrous Glovebox) Step2 Solvent Addition (Karl Fischer Titrated) Step1->Step2 Step3 Equilibration (5°C, 24h, Sealed) Step2->Step3 Step4 Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 Quantification (GC-FID & Titration) Step4->Step5

Figure 2: Workflow for anhydrous solubility determination of moisture-sensitive HCl complexes.

Protocol 2: Stability-Indicating Assay (Thermal & Hydrolytic)

Objective: Map the degradation kinetics of the complex to establish safe storage parameters.

  • Aliquotting: Distribute 50 mg aliquots of the complex into open glass petri dishes.

  • Environmental Exposure: Place dishes in controlled environmental chambers:

    • Chamber A: 25°C / 60% RH (Hydrolytic stress)

    • Chamber B: 40°C / < 5% RH (Thermal stress)

  • Sampling: Pull samples at t = 0, 1, 4, 12, and 24 hours.

  • Analysis: Dissolve the pulled samples in anhydrous acetonitrile. Use HPLC-RID (Refractive Index Detection) to monitor the concentration of (R)-tetrahydrofuran-3-ol and LC-MS to screen for ring-opened chlorinated byproducts.

  • Data Interpretation:

    • Causality & Validation: Chamber A will demonstrate rapid deliquescence and loss of HCl (detected by a drop in titratable acidity). Chamber B will show a mass loss corresponding precisely to the molecular weight of HCl (36.46 g/mol ), confirming thermal desorption rather than chemical decomposition.

Conclusion

Handling (R)-tetrahydrofuran-3-ol hydrochloride requires a paradigm shift from standard API salt handling. Because it is an oxonium-like adduct rather than a classic ionic salt, its solubility and stability are entirely dictated by the presence of moisture and ambient heat. By employing rigorous anhydrous techniques and sub-ambient equilibration, researchers can prevent premature dissociation and ensure the integrity of this critical chiral intermediate during pharmaceutical synthesis.

References

  • Title: Problem 9 A series of dialkyl ethers was a...[FREE SOLUTION] Source: Vaia URL: [Link]

Exploratory

Commercial Sourcing and Synthetic Workflows for Chiral Tetrahydrofuran Derivatives

Executive Summary & Chemical Nomenclature Clarification In pharmaceutical process chemistry, precision in nomenclature dictates the physical stability and commercial viability of a target compound. The requested compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature Clarification

In pharmaceutical process chemistry, precision in nomenclature dictates the physical stability and commercial viability of a target compound. The requested compound, (R)-tetrahydrofuran-3-ol hydrochloride, represents a chemical paradox. (R)-Tetrahydrofuran-3-ol is an aliphatic cyclic ether-alcohol. With a hydroxyl pKa of approximately 16, it lacks the basicity required to accept a proton and form a stable, isolable hydrochloride salt under standard conditions. Consequently, no commercial supplier synthesizes or catalogs this exact salt.

However, in the context of chiral tetrahydrofuran (THF) building blocks, this query typically stems from a conflation of two highly valuable, commercially available active pharmaceutical ingredient (API) intermediates:

  • (R)-Tetrahydrofuran-3-ol (CAS 86087-24-3): The neutral chiral alcohol, a critical precursor in the synthesis of SGLT2 inhibitors like Empagliflozin[1].

  • (R)-Tetrahydrofuran-3-amine hydrochloride (CAS 1072015-52-1): The chiral amine salt, utilized heavily in the synthesis of antiarrhythmic agents such as Tecadenoson[2][3].

To ensure absolute scientific integrity and provide actionable intelligence, this whitepaper details the commercial landscape, physicochemical properties, and field-proven synthetic protocols for both valid chemical entities.

Target A: (R)-Tetrahydrofuran-3-ol (The Chiral Alcohol)

Chemical & Physical Properties

(R)-Tetrahydrofuran-3-ol is a highly polar, water-miscible solvent and chiral building block. It must be stored under inert gas to prevent slow peroxide formation typical of THF derivatives.

PropertyValue
Chemical Name (R)-(-)-3-Hydroxytetrahydrofuran
CAS Number 86087-24-3
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Clear, colorless to light-yellow liquid
Boiling Point ~181 °C
Specific Rotation [α]D²³ = -15.91° (c = 2.45, Methanol)
Commercial Suppliers

Due to its role in manufacturing Empagliflozin, this intermediate is widely available from gram-scale catalog companies to metric-ton API suppliers.

SupplierPurity / GradeNotable Specifications
MolCore NLT 98%ISO-certified API intermediate, bulk stock[4]
SRIRAMCHEM Pharmaceutical Ref. Std.Pharmacopeia traceable, CoA provided[1]
Pharmaffiliates Reference StandardUsed for impurity profiling and method dev[5]
Santa Cruz Biotechnology Research GradeDedicated for lab-scale pharmaceutical synthesis[6]
Synthetic Protocol: Acid-Mediated Intramolecular Etherification

The commercial synthesis of (R)-3-hydroxytetrahydrofuran relies on the cyclization of (R)-4-chloro-1,3-butanediol.

Causality & Mechanism: Heating the linear diol in an acidic aqueous medium facilitates the nucleophilic attack of the secondary C3-hydroxyl group onto the chlorinated C4 carbon. The acidic environment (0.5 N HCl) prevents the formation of unwanted epoxide byproducts and drives the intramolecular Sₙ2 displacement of the chloride ion. Subsequent neutralization is critical; distilling the product in the presence of residual acid would cause catastrophic ring-opening or dehydration[7][8].

Step-by-Step Methodology:

  • Dissolution: Dissolve 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol in 70 mL of 0.5 N aqueous hydrochloric acid[7].

  • Cyclization: Heat the reaction mixture under reflux conditions (approx. 100 °C) for exactly 2 hours with continuous magnetic stirring[7][8].

  • Neutralization: Cool the vessel to room temperature. Carefully add a 50% aqueous sodium hydroxide (NaOH) solution dropwise until the mixture reaches a neutral pH (pH ~7.0)[7].

  • Dehydration: Evaporate the mixture under reduced pressure to remove all bulk water[7].

  • Trituration: Add 60 mL of anhydrous methanol to the residual oily crystal mixture. Stir vigorously to extract the organic product while leaving the inorganic salts (NaCl) insoluble[7].

  • Purification: Filter out the insoluble crystals. Concentrate the filtrate under reduced pressure, and subject the residue to vacuum distillation to yield the pure colorless liquid (Yield: ~67%, Purity: >99%)[7].

G N1 (R)-4-chloro-1,3-butanediol N2 Acidic Cyclization (0.5 N HCl, Reflux 2h) N1->N2 N3 Neutralization (50% NaOH to pH 7) N2->N3 N4 Solvent Extraction (Methanol Trituration) N3->N4 N5 Vacuum Distillation (Purification) N4->N5 N6 (R)-Tetrahydrofuran-3-ol (Pure Liquid) N5->N6

Workflow for the acid-catalyzed synthesis of (R)-Tetrahydrofuran-3-ol.

Target B: (R)-Tetrahydrofuran-3-amine Hydrochloride (The Amine Salt)

Chemical & Physical Properties

Unlike the neutral alcohol, the amine derivative is highly basic. The free base is a volatile liquid prone to rapid atmospheric oxidation and CO₂ absorption. Therefore, suppliers exclusively provide it as a hydrochloride salt, which is a bench-stable, highly crystalline solid[2][3].

PropertyValue
Chemical Name (R)-Tetrahydrofuran-3-amine hydrochloride
CAS Number 1072015-52-1
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Appearance White crystalline solid / powder
Optical Activity 10.567° (C=0.01 g/mL in MeOH)
Commercial Suppliers

This compound is a staple in peptide synthesis and advanced medicinal chemistry, particularly for cardiovascular drugs.

SupplierPurity / GradeNotable Specifications
Watson International Ltd. 98% minDedicated intermediate synthesis[9]
GL Biochem (Shanghai) Ltd. 98%Specialized peptide synthesis reagent[10]
Sichuan Lancent Medical Industrial GradeBulk manufacturing scale[2]
ChemicalBook Vendors 99%Various catalog suppliers (e.g., Career Henan)[3]
Synthetic Protocol: Hofmann Degradation & Salt Formation

The synthesis begins with (R)-tetrahydrofuran-3-carboxylic acid (formic acid derivative).

Causality & Mechanism: The transformation of a carboxylic acid to an amine typically risks racemization. The Hofmann degradation (rearrangement of a primary amide) is deliberately chosen here because the migration of the chiral alkyl group from the carbonyl carbon to the nitrogen atom occurs via a concerted mechanism with strict retention of stereochemical configuration . The final acidification step traps the volatile free amine as an isolable, shelf-stable HCl salt[2][3].

Step-by-Step Methodology:

  • Amidation: React (R)-tetrahydrofuran-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by immediate quenching with aqueous ammonia (NH₃) to yield (R)-tetrahydrofuran-3-carboxamide[2][3].

  • Hofmann Rearrangement: Dissolve the amide in an aqueous solution of sodium hydroxide (NaOH). Cool to 0 °C and add bromine (Br₂) dropwise to generate sodium hypobromite (NaOBr) in situ.

  • Thermal Degradation: Gradually heat the mixture to 70 °C. The intermediate N-bromoamide undergoes deprotonation, alpha-elimination, and rearrangement to an isocyanate, which rapidly hydrolyzes in the basic medium to yield the free (R)-tetrahydrofuran-3-amine and CO₂[2][3].

  • Extraction: Extract the free base amine from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.

  • Acidification (Salt Formation): Dry the organic layer over anhydrous Na₂SO₄. Filter, and bubble anhydrous hydrogen chloride (HCl) gas through the solution (or add a solution of HCl in dioxane). The (R)-tetrahydrofuran-3-amine hydrochloride will immediately precipitate as a white solid[2][3].

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

G M1 (R)-THF-3-carboxylic acid M2 Amidation (SOCl2, then NH3) M1->M2 M3 (R)-THF-3-carboxamide M2->M3 M4 Hofmann Degradation (NaOH + Br2, Heat) M3->M4 M5 (R)-THF-3-amine (Free Base Liquid) M4->M5 M6 Acidification (Anhydrous HCl in Ether) M5->M6 M7 (R)-THF-3-amine HCl (Stable White Solid) M6->M7

Synthesis of (R)-Tetrahydrofuran-3-amine HCl via Hofmann Degradation.

Quality Control & Analytical Validation

For both compounds, verifying the enantiomeric excess (ee) is as critical as chemical purity. As a self-validating protocol, laboratories must employ:

  • Chiral HPLC: Utilizing stationary phases like Chiralcel OD-H or Chiralpak AD-H to resolve the (R) and (S) enantiomers.

  • Polarimetry: Measuring the specific rotation against the known literature values (e.g., [α]D²³ = -15.91° for the alcohol[7]) to ensure no racemization occurred during the aggressive thermal steps of the cyclization or Hofmann rearrangement.

References

  • Watson International Ltd. - (R)-Tetrahydrofuran-3-amine hydrochloride CAS 1072015-52-1 Source: [Link]

  • Pharmaffiliates - 86087-24-3 | Chemical Name : (R)-(-)-3-Hydroxytetrahydrofuran Source: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Reactivity Profile of (R)-Tetrahydrofuran-3-ol Hydrochloride

Executive Summary (R)-Tetrahydrofuran-3-ol is a critical chiral building block in modern pharmaceutical synthesis, serving as a core structural motif in the development of SGLT2 inhibitors like Empagliflozin and potent H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-ol is a critical chiral building block in modern pharmaceutical synthesis, serving as a core structural motif in the development of SGLT2 inhibitors like Empagliflozin and potent HIV protease inhibitors[1]. While standard laboratory protocols treat the compound as a neutral chiral alcohol, specialized synthetic workflows and commercial catalogs frequently utilize its hydrochloride adduct (cataloged under molecular formula C₄H₉ClO₂)[2].

As a Senior Application Scientist, I must emphasize that handling the "hydrochloride" form of an ether/alcohol requires a paradigm shift in safety protocols. Unlike stable amine salts, ether hydrochlorides exist as highly reactive oxonium complexes that reversibly off-gas corrosive hydrogen chloride (HCl)[3]. This guide provides a comprehensive, self-validating framework for the safe handling, storage, and mechanistic understanding of (R)-tetrahydrofuran-3-ol hydrochloride.

Chemical Identity & Structural Nuances

Commercially, the neutral base (R)-(-)-3-Hydroxytetrahydrofuran (CAS 86087-24-3) is a colorless to light yellow combustible liquid. However, specific commercial listings denote the hydrochloride adduct with the formula C₄H₉ClO₂, highlighting its unique molecular weight of 124.57 g/mol [2].

Chemically, ethers and alcohols are only weakly basic. When treated with anhydrous HCl, they form oxonium salts. This adduct is not a stable, discrete salt at room temperature; rather, it exists in a dynamic equilibrium with the neutral alcohol and free HCl gas. Because of this equilibrium, the material acts as a latent source of anhydrous HCl, necessitating acid-resistant, anhydrous handling environments to prevent rapid degradation and equipment corrosion[4].

Mechanistic Reactivity & Stability Profile

Understanding the causality behind the compound's degradation is essential for designing effective storage and handling protocols.

Why does the hydrochloride adduct degrade? Protonation of the ether oxygen or the hydroxyl group creates a highly reactive, electron-deficient oxonium intermediate. Under thermal stress or in the presence of atmospheric moisture, the carbon atoms adjacent to the protonated oxygen become highly electrophilic. The chloride counterion (or atmospheric water) can act as a nucleophile, leading to ether ring cleavage, the formation of chloro-alcohols, and the irreversible loss of chiral integrity.

G THF (R)-Tetrahydrofuran-3-ol (Neutral) Adduct Oxonium Adduct [C4H9O2]+ Cl- THF->Adduct + HCl HCl Anhydrous HCl HCl->Adduct Adduct->THF - HCl Degradation Ring Cleavage (Chloro-alcohols) Adduct->Degradation Thermal Stress Moisture Atmospheric H2O Moisture->Adduct Hydrolysis

Figure 1: Equilibrium and degradation pathways of (R)-tetrahydrofuran-3-ol hydrochloride.

Material Safety Data & Hazard Profiling (MSDS)

The hazard profile of the hydrochloride adduct is a composite of the neutral organic moiety and the reactive anhydrous HCl. Standard safety data sheets for HCl-ether complexes dictate stringent exposure controls[3].

  • Corrosivity & Toxicity: The continuous release of HCl gas makes the adduct highly corrosive to the respiratory tract, skin, and mucous membranes. Chronic exposure to HCl concentrations as low as 50-100 ppm can cause severe chemical burns and toxic pulmonary edema[5].

  • Flammability: The neutral ether base is classified as a combustible liquid (Flash Point: 82 °C). When combined with the oxidizing potential of atmospheric oxygen, peroxide formation is a secondary risk upon prolonged storage[3].

  • Hygroscopicity: The oxonium salt is extremely sensitive to atmospheric moisture. Water drives rapid hydrolysis, resulting in a violently exothermic release of HCl gas[4].

Advanced Handling & Operational Protocols

To mitigate the risks of HCl off-gassing and moisture-driven degradation, handling must be treated as a self-validating anhydrous system. Do not rely solely on PPE; engineer the hazard out of the workspace.

Protocol: Inert-Atmosphere Transfer and Quenching

Causality Focus: Argon is chosen over nitrogen because it is denser than air, providing a superior, heavy protective blanket over fuming, HCl-releasing liquids or solids.

  • System Purge & Validation:

    • Transfer the sealed container into a glovebox.

    • Self-Validation Step: Validate the atmosphere using a digital moisture probe to ensure H₂O < 1 ppm before opening the vessel.

  • Temperature Modulation:

    • Pre-chill the receiving flask and the reagent to -20 °C.

    • Causality: Lowering the temperature shifts the equilibrium toward the stable oxonium adduct, drastically suppressing the vapor pressure of escaping HCl gas and preventing thermal ring cleavage.

  • Transfer & Scrubbing (Schlenk Line):

    • If transferring via a Schlenk line outside a glovebox, connect the vacuum exhaust to a basic scrubber trap (e.g., 1M NaOH solution).

    • Self-Validation Step: Place moistened pH indicator paper near the exhaust joints; a color change to red immediately indicates a system leak of corrosive HCl vapor.

  • Reaction Quenching & Free-Basing:

    • When utilizing the adduct in a cross-coupling or substitution reaction, add it dropwise to a pre-chilled solution containing an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)[6].

    • Causality: The base irreversibly neutralizes the HCl, liberating the free (R)-tetrahydrofuran-3-ol in situ for subsequent reaction without exposing the operator to acidic fumes.

Quantitative Data Summary

The following table summarizes the critical physiochemical differences between the neutral alcohol and its hydrochloride adduct, dictating the required shifts in handling procedures.

Property(R)-Tetrahydrofuran-3-ol (Neutral Base)(R)-Tetrahydrofuran-3-ol HCl Adduct
CAS Number 86087-24-386087-24-3 (Often co-listed)
Molecular Formula C₄H₈O₂C₄H₉ClO₂
Molecular Weight 88.11 g/mol 124.57 g/mol
Physical State Colorless to light yellow liquidHygroscopic solid / Fuming liquid
Boiling Point 181 °CDecomposes (Releases HCl gas)
Primary GHS Hazards Combustible, Irritant (Skin/Eyes)Corrosive, Toxic Inhalation, Irritant
Storage Requirement Room temperature, sealedSub-ambient (-20 °C), Argon blanket

References

  • Google Patents. "US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors".
  • Bieler+Lang. "Hydrogen chloride (HCl) – Corrosive, toxic and invisible". URL:[Link]

  • Advanced Specialty Gases. "Safety Data Sheet - Hydrogen Chloride". URL: [Link]

Sources

Exploratory

Literature review on (R)-tetrahydrofuran-3-ol hydrochloride

This guide provides an in-depth technical analysis of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran), a critical chiral building block in pharmaceutical synthesis.[1] Executive Summary: The Stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran), a critical chiral building block in pharmaceutical synthesis.[1]

Executive Summary: The Stereochemical Pivot

(R)-Tetrahydrofuran-3-ol is the (R)-enantiomer of 3-hydroxytetrahydrofuran.[1] While its (S)-enantiomer is the direct structural motif in major drugs like Empagliflozin and Afatinib (via SNAr synthesis), the (R)-isomer plays a sophisticated role in advanced synthetic strategies.[1] It allows chemists to access (S)-configured ether linkages via Mitsunobu inversion , offering a milder alternative to harsh nucleophilic aromatic substitution conditions.[1]

CRITICAL CLARIFICATION: The "Hydrochloride" Misnomer The user query specifies "(R)-tetrahydrofuran-3-ol hydrochloride."

  • Chemical Reality: Simple cyclic ethers/alcohols do not form stable, isolable hydrochloride salts under standard conditions.[1] Protonation of the oxygen yields an unstable oxonium species.

  • Likely Confusion: This term is often conflated with (R)-3-aminotetrahydrofuran hydrochloride , a stable solid amine salt used in similar contexts. [1] * Scope: This guide focuses on the Alcohol (CAS 86087-24-3) as the primary subject, while distinguishing it from the Amine (CAS 1072015-52-1) in the technical specifications.[1]

Chemical Identity & Physical Properties

PropertySpecification
Chemical Name (R)-Tetrahydrofuran-3-ol
Synonyms (R)-3-Hydroxytetrahydrofuran; (3R)-Oxolan-3-ol
CAS Number 86087-24-3
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Physical State Clear, colorless to pale yellow liquid (Oil)
Boiling Point 181°C (at 760 mmHg); ~80°C (at 15 mmHg)
Density 1.09 g/mL at 25°C
Chirality (R)-Enantiomer
Optical Rotation [α]D20 = -16° to -18° (c=1, Methanol)
Solubility Miscible with water, ethanol, THF, DCM

Strategic Role in Drug Synthesis: The Inversion Principle

The primary value of (R)-tetrahydrofuran-3-ol lies in its ability to dictate stereochemistry through reaction mechanism selection.[1] In medicinal chemistry, the tetrahydrofuran-3-yloxy moiety is a privileged structure (e.g., in Tyrosine Kinase Inhibitors).

Mechanism A: Retention of Configuration (SNAr)

When using the (S)-alcohol under basic conditions (NaH or KOtBu) to displace a leaving group (F/Cl) on a heteroaromatic ring, the stereocenter is retained .[1]

  • Input: (S)-Alcohol[1][2][3]

  • Output: (S)-Ether (e.g., Commercial Afatinib route)[1]

Mechanism B: Inversion of Configuration (Mitsunobu)

When using the (R)-alcohol under Mitsunobu conditions (DIAD/PPh3), the phenol oxygen attacks the activated alcohol, causing Walden inversion at the chiral center.

  • Input:(R)-Alcohol [1][4]

  • Output:(S)-Ether [1]

Why use the (R)-Alcohol? The Mitsunobu reaction often proceeds under milder, neutral conditions compared to the harsh, highly basic conditions required for SNAr. For substrates sensitive to strong bases, the (R)-alcohol is the requisite starting material to achieve the bioactive (S)-configuration. [1]

SynthesisPathways R_Alc (R)-Tetrahydrofuran-3-ol (Starting Material) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Phenol) [Inversion] R_Alc->Mitsunobu Targeting (S)-Product via Inversion S_Alc (S)-Tetrahydrofuran-3-ol (Starting Material) SNAr SNAr Reaction (NaH/KOtBu, Ar-F) [Retention] S_Alc->SNAr Targeting (S)-Product via Retention S_Drug (S)-Ether Drug Product (e.g., Afatinib Analog) Mitsunobu->S_Drug SNAr->S_Drug

Figure 1: Strategic selection of the (R)-enantiomer allows access to (S)-configured drugs via Mitsunobu inversion, bypassing harsh basic conditions.[1]

Synthesis of (R)-Tetrahydrofuran-3-ol

Industrial production relies on the "Chiral Pool" approach or Enzymatic Resolution.

Route 1: From D-Malic Acid (Chiral Pool)

This is the most direct chemical route.[1] D-Malic acid (unnatural isomer) is reduced to the triol and cyclized.[1]

  • Esterification: D-Malic acid → Dimethyl D-malate.[1]

  • Reduction: Dimethyl D-malate → (R)-1,2,4-Butanetriol (using NaBH₄).

  • Cyclization: (R)-1,2,4-Butanetriol → (R)-Tetrahydrofuran-3-ol (using p-TsOH, heat).

    • Note: Cyclization retains the chiral center configuration.

Route 2: Hydroboration of 2,5-Dihydrofuran

Asymmetric hydroboration using chiral boranes (e.g., Ipc₂BH) followed by oxidation. This method is useful for generating the (R)-isomer if D-Malic acid is cost-prohibitive.[1]

Experimental Protocol: Mitsunobu Coupling Example

Objective: Synthesis of an (S)-configured aryl ether using (R)-tetrahydrofuran-3-ol .

Reagents:

  • Phenol derivative (1.0 equiv)[1][5]

  • (R)-Tetrahydrofuran-3-ol (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Preparation: Charge the reaction vessel with the Phenol, (R)-Tetrahydrofuran-3-ol , and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Add DIAD dropwise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor by TLC/HPLC for consumption of the phenol.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Verify the (S)-configuration of the product using Chiral HPLC or Optical Rotation.

Handling & Stability (Addressing the "HCl" Issue)

  • Stability: (R)-Tetrahydrofuran-3-ol is a stable liquid at room temperature but is hygroscopic.[1] It should be stored under inert gas (Argon/Nitrogen) to prevent moisture absorption which can affect stoichiometry in sensitive reactions (like Mitsunobu).[1]

  • Peroxides: As a tetrahydrofuran derivative, it has a potential to form peroxides upon prolonged exposure to air/light. Test for peroxides before distillation.

  • The Salt Myth: Do not attempt to convert this alcohol into a hydrochloride salt for storage. If a solid form is absolutely required for handling, derivatization to the p-Nitrobenzoate ester is the standard method for solid isolation and X-ray crystallographic confirmation.

References

  • Boehringer Ingelheim International GmbH. Process for the preparation of Afatinib. US Patent 8,426,586. (Describes the SNAr route using the (S)-isomer).

  • Green, J. E., et al. "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids."[1][6] Organic Letters, 2009, 11(4), 807–810.[1] (Validates the inversion principle in Mitsunobu reactions). [1]

  • Senanayake, C. H. "Applications of Chiral Tetrahydrofuran Derivatives in Drug Synthesis." Chemical Reviews, 2006. (General review of THF pharmacophores).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 641512, (R)-3-Hydroxytetrahydrofuran.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-tetrahydrofuran-3-ol hydrochloride from (R)-1,2,4-butanetriol

This Application Note is structured to guide research and development professionals through the precision synthesis of (R)-tetrahydrofuran-3-ol. Scientific Note on Nomenclature: The user request specifies "(R)-tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide research and development professionals through the precision synthesis of (R)-tetrahydrofuran-3-ol.

Scientific Note on Nomenclature: The user request specifies "(R)-tetrahydrofuran-3-ol hydrochloride." Correction: (R)-tetrahydrofuran-3-ol is a neutral cyclic ether-alcohol. It does not possess a basic nitrogen center capable of forming a stable, isolable hydrochloride salt under standard conditions. The addition of HCl would likely result in the formation of an unstable oxonium species or, under forcing conditions, ring opening/chlorination. Assumption: This guide proceeds with the synthesis of the neutral (R)-tetrahydrofuran-3-ol (CAS: 86087-24-3), treating the "hydrochloride" suffix as a nomenclature artifact or a reference to the use of acidic catalysis.

Starting Material: (R)-1,2,4-Butanetriol Target Compound: (R)-Tetrahydrofuran-3-ol (Also known as (R)-3-Hydroxytetrahydrofuran) CAS: 86087-24-3 (Product) | 70005-88-8 (Starting Material)[1]

Executive Summary

(R)-tetrahydrofuran-3-ol is a high-value chiral building block utilized extensively in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and various chemotherapeutic agents.

This protocol details the cyclodehydration of (R)-1,2,4-butanetriol.[2] Unlike reduction-based routes starting from malic acid esters, this direct cyclization preserves the C2 chiral center with >99% retention of configuration. We utilize a solid-acid catalysis method (Amberlyst-15), which offers superior scalability, simplified workup, and higher atom economy compared to homogenous acid catalysis (p-TsOH).

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 95%
Chemical Purity (GC) > 98.5%
Optical Purity (ee) > 99% (Retention of Configuration)
Reaction Time 16–20 Hours
Primary Catalyst Amberlyst-15 (H+ form)

Scientific Foundation & Mechanism

Mechanistic Pathway

The transformation is an acid-catalyzed intramolecular etherification (cyclodehydration).

  • Protonation: The acidic catalyst protonates one of the primary hydroxyl groups (at C1 or C4) of the 1,2,4-butanetriol.

  • Cyclization (Rate Limiting): The remaining terminal hydroxyl group acts as the nucleophile, attacking the carbon bearing the activated leaving group (

    
    ) in an intramolecular 
    
    
    
    -like fashion.
  • Thermodynamics: The formation of the 5-membered tetrahydrofuran ring is kinetically favored (5-exo-tet cyclization) and thermodynamically stable.

Stereochemical Integrity

Critical Insight: The chiral center in (R)-1,2,4-butanetriol is located at C2 (the secondary alcohol).

  • The reaction involves bond formation between C1 and C4 (the primary carbons).

  • The C-O bond at the C2 chiral center is never broken or attacked during this sequence.

  • Result: The absolute configuration is strictly retained. (R)-triol yields (R)-THF-ol.

Pathway Visualization

ReactionMechanism Start (R)-1,2,4-Butanetriol (Chiral Center @ C2) Inter Protonated Intermediate (Primary -OH2+) Start->Inter + H+ (Amberlyst-15) TS Cyclization TS (5-exo-tet) Inter->TS - H2O (Dehydration) Product (R)-Tetrahydrofuran-3-ol (Chiral Retention) TS->Product Ring Closure

Figure 1: Mechanistic pathway demonstrating the preservation of the C2 chiral center during acid-catalyzed cyclodehydration.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • (R)-1,2,4-Butanetriol (Optical purity >99%).[1][3]

    • Amberlyst® 15 (Hydrogen form, dry) OR p-Toluenesulfonic acid (p-TsOH).

    • Solvent: 1,4-Dioxane (Anhydrous) or Toluene (Optional; reaction can be run neat).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Dean-Stark trap (if using azeotropic distillation) or simple distillation head.

    • Mechanical stirrer (magnetic stirring may grind the resin beads).

    • High-vacuum distillation setup.

Method A: Heterogeneous Catalysis (Recommended)

Why this method? Solid-acid catalysts allow for easy filtration, catalyst recycling, and prevent the formation of polymerization byproducts common with strong liquid mineral acids.

Step-by-Step Procedure:

  • Charge: In a 250 mL reactor, dissolve 20.0 g of (R)-1,2,4-butanetriol in 20 mL of 1,4-dioxane.

    • Note: Dioxane lowers viscosity and improves mass transfer. For industrial scale, the reaction can be run neat (solvent-free) at slightly higher temperatures.

  • Catalyst Addition: Add 2.0 g (10 wt%) of Amberlyst-15 resin.

  • Reaction: Heat the mixture to 100°C - 110°C with vigorous stirring.

    • Monitoring: Monitor reaction progress via GC or TLC (Mobile phase: MeOH/DCM 1:9). The triol spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Duration: Typically 16–20 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 beads.

    • Wash the resin with 10 mL dioxane. Combine filtrates.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Perform fractional distillation on the oily residue.

    • Collection: Collect the fraction boiling at 80°C @ 10 mmHg (or 181°C at atmospheric pressure).

Method B: Homogeneous Catalysis (p-TsOH)

Use case: When solid-acid catalysts are unavailable or for small-scale rapid synthesis.

  • Charge: Mix 20.0 g (R)-1,2,4-butanetriol with 0.2 g p-Toluenesulfonic acid monohydrate.

  • Distillation-Reaction: Setup the flask for short-path distillation immediately.

  • Heat: Heat the oil bath to 180°C–200°C under reduced pressure (20–30 mmHg).

  • Process: The product and water will co-distill as they form. This "reactive distillation" drives the equilibrium forward.

  • Refinement: Redistill the collected distillate to separate water and obtain pure (R)-tetrahydrofuran-3-ol.

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualColorless, viscous liquid
Identification 1H-NMR (CDCl3)Matches reference standard
Purity GC-FID

98.5%
Specific Rotation Polarimetry

to

(c=2, MeOH)
Water Content Karl Fischer

0.5%
Critical Process Parameters (CPPs)
  • Temperature Control: Do not exceed 220°C in Method B to prevent racemization or ring-opening polymerization.

  • Catalyst Load: In Method A, insufficient agitation can lead to catalyst attrition (grinding of beads), complicating filtration. Use overhead stirring if possible.

Workflow Diagram

Workflow Start Start: (R)-1,2,4-Butanetriol Mix Mix with Solvent (Dioxane) & Catalyst (Amberlyst-15) Start->Mix Heat Heat to 100°C (16-20h) Cyclodehydration Mix->Heat Check QC Check (GC) Conversion > 98%? Heat->Check Check->Heat No (Continue Heating) Filter Filtration Remove Catalyst Check->Filter Yes Distill Vacuum Distillation (80°C @ 10 mmHg) Filter->Distill Final Final Product: (R)-Tetrahydrofuran-3-ol Distill->Final

Figure 2: Operational workflow for the synthesis of (R)-tetrahydrofuran-3-ol via solid-acid catalysis.

References

  • ChemicalBook. (R)-(-)-3-Hydroxytetrahydrofuran Synthesis and Industrial Production. Retrieved from

  • Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Org. Synth. 1950, 30, 53. Retrieved from

  • Vertex AI Patent Search. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran. Retrieved from

  • Tandon, V. K., et al. Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer.[2] J. Org.[2][4] Chem., 1983, 48 (16), pp 2767–2769.[2] Retrieved from

  • Sigma-Aldrich. (R)-(-)-3-Hydroxytetrahydrofuran Safety Data Sheet & Product Specification. Retrieved from

Sources

Application

Use of (R)-tetrahydrofuran-3-ol hydrochloride as a chiral building block in organic synthesis

Technical Application Note: Strategic Utilization of (R)-Tetrahydrofuran-3-ol in Asymmetric Synthesis Executive Summary & Reagent Clarification Target Molecule: (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) Chiral Purity: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of (R)-Tetrahydrofuran-3-ol in Asymmetric Synthesis

Executive Summary & Reagent Clarification

Target Molecule: (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) Chiral Purity: Typically


 99% ee
Role:  Chiral Building Block / "Privileged Scaffold"[1]

CRITICAL REAGENT CLARIFICATION: The request specified "(R)-tetrahydrofuran-3-ol hydrochloride." This nomenclature represents a chemical contradiction.

  • The Alcohol: (R)-Tetrahydrofuran-3-ol is a neutral ether-alcohol.[1] It does not possess a basic nitrogen center capable of forming a stable hydrochloride salt under standard storage conditions.

  • The Amine: The related compound (R)-3-Aminotetrahydrofuran is a base and is commercially supplied as the hydrochloride salt (CAS: 1072015-52-1).[1][2][3]

Decision: This guide focuses on the (R)-Alcohol , as it is a ubiquitous chiral pool material used in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogues) and HIV protease inhibitors. If your intended reagent is the amine hydrochloride, refer to the "Amino-Analog" note in Appendix A.

Strategic Value in Drug Design

(R)-Tetrahydrofuran-3-ol is a "privileged structure" in medicinal chemistry.[1] Its inclusion in a drug scaffold offers three distinct physicochemical advantages:

  • Solubility Modulation: The cyclic ether oxygen reduces LogP (lipophilicity) compared to carbocyclic analogues, improving aqueous solubility.

  • Metabolic Stability: Unlike linear ethers, the THF ring is relatively resistant to rapid oxidative metabolism.

  • H-Bonding Vector: The oxygen atom acts as a directional hydrogen bond acceptor, often engaging critical residues in kinase or enzyme active sites.[1]

The "Stereochemical Switch" Concept

The utility of (R)-Tetrahydrofuran-3-ol lies in its ability to access both enantiomeric series of final products depending on the reaction pathway chosen.[1]

  • Retention Pathways (SNAr / Alkylation): The C–O bond of the alcohol remains intact. The product retains the (R)-configuration.

  • Inversion Pathways (Mitsunobu / Sulfonate Displacement): The C–O bond is broken and reformed.[4] The product inverts to the (S)-configuration.

Reaction Pathways & Logic (Visualized)

The following diagram illustrates how to direct the stereochemical outcome starting from the same (R)-building block.

StereochemicalSwitch Start (R)-Tetrahydrofuran-3-ol (Starting Material) Step_Retention Deprotonation (NaH) + Electrophile (Ar-F) Start->Step_Retention Path A: SNAr Step_Mitsunobu Mitsunobu Reaction (PPh3 / DIAD / Ar-OH) Start->Step_Mitsunobu Path B: Direct Inversion Step_Activation Activation (TsCl or MsCl) Start->Step_Activation Path C: Two-Step Product_R (R)-3-Aryloxytetrahydrofuran (Retention) Step_Retention->Product_R C-O Bond Intact Product_S (S)-3-Substituted THF (Inversion) Step_Mitsunobu->Product_S Walden Inversion Step_Displace SN2 Displacement (Nucleophile) Step_Activation->Step_Displace Activated Leaving Group Step_Displace->Product_S Walden Inversion

Figure 1: Stereodivergent synthesis pathways. Path A retains chirality; Paths B and C invert chirality.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-3-Aryloxytetrahydrofuran via SNAr (Retention)

Application: Used when the target drug requires the (R)-configuration at the THF ring (e.g., specific kinase inhibitors). Mechanism: Nucleophilic Aromatic Substitution.[1] The chiral C3–O bond is not broken; stereochemistry is preserved.

Reagents:

  • (R)-Tetrahydrofuran-3-ol (1.0 equiv)[1]

  • Aryl Fluoride/Chloride (electrophile, 1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF or NMP (THF is often too slow for unactivated aryls).[1]

Step-by-Step:

  • Preparation: Charge a flame-dried flask with NaH (1.2 equiv) under nitrogen. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.[1] Suspend in anhydrous DMF (5 mL/mmol).

  • Alkoxide Formation: Cool to 0°C. Add (R)-Tetrahydrofuran-3-ol dropwise. Gas evolution (

    
    ) will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
    
  • Coupling: Cool back to 0°C. Add the Aryl Fluoride (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to RT. If the aryl ring is electron-deficient (e.g., 4-fluoronitrobenzene), reaction is complete in <2 hours.[1] For less activated rings, heat to 60–80°C.

  • Workup: Quench carefully with sat.

    
    .[1] Extract with EtOAc.[1] Wash organics with water (3x) to remove DMF.[1] Dry over 
    
    
    
    .[1]

QC Check: Chiral HPLC. Expect >99% ee (retention).[1]

Protocol B: Synthesis of (S)-3-Aryloxytetrahydrofuran via Mitsunobu (Inversion)

Application: Used when the target drug requires the (S)-configuration (e.g., analogues of Empagliflozin where the ether linkage is (S)). Mechanism:


 displacement of an activated phosphonium intermediate.[1] Stereochemistry is inverted .

Reagents:

  • (R)-Tetrahydrofuran-3-ol (1.0 equiv)[1]

  • Phenol/Nucleophile (1.0–1.1 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step:

  • Mixture Preparation: In a dry flask under

    
    , dissolve (R)-Tetrahydrofuran-3-ol, the Phenol, and 
    
    
    
    in anhydrous THF (10 mL/mmol). Cool to 0°C.[1][5][6]
    • Expert Tip: Adding the phenol before the azo-reagent minimizes the formation of hydrazide byproducts.

  • Addition: Dissolve DIAD in a small volume of THF. Add this solution dropwise to the reaction mixture over 20–30 minutes via syringe pump or dropping funnel. Maintain temp <5°C.

    • Reasoning: Exothermic reaction.[1] Rapid addition can generate local hot spots, leading to reduced enantioselectivity or decomposition.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexanes (1:1).

    
     (Triphenylphosphine oxide) will precipitate.[1] Filter off the solid.[6]
    
  • Purification: Flash chromatography is essential to remove reduced DIAD byproducts.[1]

QC Check: Chiral HPLC. The product should be the (S)-enantiomer.[1]

Activation Data: Sulfonylation Comparison

If the Mitsunobu reaction fails (due to steric bulk or pKa issues), converting the alcohol to a sulfonate leaving group is the standard alternative.

Activation MethodReagentConditionsStabilityReactivity (SN2)
Mesylation MsCl / Et3N0°C, DCMModerate (store <0°C)Good
Tosylation TsCl / PyridineRT, DCMHigh (Solid, shelf-stable)Moderate
Nosylation NsCl / Et3N0°C, DCMModerateExcellent (High speed)

Protocol Note: When displacing these sulfonates with a nucleophile (e.g., an amine or thiol), the reaction proceeds via


, resulting in Inversion  (R 

S).

Quality Control & Analytics

Validating the optical purity of the starting material and product is non-negotiable.

  • Specific Rotation: (R)-Tetrahydrofuran-3-ol:

    
     to 
    
    
    
    (c=1, Methanol).[1]
    • Note: Literature values vary based on concentration.[1] A standard reference standard should be run.[1]

  • Chiral GC Method:

    • Column: Cyclodextrin-based (e.g., Beta-DEX 120).[1]

    • Carrier: Helium.[1]

    • Temp: Isothermal 80°C or ramped.

    • Separation: The (R) and (S) enantiomers typically show baseline separation.

References

  • Empagliflozin Synthesis: Himmelsbach, F., et al. "Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and processes for the preparation thereof." U.S. Patent 7,713,938.[1] (Describes the use of (S)-THF-3-ol to generate (S)-ethers via retention, or (R)-THF-3-ol via inversion strategies).

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Tetrahydrofuran Solvation Effects: Li, Z., et al. "Solubility and thermodynamic properties of Empagliflozin." Journal of Molecular Liquids, 2021. (Contextualizes the solubility benefits of the THF moiety).
  • General Reagent Data: PubChem Compound Summary for (R)-3-Hydroxytetrahydrofuran.

Appendix A: Note on (R)-3-Aminotetrahydrofuran Hydrochloride

If your project requires the amine salt (CAS 1072015-52-1), the chemistry differs significantly:

  • Usage: Amide coupling (using EDC/HOBt) or Reductive Amination.[1]

  • Handling: The HCl salt is hygroscopic. Store in a desiccator.

  • Base Release: To use in nucleophilic attacks, the free base must be liberated in situ using DIPEA or Carbonate bases.

Sources

Method

Advanced Application Note: Utilization of (R)-Tetrahydrofuran-3-ol in Asymmetric API Synthesis

Technical Clarification: Salt Form vs. Free Base Critical Note on Chemical Identity: The user query specifies "(R)-tetrahydrofuran-3-ol hydrochloride." It is critical to distinguish between two common pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Clarification: Salt Form vs. Free Base

Critical Note on Chemical Identity: The user query specifies "(R)-tetrahydrofuran-3-ol hydrochloride." It is critical to distinguish between two common pharmaceutical intermediates to ensure experimental safety and success:

  • (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3): A chiral alcohol, typically a liquid at room temperature.[1][2][3] It does not form a stable, isolable hydrochloride salt under standard conditions (oxonium salts are highly acidic and unstable).[3][4]

  • (R)-3-Aminotetrahydrofuran Hydrochloride (CAS: 1165835-73-1): A chiral amine salt, which is a stable solid.[1][2][3]

Scope of this Guide: Based on the "ol" nomenclature, this guide focuses on the alcohol derivative, (R)-Tetrahydrofuran-3-ol , which is the critical chiral building block for the synthesis of gliflozin-class drugs (e.g., Empagliflozin).[1][3] The "hydrochloride" reference is treated here as a likely nomenclature conflation with the amine or a reference to transient activation in acidic media.[2][3][4]

Module 1: Executive Summary & Critical Quality Attributes (CQAs)

(R)-Tetrahydrofuran-3-ol is a high-value chiral synthon used primarily to introduce the tetrahydrofuran-3-yloxy moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] Its primary industrial application is the synthesis of Empagliflozin (Jardiance®), where it serves as the precursor to the (S)-configured ether linkage via stereochemical inversion.[1][3]

Table 1: Chemical Profile and Specification Limits
AttributeSpecificationRationale for Synthesis
Appearance Colorless to pale yellow liquidColor indicates oxidation/polymerization status.[1][2][3]
Chiral Purity (ee) > 99.5%Critical. Enantiomeric impurities lead to difficult-to-separate API diastereomers (e.g., R-isomer impurity in Empagliflozin).[1][2][3]
Water Content (KF) < 0.1% w/wStrict Control Required. Water competes as a nucleophile in Mitsunobu reactions and hydrolyzes sulfonyl chlorides.[3]
Peroxide Content < 10 ppmTHF rings are prone to auto-oxidation.[1][2][3] Peroxides pose explosion hazards and degrade sensitive APIs.[2][4]
Purity (GC) > 98.0%Impurities (e.g., dihydrofuran) can participate in side reactions.[3]

Module 2: Primary Application – Synthesis of Empagliflozin[1][3][4][5]

The synthesis of Empagliflozin (an SGLT2 inhibitor) hinges on the formation of a chiral ether bond.[1][3] The final drug molecule possesses an (S)-tetrahydrofuran-3-yloxy configuration.[1][2][3][5][6][7]

The Stereochemical Paradox

To obtain the (S)-ether found in the drug, chemists must start with the (R)-alcohol .[1][3] This is because the most efficient coupling reactions (Mitsunobu or Sulfonate Displacement) proceed via an SN2 mechanism , resulting in a Walden inversion of the chiral center.[3][4]

Workflow Visualization

The following diagram illustrates the stereochemical logic and reaction pathways.

Empagliflozin_Synthesis R_Alc (R)-Tetrahydrofuran-3-ol (Starting Material) Mitsunobu_Step Route A: Mitsunobu Coupling (PPh3, DIAD, Phenol) R_Alc->Mitsunobu_Step Direct Coupling Sulfonate (R)-Sulfonate Intermediate (Mesylate/Tosylate) R_Alc->Sulfonate Activation (Retention) S_Ether (S)-Ether Product (Empagliflozin Precursor) Mitsunobu_Step->S_Ether Inversion (R -> S) Displacement Route B: S_N2 Displacement (Phenol, Base) Sulfonate->Displacement Base-mediated Displacement->S_Ether Inversion (R -> S) S_Alc (S)-Tetrahydrofuran-3-ol (Wrong Isomer) R_Ether (R)-Ether Impurity (Undesired) S_Alc->R_Ether Mitsunobu (S -> R)

Caption: Stereochemical inversion pathways converting (R)-Tetrahydrofuran-3-ol to the bioactive (S)-Ether moiety via Mitsunobu or Sulfonate displacement.[1][2][3]

Module 3: Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Direct Inversion)

This is the preferred route for small-to-mid-scale synthesis due to its "one-pot" efficiency, converting the (R)-alcohol directly to the (S)-ether.[1][2][3]

Reagents:

  • Substrate: Phenolic precursor of Empagliflozin (1.0 eq)[1][3]

  • Reagent: (R)-Tetrahydrofuran-3-ol (1.2 eq)[1][2][3]

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1][3]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1][3]

  • Solvent: Anhydrous THF or Toluene (10-15 volumes)

Step-by-Step Methodology:

  • Preparation: Charge the reactor with the Phenolic precursor, PPh3, and (R)-Tetrahydrofuran-3-ol in anhydrous THF under nitrogen atmosphere.

  • Cooling: Cool the mixture to 0°C to 5°C . Temperature control is vital to prevent side reactions (e.g., alkylation of the hydrazine byproduct).[3][4]

  • Addition: Add DIAD dropwise over 60 minutes.

    • Expert Insight: The reaction is exothermic.[2][3][4][8] Maintain internal temperature <10°C. The solution will turn yellow/orange.[2][3][4][8]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

  • Monitoring: Monitor by HPLC. The disappearance of the phenol is the primary endpoint.[2][3][4]

  • Workup: Quench with water. Remove solvent.[2][4][8] The major byproduct is triphenylphosphine oxide (TPPO), which can be difficult to remove.[3][4]

    • Purification Strategy: Trituration with cold ether/hexanes often precipitates TPPO.[2][4] Alternatively, use polymer-supported phosphines for easier filtration.[1][2][3][4]

Protocol B: Sulfonylation & Displacement (Scale-Up Route)

For larger scales, avoiding the atom-poor Mitsunobu reagents (PPh3/DIAD) is often desirable.[1][2][3] This two-step route isolates the activated sulfonate.[1][2][3]

Step 1: Synthesis of (R)-Tetrahydrofuran-3-yl Methanesulfonate

  • Dissolve (R)-Tetrahydrofuran-3-ol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining Temp < 10°C.

  • Stir 2 hours. Quench with water, separate organic layer, dry, and concentrate.[3][4][9]

  • Result: The stereochemistry is retained (remains R) because the C-O bond is not broken.[3]

Step 2: SN2 Displacement

  • Dissolve the Phenolic precursor (1.0 eq) and Cesium Carbonate (Cs2CO3) or K2CO3 (2.0 eq) in DMF or Acetonitrile.

  • Add the (R )-Mesylate from Step 1.[2]

  • Heat to 60–80°C . High temperature is required to overcome the steric hindrance of the secondary carbon.[2][3][4]

  • Result: The nucleophilic attack by the phenoxide inverts the center, yielding the (S)-Ether .[1][3]

Module 4: Handling, Stability, and Troubleshooting[3][4]

Peroxide Formation (Safety Critical)

Like all ethers, (R)-tetrahydrofuran-3-ol can form explosive peroxides upon exposure to air and light.[1][2][3]

  • Test Protocol: Use standard starch-iodide paper or peroxide test strips prior to any distillation or heating.[1][2][3]

  • Mitigation: Store under Argon/Nitrogen. Commercial supplies are often stabilized with BHT (Butylated hydroxytoluene).[2] If BHT is present, ensure it does not interfere with the Mitsunobu mechanism (rare, but possible).[3][4]

Hygroscopicity

The hydroxyl group makes the compound hygroscopic.[2][3][4]

  • Impact: Water destroys the Mitsunobu betaine intermediate, halting the reaction.[2][3][4]

  • Corrective Action: If KF > 0.1%, dry the reagent over activated 3Å molecular sieves for 24 hours before use. Do not rely on azeotropic distillation alone as the boiling point (181°C) is high.[2][3]

Racemization Risks

While the alcohol itself is configurationally stable, racemization can occur under strongly acidic conditions at high temperatures (via an oxonium/carbocation mechanism).[3][4]

  • Guideline: Avoid heating the alcohol above 100°C in the presence of strong Lewis or Brønsted acids.

References

  • Boehringer Ingelheim International GmbH. (2010).[2] Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and method for the production thereof.[2][3][4][7] US Patent 7,713,938.[2][4] Link

    • Context: Primary patent describing the synthesis of Empagliflozin, detailing the etherification step.[2][3][4]

  • Shi, K., et al. (2018).[2][3][4][7] "Improved Synthetic Process of Empagliflozin." Chinese Journal of Pharmaceuticals, 49(8), 1100.[3][4][7] Link

    • Context: Describes the reaction of Phenol with (R)-3-hydroxytetrahydrofuran to give (S)-3-phenoxytetrahydrofuran via inversion.
  • Swamy, K. C. K., et al. (2009).[3][4] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[3][4] Link[1][3]

    • Context: Authoritative review on the mechanism of the Mitsunobu reaction, confirming the inversion of stereochemistry for secondary alcohols.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6918173, (R)-3-Hydroxytetrahydrofuran.[1][2][3]Link[1][3]

    • Context: Physical property data, safety information, and CAS verification.[2][3][4][10]

Sources

Application

Precision Stereochemical Control: Utilizing (R)-Tetrahydrofuran-3-ol in API Synthesis

Topic: Enantioselective reactions utilizing (R)-tetrahydrofuran-3-ol hydrochloride Content Type: Detailed Application Note & Protocol Guide Introduction: The Strategic "Chiron" (R)-Tetrahydrofuran-3-ol (CAS 86087-24-3) i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantioselective reactions utilizing (R)-tetrahydrofuran-3-ol hydrochloride Content Type: Detailed Application Note & Protocol Guide

Introduction: The Strategic "Chiron"

(R)-Tetrahydrofuran-3-ol (CAS 86087-24-3) is a critical chiral building block ("chiron") in modern medicinal chemistry.[1] While simple in structure, its rigid five-membered ether ring offers metabolic stability and improved solubility compared to carbocyclic analogs.

Its primary industrial significance lies in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and Kinase Inhibitors (e.g., ALK/ROS1 targets). The utility of the (R)-enantiomer is defined by its ability to access both enantiomeric series of products depending on the reaction pathway chosen:

  • Pathway A (Inversion): Accessing (S)-configured ethers via Mitsunobu or Sulfonate displacement (critical for Empagliflozin).[1]

  • Pathway B (Retention): Accessing (R)-configured ethers via SNAr or base-mediated alkylation.[1]

Reagent Handling Note: This reagent is frequently supplied as the hydrochloride salt to prevent oxidative degradation and polymerization. The salt form is hygroscopic and acidic; direct use in organometallic or base-sensitive reactions will result in failure. Protocol 1 (below) is mandatory before initiating synthesis.

Pre-Analytical Workflow: Salt Neutralization

Objective: Isolate the free-base (R)-tetrahydrofuran-3-ol from its hydrochloride salt for use in anhydrous catalysis.

Protocol 1: Quantitative Free-Basing[1]
  • Reagents: (R)-Tetrahydrofuran-3-ol HCl (10.0 g), Potassium Carbonate (

    
    , sat. aq.), Dichloromethane (DCM), Magnesium Sulfate (
    
    
    
    ).
  • Equipment: Separatory funnel, Rotary evaporator, High-vacuum manifold.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the HCl salt in 20 mL of distilled water. The solution will be acidic (pH ~2).

  • Neutralization: Slowly add saturated aqueous

    
     while stirring until gas evolution ceases and pH reaches ~9–10. Caution: Exothermic.[1]
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The product is highly soluble in DCM.

    • Note: Avoid Diethyl Ether if possible, as the product volatility makes solvent removal difficult without yield loss.

  • Drying: Combine organic layers, dry over anhydrous

    
     for 15 minutes, and filter.
    
  • Concentration: Concentrate under reduced pressure (35°C water bath, >200 mbar).

    • Critical Step: Do not apply high vacuum (<10 mbar) for extended periods at room temperature, as the free alcohol is volatile.

  • Yield Check: Expected recovery >95% as a colorless oil. Verify by 1H NMR (absence of broad NH/OH exchange peaks associated with HCl salts).

Core Application A: Stereoinvertive Synthesis (The "Empagliflozin" Route)

Context: Many bioactive ethers, including the SGLT2 inhibitor class, require the (S)-configuration at the tetrahydrofuran ring. To achieve this from the (R)-starting material, researchers utilize the Mitsunobu Reaction , which proceeds with complete Walden inversion.

Protocol 2: Mitsunobu Coupling to Aryl Ethers

Reaction: (R)-THF-3-ol + Phenol


 (S)-3-Phenoxytetrahydrofuran[1]
ParameterSpecification
Reagent Stoichiometry Alcohol (1.0 eq) : Phenol (1.1 eq) : PPh3 (1.2 eq) : DIAD (1.2 eq)
Solvent Anhydrous THF or Toluene (0.2 M)
Temperature 0°C (addition)

23°C (reaction)
Atmosphere Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology:

  • Charge: To a flame-dried flask, add (R)-tetrahydrofuran-3-ol (free base, 1.0 eq), the target Phenol (1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq). Dissolve in anhydrous THF.
    
  • Cool: Cool the mixture to 0°C in an ice bath.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

    • Mechanistic Insight: Slow addition prevents the formation of hydrazine byproducts and controls the exotherm. The solution will turn yellow/orange.

  • Reaction: Remove ice bath and stir at room temperature for 12–18 hours.

  • Workup: Quench with water (minimal). Concentrate to remove THF. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter off the solid.[2]
    
  • Purification: Flash chromatography (SiO2).

    • Outcome: The product will possess the (S)-configuration (Inversion).

Visualization: The Stereoinversion Pathway

The following diagram illustrates the divergent pathways available from the single (R)-enantiomer source.

G Start (R)-THF-3-ol (HCl Salt) FreeBase (R)-THF-3-ol (Free Base) Start->FreeBase Protocol 1: Neutralization Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Ar-OH) FreeBase->Mitsunobu Pathway A Base Deprotonation (NaH or KOtBu) FreeBase->Base Pathway B S_Product (S)-3-Aryloxy-THF (Inversion) Mitsunobu->S_Product SN2 Mechanism Alkoxide Alkoxide Intermediate (Retention) Base->Alkoxide SNAr SNAr / SN2 (Ar-F or R-X) Alkoxide->SNAr R_Product (R)-3-Aryloxy-THF (Retention) SNAr->R_Product Nucleophilic Attack

Caption: Divergent synthesis showing how (R)-THF-3-ol can access both (S) and (R) ether products via mechanism-specific protocols.[1]

Core Application B: Stereoretentive Synthesis (Kinase Inhibitors)

Context: In the synthesis of kinase inhibitors (e.g., ALK or EGFR inhibitors), the THF ring is often attached to an electron-deficient heterocycle (like a fluoropyridine or chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).[1] This process retains the stereochemistry of the alcohol.

Protocol 3: SNAr Coupling

Reaction: (R)-THF-3-ol + 4-Chloropyrimidine


 (R)-3-(Pyrimidin-4-yloxy)tetrahydrofuran[1]

Step-by-Step Methodology:

  • Activation: Dissolve (R)-tetrahydrofuran-3-ol (1.0 eq) in anhydrous DMF or DMSO (0.5 M). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C.

    • Observation: Hydrogen gas evolution must cease before proceeding.

  • Coupling: Add the heteroaryl halide (e.g., 2,4-dichloropyrimidine, 1.1 eq).

  • Heating: Warm to Room Temperature. If the heterocycle is unreactive, heat to 60–80°C.

    • Warning: Excessive heat (>100°C) with strong bases can cause E2 elimination, converting the THF ring into a dihydrofuran byproduct.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry and concentrate.

    • Outcome: The product retains the (R)-configuration .

Quality Control & Analytics

Validating the enantiomeric excess (ee%) is crucial, especially after Mitsunobu reactions where partial racemization is a risk if the reaction temperature is uncontrolled.

Chiral HPLC Method (Recommended)

Because the THF-3-ol chromophore is weak, derivatization (e.g., with benzoyl chloride) is often required for UV detection unless the coupled product (aryl ether) is being analyzed.[1]

Method for Aryl-Ether Products (e.g., Empagliflozin intermediates):

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the aryl ring).

  • Elution Order: typically (S) elutes before (R) on AD-H columns for this class, but must be verified with a racemate standard.

References

  • Mitsunobu Reaction Mechanism & Stereoinversion

    • Swamy, K. C. K., et al.
    • [1]

  • SGLT2 Inhibitor Synthesis (Empagliflozin)

    • Hrapchak, M., et al. "Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13."[1] Journal of Labelled Compounds and Radiopharmaceuticals, 2014.[3]

    • [1]

    • Note: This reference validates the use of THF-3-ol deriv
  • Tetrahydrofuran-3-ol Properties & Applications

    • "3-Hydroxytetrahydrofuran."[1][2][3][4][5][6] Wikipedia, The Free Encyclopedia.

    • [1][7]

  • Chiral HPLC Methodologies for THF Derivatives

    • "A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers.
  • SNAr Reactivity in MedChem

    • "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions."[8][9] MediaTUM.

Sources

Method

Protocol for the purification of (R)-tetrahydrofuran-3-ol hydrochloride by distillation

Application Note: Precision Purification of (R)-Tetrahydrofuran-3-ol by Vacuum Distillation Executive Summary & Chemical Context This protocol details the isolation and purification of (R)-tetrahydrofuran-3-ol (CAS: 8608...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Purification of (R)-Tetrahydrofuran-3-ol by Vacuum Distillation

Executive Summary & Chemical Context

This protocol details the isolation and purification of (R)-tetrahydrofuran-3-ol (CAS: 86087-24-3), a critical chiral building block for API synthesis (e.g., Empagliflozin).

Critical Clarification on "Hydrochloride": (R)-Tetrahydrofuran-3-ol is an ether-alcohol. Unlike amines, it does not form a stable, distillable hydrochloride salt at ambient conditions. The term "(R)-tetrahydrofuran-3-ol hydrochloride" in industrial contexts typically refers to the acidic reaction mixture (e.g., hydrolysis of (R)-4-chloro-1,3-butanediol in HCl) or is a nomenclature conflation with (R)-3-aminotetrahydrofuran hydrochloride.

Direct distillation of an acidic/HCl-containing mixture is hazardous and ineffective , leading to decomposition, polymerization, or equipment corrosion. Therefore, this protocol includes a mandatory Pre-Distillation Neutralization phase to generate the stable, distillable free alcohol, followed by a fractional vacuum distillation.

Physicochemical Profile

PropertyValueNotes
Chemical Name (R)-Tetrahydrofuran-3-olAlso: (R)-3-Hydroxytetrahydrofuran
CAS Number 86087-24-3
Molecular Weight 88.11 g/mol
Boiling Point 80 °C @ 15 mmHg 90–95 °C @ 5 mmHg (High Vacuum preferred)
Density 1.103 g/mL@ 25 °C
Optical Rotation

c=2.45 in Methanol (Value varies by solvent)
Solubility Miscible with water, alcohols, THFHygroscopic

Workflow Visualization

The following diagram illustrates the critical transition from the acidic "hydrochloride" state to the purified distillate.

G Start Crude Reaction Mixture ((R)-THF-3-ol + HCl/Salts) Neut Neutralization / Basification (pH Adjustment to 7-8) Start->Neut + NaOH/KOH Extract Solvent Extraction / Filtration (Remove Inorganic Salts) Neut->Extract Phase Sep. Strip Solvent Stripping (Rotary Evaporator) Extract->Strip Filtrate CrudeOil Crude Oil (Water/Solvent Free) Strip->CrudeOil Distill Fractional Vacuum Distillation (Vigreux Column) CrudeOil->Distill High Vac (<10 mmHg) F1 Fraction 1: Fore-run (Residual Solvent/Water) Distill->F1 < 75°C F2 Fraction 2: Main Cut Pure (R)-Tetrahydrofuran-3-ol Distill->F2 80-95°C F3 Residue (High Boilers/Tars) Distill->F3 > 100°C

Figure 1: Purification workflow transforming the acidic crude mixture into pure distillate.

Detailed Protocol

Phase 1: Pre-Distillation Treatment (Neutralization)

Objective: To liberate the alcohol from the acidic matrix and remove inorganic salts.

  • pH Adjustment: Cool the crude acidic mixture to < 10°C. Slowly add 50% NaOH (aq) or saturated NaHCO₃ until the pH reaches 7.0 – 8.0 .

    • Why: Acidic conditions during heating catalyze ring-opening polymerization of tetrahydrofuran derivatives.

  • Salt Removal:

    • If solvent-based: Filter off the precipitated salts (e.g., NaCl, Et₃N·HCl). Wash the cake with THF or DCM.

    • If aqueous: Extract the neutralized aqueous layer 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying & Stripping: Dry the combined organic layers over anhydrous Na₂SO₄.[1] Filter and concentrate under reduced pressure (Rotovap) at 40°C to obtain the Crude Oil .

    • Quality Check: The crude oil should contain < 1.0% water (Karl Fischer) before distillation to prevent azeotrope formation.

Phase 2: Fractional Vacuum Distillation

Objective: Isolation of high-purity (R)-tetrahydrofuran-3-ol.

Apparatus Setup:

  • Flask: Round-bottom flask (max 60% fill volume) with magnetic stirring.

  • Column: 15–20 cm Vigreux column (essential to separate water/solvent traces).

  • Condenser: Water-cooled Liebig condenser.

  • Vacuum Source: High-vacuum pump capable of stable < 5 mmHg .

  • Traps: Cold trap (-78°C) to protect the pump from volatiles.

Distillation Procedure:

StepBath Temp (°C)Vapor Temp (°C)Pressure (mmHg)Action / Observation
1. Degassing 40 → 60< 30~20Slowly lower pressure to remove residual solvents (DCM/THF). Bubbling will occur.
2. Fore-run 80 → 10030 → 755 – 10Distillate is cloudy (water) or low-boiling organics. Discard.
3. Main Cut 105 → 120 80 → 95 5 – 10 Collect Product. Clear, colorless viscous liquid. Monitor vapor temp stability.
4. End Point > 125Drop / Fluctuate5 – 10Vapor temp drops as pot is depleted. Stop before dryness to avoid peroxide explosion risk.

Critical Operational Parameters:

  • Vacuum Stability: Fluctuations in vacuum will cause "bumping." Use a bleed valve or high-quality controller.

  • Temperature Differential: Maintain a

    
     (Bath - Vapor) of ~20–30°C to ensure adequate boil-up without thermal degradation.
    

Quality Control & Characterization

Post-distillation, the Main Cut must be validated against the following specifications.

1. Enantiomeric Purity (Chiral GC/HPLC):

  • Method: Chiral GC using a Cyclodextrin-based column (e.g., Hydrodex-β-TBDAc).

  • Target: > 99.0% ee.

  • Note: Distillation does not improve enantiomeric excess (ee); it only removes chemical impurities. If ee is low, the precursor synthesis was compromised.

2. Chemical Purity (GC-FID):

  • Target: > 98.0%.

  • Impurity Profile: Check for 2,5-dihydrofuran (elimination byproduct) or ring-opened diols.

3. Water Content (Karl Fischer):

  • Target: < 0.1%.

  • Note: The alcohol is hygroscopic. Store under Argon/Nitrogen immediately after distillation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is Colored (Yellow) Oxidation or thermal degradation.Distill under Nitrogen atmosphere. Ensure bath temp does not exceed 130°C.
Low Yield Polymerization in pot.Ensure pH was neutral (7-8) before distillation. Acid traces catalyze polymerization.
Vapor Temp Fluctuates Water contamination.Water forms azeotropes. Dry crude oil thoroughly (Na₂SO₄) before distillation.
Loss of Optical Rotation Racemization.Rare for this ether, but possible at high temp + high acidity. Verify neutralization step.

References

  • Synthesis and Purification of (R)-3-Hydroxytetrahydrofuran. ChemicalBook. Retrieved from

  • Process for the preparation of SGLT-2 inhibitors (Empagliflozin intermediates). Google Patents (US20200331946A1). Describes the neutralization and vacuum distillation of (R)-3-hydroxytetrahydrofuran. Retrieved from

  • Physical Properties of (S)-(+)-3-Hydroxytetrahydrofuran. Sigma-Aldrich. Provides comparative boiling point and density data. Retrieved from

  • Purification of Tetrahydrofuran-3-ol derivatives. Echemi. Application notes on industrial handling. Retrieved from

Sources

Application

Analytical methods for determining the purity of (R)-tetrahydrofuran-3-ol hydrochloride

Application Note: High-Precision Analytical Strategies for (R)-Tetrahydrofuran-3-ol Hydrochloride Introduction & Scope (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a critical chiral building block in the synthesis of an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Analytical Strategies for (R)-Tetrahydrofuran-3-ol Hydrochloride

Introduction & Scope

(R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a critical chiral building block in the synthesis of antiretrovirals and broad-spectrum antibiotics. While often supplied as a free liquid alcohol, the "hydrochloride" designation in your sample suggests a specific salt form, likely stabilized or an intermediate from a specific synthetic route (e.g., acid-catalyzed ring opening).

Critical Technical Advisory: Simple aliphatic alcohols do not typically form stable, isolable hydrochloride salts under standard conditions due to the low basicity of the hydroxyl group. If your sample is a stable solid labeled "(R)-Tetrahydrofuran-3-ol Hydrochloride," it is imperative to first verify if the analyte is actually (R)-3-Aminotetrahydrofuran Hydrochloride , a common solid amine salt. The protocols below are designed for the alcohol core but include a "Salt Identification" gateway to ensure the correct analyte is targeted.

This guide prioritizes Gas Chromatography (GC) for chemical purity due to the molecule's volatility and lack of a strong UV chromophore, and Derivatized Chiral HPLC/GC for enantiomeric excess (ee) determination.

Analytical Workflow Decision Tree

The following workflow illustrates the logic for selecting the correct analytical path based on sample characteristics.

AnalysisWorkflow Start Start: Sample Receipt ID_Check Identity Check: Silver Nitrate Test (Cl-) & IR Start->ID_Check Is_Salt Positive Cl- / Amine Bands? ID_Check->Is_Salt Path_Amine Analyte is likely (R)-3-Aminotetrahydrofuran HCl Is_Salt->Path_Amine Yes (Amine/Salt) Path_Alcohol Analyte is (R)-Tetrahydrofuran-3-ol Is_Salt->Path_Alcohol No (Free Alcohol) Chem_Purity Chemical Purity: GC-FID (DB-WAX) Path_Amine->Chem_Purity Neutralize first Salt_Content Salt Stoichiometry: Potentiometric Titration (AgNO3) Path_Amine->Salt_Content Path_Alcohol->Chem_Purity Chiral_Purity Enantiomeric Purity: Chiral GC (Beta-DEX) or HPLC (Derivatized) Path_Alcohol->Chiral_Purity

Figure 1: Analytical decision matrix for THF-3-ol derivatives.

Protocol A: Chemical Purity by GC-FID

Rationale: (R)-Tetrahydrofuran-3-ol lacks a conjugated


-system, making UV detection (HPLC-UV) at 210 nm susceptible to interference from mobile phase noise and stabilizers (e.g., BHT in THF). Flame Ionization Detection (FID)  is the gold standard here, providing a universal response roughly proportional to carbon mass.

Sample Preparation:

  • Solvent: Methanol or Isopropanol (HPLC Grade).

  • Concentration: 10 mg/mL.

  • Note: If the sample is a hydrochloride salt, add 1 equivalent of Triethylamine (TEA) to the vial to liberate the free alcohol before injection, or the salt may decompose in the hot injector.

Instrument Parameters:

ParameterSetting
System GC-FID (Agilent 7890/8890 or equivalent)
Column DB-WAX UI or HP-INNOWax (Polyethylene Glycol)30 m × 0.32 mm × 0.25 µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Detector FID @ 260°C; H₂ 30 mL/min, Air 400 mL/min
Injection Vol 1.0 µL

Data Analysis: Calculate purity using the Area Normalization Method .



Exclude solvent and TEA peaks.

Protocol B: Enantiomeric Purity (Chiral Analysis)

Direct chiral separation of small polar alcohols can be difficult due to peak tailing. Two robust strategies are presented. Strategy 1 (Direct GC) is faster; Strategy 2 (Derivatization HPLC) is recommended if resolution is poor.

Strategy 1: Direct Chiral GC
  • Column: Cyclodex-B (Agilent) or Rt-βDEXse (Restek). These permethylated

    
    -cyclodextrin phases interact with the chiral ether/alcohol pocket.
    
  • Conditions: Isothermal mode often yields better separation for isomers. Try 90°C or 100°C isothermal.

  • Resolution: (R)-isomer typically elutes before (S)-isomer (verify with racemate standard).

Strategy 2: Derivatization with 3,5-Dinitrobenzoyl Chloride (HPLC)

This method converts the alcohol into a UV-active ester, allowing high-sensitivity detection and improved interaction with chiral HPLC columns.

Step-by-Step Derivatization:

  • Reaction: In a 2 mL vial, mix 10 mg Sample + 20 mg 3,5-dinitrobenzoyl chloride + 50 µL Pyridine.

  • Incubation: Heat at 60°C for 20 minutes.

  • Quench: Add 0.5 mL Ethanol to quench excess reagent.

  • Dilution: Dilute to 5 mL with Mobile Phase.

HPLC Method:

ParameterSetting
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates)250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Strong absorption from dinitrobenzoyl group)
Temp 25°C

Calculation:



Protocol C: Chloride Content (Potentiometric Titration)

If the sample is indeed a hydrochloride salt, determining the counter-ion content confirms the stoichiometry (MW of HCl = 36.46 g/mol ).

Methodology:

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water. Add 1 mL 5%

    
    .
    
  • Titrant: 0.01 M or 0.1 M Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag ring electrode.

  • Endpoint: Determine the inflection point (mV vs. Vol).



Theoretical Cl% for (R)-THF-3-ol HCl (MW ~124.5): ~28.5% (Note: This assumes the salt exists).

References

  • Separation of 3-hydroxytetrahydrofuran enantiomers. US Patent 5928515A. Describes polysaccharide carbamate stationary phases for THF derivatives. Link

  • BenchChem Application Note. Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. Provides analogous methods for THF-ring chiral separations using Chiralpak AD-H. Link

  • Santa Cruz Biotechnology. (R)-Tetrahydrofuran-3-ol Product Data. Physical properties and CAS verification (86087-24-3). Link[1]

  • Waters Corporation. Can UV-Vis detection be used with THF solvent? Discusses UV cutoff limits (212 nm) and detection challenges for THF rings. Link

  • TCI Chemicals. (R)-3-Hydroxytetrahydrofuran Specifications. Confirming GC as the standard purity assay (>98.0%). Link

Sources

Method

Chiral HPLC and GC methods for (R)-tetrahydrofuran-3-ol hydrochloride analysis

Application Note: Chiral Chromatographic Resolution of (R)-Tetrahydrofuran-3-ol and its Hydrochloride Analogues Target Audience: Analytical Chemists, Process Chemists, and QA/QC Professionals in Pharmaceutical Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Chromatographic Resolution of (R)-Tetrahydrofuran-3-ol and its Hydrochloride Analogues

Target Audience: Analytical Chemists, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Chemical Causality & Analyte Profiling

Enantiopure substituted tetrahydrofurans are indispensable chiral building blocks in modern pharmacopoeia. Specifically, (S)- and (R)-tetrahydrofuran-3-ol are critical intermediates in the synthesis of retroviral protease inhibitors such as amprenavir and fosamprenavir, as well as targeted oncology agents like afatinib[1][2]. These compounds are typically synthesized via the cyclization of chiral feedstocks (e.g., 1,2,4-butanetriol) or through highly stereoselective biocatalytic reductions using engineered enzymes like Candida parapsilosis carbonyl reductases (CpRCR)[1][3].

Scientific Nomenclature Clarification: A critical chemical distinction must be made before method development. (R)-tetrahydrofuran-3-ol is a neutral cyclic ether/alcohol and intrinsically cannot form a hydrochloride salt under standard conditions. In pharmaceutical supply chains, the term "tetrahydrofuran-3-ol hydrochloride" often colloquially conflates the neutral alcohol with its basic structural analogue, (R)-3-aminotetrahydrofuran hydrochloride , which is also a ubiquitous chiral building block.

To ensure comprehensive methodological coverage and scientific integrity, this application note provides two distinct, self-validating analytical workflows:

  • A Chiral GC-FID method optimized for the highly volatile, neutral (R)-tetrahydrofuran-3-ol .

  • A Chiral HPLC method optimized for the non-volatile, basic (R)-3-aminotetrahydrofuran hydrochloride .

G A Analyte Identification Neutral vs. Hydrochloride Salt B Neutral Alcohol (R)-Tetrahydrofuran-3-ol A->B C Amine Salt (R)-3-Aminotetrahydrofuran HCl A->C F Direct Injection High Volatility / No UV Chromophore B->F G Aqueous Mobile Phase Low Volatility / Salt Form C->G D Chiral GC-FID (Hydrodex-β-TBDAc Column) E Chiral HPLC (ELSD) (Crown Ether Phase) F->D G->E

Workflow for selecting the appropriate chiral analytical method based on the analyte's chemical state.

Methodological Rationale: GC vs. HPLC

Why GC for the Neutral Alcohol? (R)-tetrahydrofuran-3-ol is a low-molecular-weight liquid with a boiling point of 179 °C[1]. More importantly, it lacks a conjugated π-system, meaning it has no functional UV chromophore (exhibiting only weak end-absorption below 210 nm). Attempting HPLC-UV requires complex derivatization (e.g., esterification) or the use of Evaporative Light Scattering Detectors (ELSD). Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard. Using a derivatized β-cyclodextrin stationary phase allows for direct, underivatized injection with baseline enantiomeric resolution[3].

Why HPLC for the Amine Hydrochloride? Conversely, (R)-3-aminotetrahydrofuran hydrochloride is a polar, thermally labile salt. Injecting it into a hot GC inlet leads to thermal degradation and peak tailing. High-Performance Liquid Chromatography (HPLC) using a chiral crown ether stationary phase is the optimal choice. Crown ethers form highly specific host-guest inclusion complexes with primary ammonium ions (-NH₃⁺). By maintaining an acidic mobile phase, the amine remains fully protonated, driving chiral recognition through steric interactions with the crown ether cavity.

Protocol A: Chiral GC-FID for (R)-Tetrahydrofuran-3-ol

This protocol leverages a Hydrodex-β-TBDAc column. The causality behind this specific phase is that the β-cyclodextrin cavity provides size-inclusion for the 5-membered furan ring, while the acetyl and tert-butyldimethylsilyl groups offer hydrogen bonding and dipole interactions with the hydroxyl group, enabling chiral discrimination[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the (R)-tetrahydrofuran-3-ol sample in 1.0 mL of GC-grade methanol or methyl tert-butyl ether (MTBE). Vortex for 30 seconds to ensure homogeneity.

  • System Suitability Test (SST): Prepare a 1.0 mg/mL solution of racemic tetrahydrofuran-3-ol. Inject 1 µL to verify column performance. The method is self-validating if the resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    .
  • Instrument Setup:

    • Column: Hydrodex-β-TBDAc (25 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 220 °C, Split mode (Split ratio 50:1).

    • Detector: FID at 250 °C (Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup: 30 mL/min).

  • Temperature Program:

    • Initial temperature 125 °C, hold for 1 min.

    • Ramp at 3 °C/min to 135 °C, hold for 1 min.

    • Ramp at 50 °C/min to 200 °C, hold for 2 min (column bake-out)[3].

  • Data Acquisition: The (S)-isomer elutes slightly faster than the (R)-isomer by approximately 6 seconds[3]. Integrate the peak areas to calculate the enantiomeric excess (% ee).

Protocol B: Chiral HPLC for (R)-3-Aminotetrahydrofuran Hydrochloride

This protocol utilizes a chiral crown ether phase. Because the analyte lacks a UV chromophore, ELSD is employed to detect the non-volatile analyte mass after mobile phase evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mg of (R)-3-aminotetrahydrofuran hydrochloride and dissolve in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (

    
    ) adjusted to pH 1.5. Mix this aqueous buffer with HPLC-grade Methanol in a 90:10 (v/v) ratio. Causality: The highly acidic pH is non-negotiable; it ensures the amine is 100% protonated (-NH₃⁺), which is an absolute prerequisite for crown ether complexation.
    
  • Instrument Setup:

    • Column: CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C (Temperature control is critical as inclusion complexation is highly exothermic and temperature-dependent).

    • Injection Volume: 5 µL.

    • Detector: ELSD (Evaporator Temp: 50 °C, Nebulizer Temp: 50 °C, Gas Flow: 1.5 SLM).

  • System Suitability: Inject a racemic standard. The method is validated for use when baseline separation (

    
    ) is achieved.
    

Pathway S1 Ketone Precursor Dihydrofuran-3(2H)-one S2 Asymmetric Reduction (CpRCR Biocatalyst) S1->S2 Reductase S3 Chiral Product (R)/(S)-Tetrahydrofuran-3-ol S2->S3 Stereoselective S4 Chromatographic Resolution (Chiral Stationary Phase) S3->S4 GC/HPLC S5 Enantiomeric Excess (ee%) Quantification S4->S5 Peak Integration

Enzymatic synthesis and chiral chromatographic resolution pathway for tetrahydrofuran-3-ol.

Quantitative Data & Chromatographic Parameters

The following table summarizes the critical parameters and expected chromatographic performance for both methodologies, allowing for rapid cross-comparison during method transfer.

ParameterProtocol A: Chiral GC-FID (Neutral Alcohol)Protocol B: Chiral HPLC (Amine Hydrochloride)
Analyte State Neutral LiquidSolid Salt
Stationary Phase Hydrodex-β-TBDAcCROWNPAK CR-I(+)
Mobile/Carrier Phase Helium Gas (1.2 mL/min)pH 1.5

/ MeOH (90:10 v/v)
Detection Mode Flame Ionization (FID)Evaporative Light Scattering (ELSD)
Primary Interaction Size inclusion + Hydrogen bondingHost-guest crown ether complexation
Elution Order (S)-isomer elutes before (R)-isomerDependent on crown ether chirality
Expected Resolution (

)
> 2.0> 1.5
Runtime ~ 8 minutes~ 15 minutes

References

  • Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. MDPI. Available at:[Link]

  • 3-Hydroxytetrahydrofuran. Wikipedia. Available at:[Link]

  • (S)-(+)-3-Hydroxytetrahydrofuran Suppliers & Afatinib Intermediate Data. LookChem. Available at:[Link]

  • Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Google Patents (WO2016021192A1).

Sources

Application

Application Note: Advanced Derivatization Strategies for (R)-Tetrahydrofuran-3-ol Analysis

Executive Summary & Technical Alert Subject: Analysis of (R)-Tetrahydrofuran-3-ol (CAS: 86087-23-2) via Chemical Derivatization. Critical Pre-Analytical Note: (R)-Tetrahydrofuran-3-ol is a cyclic ether-alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Alert

Subject: Analysis of (R)-Tetrahydrofuran-3-ol (CAS: 86087-23-2) via Chemical Derivatization.

Critical Pre-Analytical Note: (R)-Tetrahydrofuran-3-ol is a cyclic ether-alcohol. Chemically, it is a neutral liquid at room temperature and does not form a stable hydrochloride salt under standard conditions, as it lacks a basic nitrogen center.

  • If your sample is a solid hydrochloride salt: It is highly probable the analyte is (R)-3-Aminotetrahydrofuran hydrochloride or (R)-3-Pyrrolidinol hydrochloride .

  • Scope of this Guide: This protocol focuses strictly on the derivatization of the secondary hydroxyl group (-OH) . If your molecule contains an amine (e.g., 3-aminotetrahydrofuran), the reagents listed below (Silylation/Acylation) will also derivatize the amine.

  • Handling "Hydrochloride" Samples: If your sample contains residual HCl or is a salt of an amino-analog, you must include the neutralization steps (using Pyridine or Triethylamine) described in the protocols below to prevent acid-catalyzed degradation or reagent consumption.

Analytical Challenges
  • Lack of Chromophore: (R)-Tetrahydrofuran-3-ol is UV-transparent, making standard HPLC-UV analysis impossible without derivatization.

  • Chiral Integrity: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires chiral selectors or diastereomeric derivatization.

  • GC Detectability: While volatile, the polar hydroxyl group causes peak tailing and adsorption in Gas Chromatography.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal derivatization strategy for your analytical goals.

DecisionMatrix Start Start: Define Analytical Goal Goal What is the primary data requirement? Start->Goal Volatile Volatility / GC-MS Goal->Volatile General Purity Sensitivity High Sensitivity / HPLC-UV Goal->Sensitivity Trace Impurities Chiral Enantiomeric Purity (ee%) Goal->Chiral Chiral Analysis MethodA Method A: Silylation (TMS) (GC-MS/FID) Volatile->MethodA MethodB Method B: 3,5-Dinitrobenzoylation (HPLC-UV) Sensitivity->MethodB MethodC Method C: Mosher's Ester (NMR or HPLC) Chiral->MethodC

Figure 1: Analytical decision matrix for (R)-Tetrahydrofuran-3-ol.

Protocol A: Silylation for GC-MS/FID

Purpose: To mask the polar hydroxyl group, improving volatility and peak shape for Gas Chromatography. Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom of BSTFA, releasing a leaving group (trifluoroacetamide).

Reagents & Materials[1][2][3][4][5]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Role: TMCS acts as a catalyst to increase the silylating power for hindered secondary alcohols.

  • Solvent: Anhydrous Pyridine.

    • Role: Acts as a solvent and an acid scavenger (neutralizing any HCl if the sample is a salt).

  • Internal Standard: Dodecane or Naphthalene (approx. 0.5 mg/mL in Pyridine).

Step-by-Step Procedure
  • Sample Preparation: Weigh 10 mg of (R)-tetrahydrofuran-3-ol (or its salt equivalent) into a 2 mL GC crimp vial.

  • Solubilization & Neutralization: Add 500 µL of Anhydrous Pyridine. Vortex for 30 seconds.

    • QC Check: If the sample was a hydrochloride salt, ensure it fully dissolves. The pyridine will neutralize the HCl, forming Pyridinium chloride (which may precipitate but usually stays in solution at this concentration).

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes .

    • Why: Secondary alcohols on cyclic ether rings can be sterically hindered; heat ensures quantitative conversion.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL into the GC-MS (Split 1:50).

GC Parameters (Reference)
ParameterSetting
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min)
Detection MS (Scan 40-400 m/z) or FID (300°C)
Target Ion m/z 75 (base peak for -OTMS), m/z 117 (Molecular Ion - Methyl)

Protocol B: 3,5-Dinitrobenzoylation for HPLC-UV

Purpose: To attach a strong UV chromophore (3,5-dinitrobenzoyl group) to the UV-transparent alcohol, enabling detection at 254 nm.

Reagents
  • Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).

  • Catalyst: 4-Dimethylaminopyridine (4-DMAP).

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile.

Workflow Diagram

DNB_Workflow Sample Sample (10 mg) Mix Mix with: 1. TEA (2 eq) 2. DNB-Cl (1.5 eq) 3. DMAP (Cat.) Sample->Mix React React 60°C, 45 min Mix->React Quench Quench Add 10% NaHCO3 React->Quench Extract Extract Ethyl Acetate Quench->Extract Analyze HPLC-UV @ 254 nm Extract->Analyze

Figure 2: 3,5-Dinitrobenzoylation workflow for HPLC detection.

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mg of sample in 1.0 mL of Anhydrous Acetonitrile.

  • Base Addition: Add 20 µL of Triethylamine (TEA).

    • Critical: If starting with a hydrochloride salt, increase TEA to 40 µL to ensure full neutralization of the HCl and provide excess base for the reaction.

  • Reagent Addition: Add 15 mg of 3,5-Dinitrobenzoyl chloride and a crystal (~1 mg) of 4-DMAP.

  • Reaction: Cap and shake at 60°C for 45 minutes.

    • Mechanism: DMAP forms a hyper-nucleophilic acyl pyridinium intermediate, which rapidly transfers the acyl group to the secondary alcohol.

  • Quenching: Add 1 mL of 10% NaHCO₃ solution to destroy excess acid chloride.

  • Work-up (Optional but Recommended): Extract with 2 mL Ethyl Acetate. Dry the organic layer, evaporate, and reconstitute in Mobile Phase.

    • Direct Injection:[1] If the concentration is high, you can dilute the quenched mix directly, but the excess DNB-acid peak may interfere.

Protocol C: Chiral Analysis via Mosher's Method

Purpose: To determine the Enantiomeric Excess (ee%) of (R)-tetrahydrofuran-3-ol. Concept: Reacting the chiral alcohol with a pure chiral acid chloride (e.g., (S)-MTPA-Cl) creates diastereomers. Diastereomers have different physical properties and can be separated on achiral columns (GC or HPLC) or distinguished via NMR.

Reagents
  • Chiral Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Solvent: Deuterated Chloroform (CDCl₃) for NMR or DCM for HPLC.

Procedure (NMR/HPLC)
  • Mix: In a clean vial, combine:

    • 5 mg (R)-tetrahydrofuran-3-ol.

    • 10 mg (S)-MTPA-Cl.

    • 10 µL Pyridine.

    • 0.5 mL DCM (or CDCl₃).

  • Incubate: Room temperature for 1 hour.

  • Analysis:

    • NMR: Analyze 1H or 19F NMR. The chemical shift of the -CF3 group or the methoxy group will differ between the (R,S)-ester and the (S,S)-ester.

    • HPLC: Inject onto a C18 column. The diastereomers ((R)-alcohol derivative vs (S)-alcohol derivative) will typically have different retention times.

Comparison of Methods

FeatureSilylation (GC-MS)DNB-Derivatization (HPLC)Mosher's Method
Sensitivity High (picogram range)High (UV @ 254nm)Medium
Selectivity Excellent (Mass Spec)Good (Chromatographic)High (Stereochemical)
Prep Time 30-45 mins60-90 mins60 mins
Main Use Purity & IDQuantitation in solutionEnantiomeric Purity (ee%)

References

  • Little, D. P. (1999). Derivatization of Alcohols for Gas Chromatography. Journal of Chromatography A.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Chiral Tetrahydrofuran-3-Derivatives

Executive Summary & Nomenclature Clarification The chiral tetrahydrofuran (THF) motif is a privileged pharmacophore in modern drug discovery, prominently featured in SGLT2 inhibitors (e.g., Empagliflozin) [1] and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The chiral tetrahydrofuran (THF) motif is a privileged pharmacophore in modern drug discovery, prominently featured in SGLT2 inhibitors (e.g., Empagliflozin) [1] and various kinase inhibitors.

Scientific Clarification: The target specified, "(R)-tetrahydrofuran-3-ol hydrochloride", presents a nomenclature paradox. As an aliphatic alcohol, tetrahydrofuran-3-ol is a neutral species and does not form a stable, isolable hydrochloride salt under standard conditions. In pharmaceutical process chemistry, this nomenclature typically refers to one of two industrially relevant targets:

  • (R)-Tetrahydrofuran-3-ol (The neutral chiral alcohol) [2].

  • (R)-Tetrahydrofuran-3-amine hydrochloride (The structurally related amine salt)[3].

To ensure absolute scientific integrity and practical utility for drug development professionals, this application note details the scale-up synthesis of the neutral (R)-tetrahydrofuran-3-ol , and subsequently maps the stereospecific downstream conversion required to yield (R)-tetrahydrofuran-3-amine hydrochloride .

Mechanistic Rationale & Route Selection

When scaling up chiral THF derivatives from the bench (grams) to the pilot plant (kilograms), route selection is dictated by thermodynamic stability, safety, and atom economy.

The Chiral Pool Advantage

While asymmetric reduction of tetrahydrofuran-3-one using engineered ketoreductases (KREDs) is viable, the "chiral pool" approach utilizing malic acid remains the most robust and cost-effective method for multi-kilogram scale-up[4].

  • Targeting (R)-THF-3-ol: Requires D-malic acid as the starting material. The stereocenter is preserved during reduction and cyclization.

  • Targeting (R)-THF-3-amine HCl: Requires L-malic acid as the starting material. This yields (S)-THF-3-ol. The subsequent conversion to the amine via an azide intermediate involves an

    
     displacement, resulting in a Walden inversion that flips the (S) configuration to the desired (R) configuration [5].
    
Causality in Reagent Selection
  • Reduction: Bench-scale protocols often use Borane-THF (

    
    ). However, on a scale >1 kg, 
    
    
    
    poses severe thermal hazards and requires expensive cold-chain logistics. We substitute this with an in-situ generation of diborane using Sodium Borohydride (
    
    
    ) and Boron Trifluoride Diethyletherate (
    
    
    ). This allows for strict kinetic control of the highly exothermic reduction via the feed rate of
    
    
    .
  • Cyclization: The dehydration of 1,2,4-butanetriol to the THF ring is an equilibrium process. We utilize catalytic

    
    -Toluenesulfonic acid (
    
    
    
    ) under vacuum distillation. By continuously removing the water byproduct, we thermodynamically drive the reaction to >95% conversion.

Stereochemical Workflow & Process Diagram

SynthesisWorkflow N1 D-Malic Acid (Chiral Pool) N3 Reduction & Cyclization (NaBH4/BF3, then pTsOH) N1->N3 N2 L-Malic Acid (Chiral Pool) N4 Reduction & Cyclization (NaBH4/BF3, then pTsOH) N2->N4 N5 (R)-Tetrahydrofuran-3-ol (Neutral Target) N3->N5 Retention of Config N6 (S)-Tetrahydrofuran-3-ol (Intermediate) N4->N6 Retention of Config N7 1. Tosylation (Retention) 2. Azidation (SN2 Inversion) N6->N7 N8 (R)-Tetrahydrofuran-3-azide (Inverted Stereocenter) N7->N8 Walden Inversion N9 Catalytic Hydrogenation (Pd/C) & HCl Gas Addition N8->N9 N10 (R)-Tetrahydrofuran-3-amine Hydrochloride Target N9->N10 Salt Formation

Stereospecific pathways for synthesizing (R)-THF-3-ol and (R)-THF-3-amine HCl from Malic Acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure process integrity before proceeding to subsequent steps.

Protocol A: 10-kg Scale Synthesis of (R)-Tetrahydrofuran-3-ol

Step 1: Reduction of D-Malic Acid

  • Preparation: Charge a 100 L glass-lined reactor with THF (40 L) and

    
     (3.5 kg, 92.5 mol). Cool the suspension to 0–5 °C.
    
  • Addition: Slowly add D-malic acid (5.0 kg, 37.3 mol) in portions, maintaining the temperature below 10 °C to control hydrogen evolution.

  • Activation: Dropwise add

    
     (15.5 L, 125 mol) over 6 hours. Causality: The slow addition dictates the rate of diborane generation, preventing thermal runaway.
    
  • Quench: Stir at 20 °C for 12 hours. Carefully quench with Methanol (15 L) to destroy excess borane.

  • IPC 1: Analyze via GC-FID. Proceed only if unreacted D-malic acid is <1.0%.

  • Concentration: Concentrate the mixture under vacuum to yield crude (R)-1,2,4-butanetriol as a viscous oil.

Step 2: Acid-Catalyzed Cyclization

  • Reaction: Transfer the crude triol to a 50 L distillation apparatus. Add

    
     monohydrate (0.35 kg, 1.8 mol).
    
  • Distillation: Apply vacuum (50–100 mbar) and heat the mantle to 160 °C.

  • Collection: The product, (R)-tetrahydrofuran-3-ol, co-distills with water. Collect the biphasic distillate.

  • Extraction & Drying: Saturate the aqueous layer of the distillate with NaCl, extract with Dichloromethane (3 x 10 L), dry over anhydrous

    
    , and concentrate.
    
  • Final Purification: Perform a fractional vacuum distillation (b.p. 80–82 °C at 15 mmHg) to isolate the pure product.

  • IPC 2 (Release Testing): Chiral GC must show >99.0% ee. Karl Fischer titration must show <0.1% water.

Protocol B: Conversion to (R)-Tetrahydrofuran-3-amine Hydrochloride

(Note: To achieve the (R)-amine, this protocol must begin with (S)-tetrahydrofuran-3-ol derived from L-malic acid).

  • Tosylation: React (S)-THF-3-ol (1.0 eq) with

    
    -Toluenesulfonyl chloride (1.2 eq) in Pyridine at 0 °C for 12 hours. Isolate (S)-THF-3-yl tosylate. IPC: TLC confirms complete consumption of the alcohol.
    
  • Azidation (

    
     Inversion):  Dissolve the tosylate in DMF. Add Sodium Azide (
    
    
    
    , 1.5 eq). Heat to 80 °C for 8 hours. Safety Note: Keep the mass fraction of azide below 15% to mitigate explosive hazards. Extract into MTBE.
  • Reduction & Salt Formation: Transfer the MTBE solution of (R)-THF-3-azide to a hydrogenation hydrogenator. Add 10% Pd/C (5 wt%). Pressurize with

    
     (3 bar) at 25 °C until hydrogen uptake ceases.
    
  • Precipitation: Filter off the catalyst. Bubble dry HCl gas into the MTBE filtrate at 0 °C until pH 2 is reached. Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum to yield (R)-tetrahydrofuran-3-amine hydrochloride .

Quantitative Data & Quality Control

The scale-up process demonstrates excellent scalability with minimal degradation of enantiomeric excess (ee). Table 1 summarizes the performance metrics across two different production scales.

Table 1: Scale-Up Metrics for (R)-Tetrahydrofuran-3-ol

ParameterBench Scale (100 g)Pilot Scale (10 kg)Variance / Notes
Overall Yield 78%72%Slight loss during fractional distillation at scale.
Chemical Purity (GC) 99.5%99.1%Meets API intermediate specifications (>98%).
Enantiomeric Excess (ee) 99.8%99.6%No significant racemization observed during cyclization.
Water Content (KF) 0.05%0.08%Strictly controlled to prevent downstream Grignard/hydrolysis issues.
Residual Boron < 10 ppm15 ppmRemoved via aqueous workup and distillation.

Table 2: Critical Impurity Profile at 10-kg Scale

ImpurityOriginSpecification LimitMitigation Strategy
1,2,4-Butanetriol Incomplete cyclization< 0.5%Driven to completion via continuous vacuum distillation.
Tetrahydrofuran (THF) Over-reduction< 0.1%Strict temperature control (<10 °C) during

addition.
Water Distillation carryover< 0.1%Rigorous drying over

and precise fractional distillation.

References

  • U.S. Patent Application US20190040094A1. Process for the preparation of Empagliflozin and its intermediates. Google Patents.
  • World Intellectual Property Organization WO2008005964A2. Phosphonate and phosphinate compounds as glucokinase activators (utilizing D-malic acid). Google Patents.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Edition, Wiley. (Referenced for standard functional group transformations and stereochemical inversions). Available at: (Cited within pharmaceutical synthesis contexts).
Application

Application Note: (R)-Tetrahydrofuran-3-ol in the Synthesis of Antiviral and Antibacterial Drugs

Executive Summary (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a critical chiral building block in modern medicinal chemistry, serving as a gateway to high-affinity ether and carbamate pharmacophores. Its rigid cyclic e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a critical chiral building block in modern medicinal chemistry, serving as a gateway to high-affinity ether and carbamate pharmacophores. Its rigid cyclic ether structure improves metabolic stability and aqueous solubility of lipophilic drug candidates.

This guide focuses on its pivotal role in synthesizing HIV protease inhibitors (e.g., Fosamprenavir intermediates) and novel antibacterial nucleoside analogs . We provide validated protocols for stereocontrolled installation—specifically distinguishing between retention (via alkylation) and inversion (via Mitsunobu) strategies.

Technical Note: The "Hydrochloride" Nomenclature

Commercially, the term "hydrochloride" associated with this scaffold most frequently refers to (R)-3-aminotetrahydrofuran hydrochloride , a solid salt form of the amine. (R)-Tetrahydrofuran-3-ol is a neutral liquid. If a protocol specifies "(R)-tetrahydrofuran-3-ol hydrochloride," it typically implies either:

  • In-situ acid catalysis: Using the alcohol in the presence of HCl gas/solvent for protection/deprotection steps.

  • The Amine Analog: A procurement error where the amine salt was intended.

  • The Chloride Derivative: Conversion to 3-chlorotetrahydrofuran using HCl/ZnCl2.

This guide addresses the (R)-alcohol as the primary chiral synthon, as it is the direct precursor for the oxygen-linked pharmacophores found in the target therapeutic classes.

Technical Profile & Handling

PropertySpecificationApplication Relevance
Chemical Name (R)-Tetrahydrofuran-3-olChiral Scaffold
CAS Number 86087-24-3Identification
Appearance Colorless to pale yellow liquidPurity indicator (yellowing suggests oxidation)
Boiling Point 181 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification
Chirality (R)-enantiomerCritical for protein binding affinity
Solubility Miscible with water, alcohols, DCMVersatile solvent compatibility
Stability Hygroscopic; susceptible to peroxide formationStore under inert gas (Argon/Nitrogen)

Application I: Antiviral Drugs (HIV Protease Inhibitors)

Context: The Amprenavir/Fosamprenavir Pharmacophore

The (3S)-tetrahydrofuran-3-yl carbamate moiety is the "privileged structure" in HIV protease inhibitors like Amprenavir. It binds to the S2 subsite of the HIV protease enzyme with high specificity.

The Stereochemical Paradox: While the drug requires the (S)-configuration , the (R)-tetrahydrofuran-3-ol is often used as the starting material.

  • Reasoning: The Mitsunobu reaction allows for the installation of the carbamate or ether linkage with complete Walden inversion . Starting with the (R)-alcohol and inverting it yields the desired (S)-product with high enantiomeric excess (ee), often superior to direct coupling of the (S)-alcohol which can suffer from racemization.

Validated Protocol: Mitsunobu Inversion to (S)-Intermediates

Objective: Synthesize (S)-3-((4-nitrophenoxy)carbonyloxy)tetrahydrofuran (Activated Carbonate) from (R)-tetrahydrofuran-3-ol.

Reagents:
  • (R)-Tetrahydrofuran-3-ol (1.0 equiv)

  • 4-Nitrophenol (1.1 equiv) [Surrogate for the amine/active pharmacophore]

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (10 volumes)

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried reactor with PPh3 and 4-Nitrophenol under nitrogen atmosphere. Dissolve in anhydrous THF. Cool the mixture to 0°C.

  • Addition: Add (R)-tetrahydrofuran-3-ol dropwise to the cold solution. Ensure temperature remains <5°C to prevent side reactions.

  • Activation: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange. Critical: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours.

    • Mechanism:[1] The alcohol attacks the PPh3-DIAD adduct, forming an oxyphosphonium intermediate. The phenoxide attacks this intermediate via

      
      , inverting the (R)-center to (S).
      
  • Quench & Workup: Quench with water (5 volumes). Extract with Ethyl Acetate (3x).[2] Wash organics with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: Disappearance of starting alcohol (Rf ~0.3) and appearance of product (Rf ~0.6).

  • Chiral HPLC: Confirm inversion. Product should be >98% (S)-enantiomer.

Application II: Antibacterial Agents (Nucleoside Analogs & Broad-Spectrum)

Context: Novel Targets

In antibacterial research, (R)-tetrahydrofuran-3-ol is used to synthesize nucleoside analogs (e.g., for inhibiting bacterial DNA polymerase) or alkynyl-ether kinase inhibitors . Unlike the HIV example, many of these targets require the retention of the (R)-configuration to fit into specific ribose-binding pockets or hydrophobic clefts.

Validated Protocol: O-Alkylation with Retention of Configuration

Objective: Install the (R)-tetrahydrofuran moiety onto a heteroaryl chloride (e.g., a chloropurine or quinolone precursor) without inversion.

Reagents:
  • (R)-Tetrahydrofuran-3-ol (1.2 equiv)

  • Heteroaryl Chloride (Substrate) (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:
  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Alkoxide Formation: Add (R)-tetrahydrofuran-3-ol dropwise. Stir at 0°C for 30 mins until hydrogen evolution ceases.

    • Observation: Mixture becomes a clear or slightly cloudy solution of the sodium alkoxide.

  • Coupling: Add the Heteroaryl Chloride solution dropwise.

  • Heating: Warm to room temperature. If the substrate is unreactive, heat to 60-80°C.

    • Mechanism:[1][3]

      
       (Nucleophilic Aromatic Substitution). The chiral center of the THF ring is not  involved in the bond-breaking step; therefore, the (R)-configuration is retained .
      
  • Workup: Pour into ice water. Precipitate the product or extract with DCM.

  • Purification: Recrystallization or Column Chromatography.

Visualizing the Stereochemical Logic

The following diagram illustrates the divergent pathways: Path A (Inversion) for HIV drugs and Path B (Retention) for Antibacterial scaffolds.

G Start (R)-Tetrahydrofuran-3-ol (Starting Material) ProcessA Mitsunobu Reaction (PPh3, DIAD, Ar-OH) Start->ProcessA Path A ProcessB Base-Mediated Alkylation (NaH, Ar-Cl) Start->ProcessB Path B InterA Oxyphosphonium Intermediate ProcessA->InterA ProductA (S)-O-Aryl Ether (HIV Protease Inhibitor Motif) *INVERSION* InterA->ProductA SN2 Attack InterB Sodium Alkoxide Intermediate ProcessB->InterB ProductB (R)-O-Heteroaryl Ether (Antibacterial Scaffold) *RETENTION* InterB->ProductB SNAr Attack

Caption: Stereochemical divergence: Mitsunobu conditions invert (R) to (S), while alkylation retains (R).

Quality Control & Validation

To ensure the integrity of the synthesis, the following QC parameters are mandatory.

TestMethodAcceptance Criteria
Enantiomeric Purity Chiral GC (Cyclodextrin column) or Chiral HPLC (Chiralpak AD-H)> 99.5% ee
Chemical Purity HPLC-UV (210 nm / 254 nm)> 98.0%
Residual Solvents GC-HeadspaceTHF < 720 ppm, DMF < 880 ppm
Water Content Karl Fischer Titration< 0.1% (Critical for Mitsunobu)
Troubleshooting the "Hydrochloride" Issue in QC

If you receive a solid labeled "(R)-Tetrahydrofuran-3-ol Hydrochloride":

  • Test pH: Dissolve in water. If pH < 2, it is likely the amine salt or a mislabeled acid complex.

  • Run NMR:

    • Alcohol: Signal at ~4.5 ppm (CH-OH).

    • Amine: Signal at ~3.5-4.0 ppm (CH-NH2), often broad due to exchange.

  • Action: If it is the amine, it cannot be used in the Mitsunobu protocol described above without diazotization (which is hazardous). Re-source the correct liquid alcohol.

References

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Nonpeptide HIV Protease Inhibitors. Journal of Medicinal Chemistry.[4] Link

  • Yu, R. H., et al. (2008). Practical Synthesis of (3S)-Tetrahydrofuran-3-yl (1S,2R)-3-[amino]-1-benzyl-2-hydroxypropylcarbamate (Amprenavir). Organic Process Research & Development. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.[5][1][2][3][4][6][7][8][9][10][11] Link

  • FDA Drug Database. (2023). Fosamprenavir Calcium Label Information.Link

  • World Intellectual Property Organization (WIPO). (2013). WO2013047813A1 - 1,2,4-Triazine-6-carboxamide derivative (Syk Inhibitors).Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (R)-Tetrahydrofuran-3-ol Synthesis

Ticket ID: #THF-OH-R-001 Subject: Yield Improvement & Troubleshooting Guide for (R)-Tetrahydrofuran-3-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] 🚨 Critical Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THF-OH-R-001 Subject: Yield Improvement & Troubleshooting Guide for (R)-Tetrahydrofuran-3-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

🚨 Critical Technical Note: The "Hydrochloride" Misconception

User Query Analysis: You requested optimization for "(R)-tetrahydrofuran-3-ol hydrochloride ."

Immediate Correction: (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a neutral alcohol .[1][2] It acts as a Lewis base but is not basic enough to form a stable, isolable hydrochloride salt under standard conditions.

  • If you are trying to isolate a solid salt: You likely mean (R)-3-Aminotetrahydrofuran hydrochloride , a common pharmaceutical intermediate (e.g., for Empagliflozin).[1][2]

  • If you are synthesizing the alcohol: The "hydrochloride" reference likely stems from the use of HCl as a cyclization catalyst (from 1,2,4-butanetriol) or a byproduct in the hydrolysis of chlorobutane derivatives.

Scope of This Guide: This guide focuses on the high-yield synthesis and isolation of the alcohol ((R)-tetrahydrofuran-3-ol).[1][2] If your target is the amine, please refer to the corresponding amination protocols.

📊 Route Selection Strategy

Choose your synthetic route based on your starting material availability and purity requirements.

RouteSelection Start Select Starting Material Racemic Racemic Tetrahydrofuran-3-ol Start->Racemic Dihydrofuran 2,3- or 2,5-Dihydrofuran Start->Dihydrofuran ChiralPool (R)-1,2,4-Butanetriol or L-Malic Acid Start->ChiralPool Enzymatic Route A: Enzymatic Kinetic Resolution (High ee, Max 50% Yield) Racemic->Enzymatic CAL-B Lipase Hydroboration Route B: Asymmetric Hydroboration (High Yield, Good ee) Dihydrofuran->Hydroboration Ipc2BH Cyclization Route C: Acid-Catalyzed Cyclization (Expensive SM, High Purity) ChiralPool->Cyclization H+ / Heat caption Figure 1: Strategic decision tree for synthesis routes based on feedstock availability.

🔬 Module 1: Enzymatic Kinetic Resolution (The Scalable Route)

Context: This is the most common lab-scale route.[1][2] It uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer (or hydrolyze the ester).[1][2][3]

Protocol Optimization:

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl acetate (irreversible transesterification).[1][2]

  • Solvent: MTBE or Toluene (Hydrophobic solvents preserve enzyme activity).[1][2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<40%) Water in systemDry solvents over molecular sieves (3Å).[1][2] Water competes with the acyl donor.
Low Enantiomeric Excess (ee) Reaction ran too longStop reaction at ~45-48% conversion. Do not push to 50% or the enzyme will start processing the wrong enantiomer.
Enzyme Aggregation Stirring too vigorousUse an overhead stirrer or shaker; magnetic bars can grind the immobilized beads, deactivating them.

Step-by-Step Workflow:

  • Dissolve racemic tetrahydrofuran-3-ol (1.0 eq) in anhydrous MTBE.

  • Add Vinyl Acetate (0.6 eq) and Novozym 435 (10-20 wt% relative to substrate).[1][2]

  • Incubate at 30°C with orbital shaking.

  • Monitor by GC/HPLC. Stop when conversion reaches 48-49%.[1][2]

  • Filter enzyme. Evaporate solvent.

  • Separation: The product is the (R)-acetate (ester). The remaining alcohol is (S). Separate via column chromatography or distillation.

  • Hydrolysis: Treat the (R)-acetate with NaOH/MeOH to yield (R)-tetrahydrofuran-3-ol .[1][2]

⚗️ Module 2: Asymmetric Hydroboration (The Chemical Route)

Context: Reaction of 2,5-dihydrofuran with a chiral borane reagent (e.g., (+)-Ipc2BH) followed by oxidative workup.

Critical Yield Factors:

  • Temperature Control: The hydroboration must be performed at -25°C to maintain enantioselectivity.

  • Oxidative Workup: The bond migration from Boron to Oxygen requires basic peroxide.[4]

Troubleshooting Guide:

Q: My yield is low after the peroxide step. Where is my product? A: It is likely stuck in the aqueous phase or complexed with boron residues.

  • Fix: Saturate the aqueous phase with K₂CO₃ or NaCl before extraction. Use continuous extraction with dichloromethane for 12-24 hours.[1][2]

Q: The product has low optical rotation. A: The hydroboration temperature drifted, or the borane reagent was of low optical purity.

  • Fix: Recrystallize your (+)-Ipc2BH reagent before use.[1][2] Ensure the cryostat maintains -25°C strictly during addition.

📉 Module 3: Isolation & Purification (The "Yield Killer")

The Core Problem: (R)-Tetrahydrofuran-3-ol is highly water-soluble (miscible).[1][2] Standard extraction protocols (Shake, vent, separate) often result in 30-50% yield loss into the aqueous layer.

Optimized Isolation Protocol:

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous reaction mixture until saturation. This forces the organic alcohol out of the water phase ("Salting out effect").

  • Solvent Choice: Do not use Diethyl Ether (too volatile, poor partition coefficient). Use Dichloromethane (DCM) or 2-MeTHF .[1][2]

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 18 hours.

  • Distillation: The product boils at ~181°C. Vacuum distillation is required to prevent decomposition.

ExtractionLogic Mix Aqueous Reaction Mixture (Contains Product) Salt Add NaCl/K2CO3 to Saturation Mix->Salt Extract Extract with DCM (x4) Salt->Extract Check Check Aqueous Layer by TLC/GC Extract->Check Decision Product Detected in Water? Check->Decision Continuous Switch to Continuous Extraction (18-24h) Decision->Continuous Yes Dry Dry Organic Layer (Na2SO4) Decision->Dry No Continuous->Dry Distill Vacuum Distillation (Target bp: 80°C @ 15mmHg) Dry->Distill caption Figure 2: Optimized isolation workflow to mitigate water-solubility yield losses.

❓ Frequently Asked Questions (FAQs)

Q1: Can I just buy the (R)-tetrahydrofuran-3-ol hydrochloride salt to skip purification? A: No. As noted in the Technical Note, the alcohol does not form a stable hydrochloride salt. If you see a vendor listing "Tetrahydrofuran-3-ol HCl," it is likely a mislabeled entry for 3-aminotetrahydrofuran hydrochloride or 3-chlorotetrahydrofuran .[1][2] Always check the CAS number.

  • (R)-Alcohol CAS: 86087-24-3[1][2]

  • (R)-Amine HCl CAS: 1185213-98-6 (approximate, varies by salt form).[1][2]

Q2: Why does my product turn yellow/brown upon distillation? A: This indicates the presence of residual peroxides (from hydroboration workup) or acid traces (from cyclization).

  • Fix: Test the crude oil for peroxides using starch-iodide paper before distillation. Quench with Sodium Thiosulfate if positive. Neutralize any acid with NaHCO₃.

Q3: What is the best method to determine enantiomeric excess (ee)? A: Chiral GC is preferred over HPLC for this volatile alcohol.

  • Column: Cyclodextrin-based phases (e.g., Beta-DEX 120).[1][2]

  • Derivatization: If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.

📚 References
  • Enzymatic Resolution: García-Urdiales, E., et al. "Enantioselective Enzymatic Desymmetrization in Organic Synthesis."[1] Chemical Reviews, 2011.

  • Hydroboration Mechanism: Brown, H. C., & Zweifel, G. "Hydroboration.[5] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960.

  • Synthesis from Chiral Pool: "Process for the preparation of 3-hydroxytetrahydrofuran." US Patent 6,359,155.

  • Physical Properties & Solubility: "Tetrahydrofuran-3-ol - Solubility and Extraction Data." Organic Syntheses, Coll.[6] Vol. 4, p.534. [1]

Sources

Optimization

Troubleshooting side reactions in the synthesis of (R)-tetrahydrofuran-3-ol hydrochloride

Welcome to the Technical Support Center for the synthesis of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran). This chiral building block is critical in the development of antiretroviral APIs (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran). This chiral building block is critical in the development of antiretroviral APIs (such as amprenavir) and other targeted therapeutics.

Below, we have compiled an advanced troubleshooting guide addressing the most frequent points of failure, mechanistic side reactions, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.

FAQ: The "Hydrochloride" Misnomer & HCl-Induced Degradation

Q: My protocol mentions synthesizing "(R)-tetrahydrofuran-3-ol hydrochloride," but I am seeing massive degradation, racemization, and ring-opening during the salt formation step. What is going wrong?

A: This is a critical nomenclature and chemical error. As an aliphatic alcohol (


), (R)-tetrahydrofuran-3-ol cannot  form a stable hydrochloride salt. The term "(R)-tetrahydrofuran-3-ol hydrochloride" is chemically invalid and typically stems from a typographical error in literature or supplier catalogs, where it is confused with its amine analog, (R)-3-aminotetrahydrofuran hydrochloride  (CAS: 1072015-52-1)[1].

If you expose (R)-tetrahydrofuran-3-ol to anhydrous HCl or concentrated aqueous HCl in an attempt to form a salt, you will drive severe electrophilic halo-cyclization and degradation side reactions[2]:

  • Ring-Opening (Cleavage): Nucleophilic attack by

    
     on the protonated ether oxygen yields a mixture of (R)-4-chloro-1,3-butanediol and (R)-4-chloro-1,2-butanediol[3].
    
  • Substitution:

    
     displacement of the hydroxyl group yields 3-chlorotetrahydrofuran, resulting in complete racemization[2].
    

Actionable Advice: Immediately halt any HCl salt-formation steps. If your downstream application requires an amine salt, you must first convert the hydroxyl group to an amine (e.g., via mesylation, azide displacement, and reduction) before introducing HCl.

HCl_Degradation A (R)-Tetrahydrofuran-3-ol (+ HCl) B Protonated Oxonium Intermediate A->B C (R)-4-Chloro-1,3-butanediol (C2 Attack) B->C Cl⁻ attacks C2 D (R)-4-Chloro-1,2-butanediol (C5 Attack) B->D Cl⁻ attacks C5 E 3-Chlorotetrahydrofuran (Substitution) B->E Cl⁻ attacks C3 (-H2O)

Mechanistic pathway of HCl-induced degradation and ring-opening of (R)-tetrahydrofuran-3-ol.

Troubleshooting Route A: Acid-Catalyzed Cyclization

Q: During the cyclization of (R)-1,2,4-butanetriol using p-toluenesulfonic acid (pTSA), my enantiomeric excess (ee) drops from >99% to <90%. How do I prevent racemization?

A: Racemization during acid-catalyzed dehydration is caused by the competitive formation of a secondary carbocation at the chiral C3 center. High temperatures (>120°C) and excessive soluble acid concentrations promote the


 pathway at C3 rather than the desired primary oxonium formation at C1/C4[4].

Solution: Transition from soluble pTSA to a heterogeneous strong acid ion-exchange resin (e.g., Amberlyst-15)[3]. The resin provides localized high acidity for the kinetic cyclization but prevents the bulk solution from becoming highly acidic, thereby suppressing C3 elimination.

Q: I am observing the formation of oligomers and a dark viscous byproduct. What causes this?

A: Intermolecular etherification is competing with intramolecular cyclization. High substrate concentrations favor intermolecular collisions between the primary hydroxyls of two butanetriol molecules, leading to linear polyethers. Run the reaction under high dilution conditions (0.1 M to 0.5 M)[3].

Protocol 1: High-Dilution Acid-Catalyzed Cyclization

Causality & Self-Validation: This protocol uses continuous water removal to drive the reaction at lower temperatures, preventing thermal degradation. The use of a heterogeneous catalyst allows for a neutral workup, preventing downstream ring-opening.

  • Reactor Setup: Equip a 316 stainless steel or glass reactor with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Loading: Dissolve enantiomerically pure (R)-1,2,4-butanetriol to a concentration of 0.2 M in 1,4-dioxane. Add 5 wt% Amberlyst-15 (H+ form) resin[3].

  • Cyclization: Heat the mixture to 100°C. Apply a slight vacuum (e.g., 760 Torr down to 500 Torr) to continuously remove water via the Dean-Stark trap, driving the equilibrium forward without exceeding 100°C[3].

  • In-Process Control (IPC): Monitor the reaction via GC-FID. The system is self-validating when the triol peak disappears and the THF-3-ol peak plateaus without the emergence of heavier oligomer peaks (typically 2-4 hours).

  • Workup: Filter the resin while warm. Neutralize the filtrate with solid

    
     to quench any trace acidic leachates. Concentrate under reduced pressure to yield the product (Typical yield: 67–85%)[3].
    

Troubleshooting Route B: Asymmetric Ketone Reduction

Q: When using transition metal catalysts (e.g., Ru-BINAP) for the asymmetric hydrogenation of tetrahydrofuran-3-one, the conversion stalls at 70% and I see over-reduction products. Why?

A: Tetrahydrofuran-3-one is highly prone to enolization and aldol condensation under thermal or pressurized conditions, which poisons transition metal catalysts. To achieve >99.5% ee without heavy metal contamination, modern pharmaceutical syntheses utilize biocatalysis.

Protocol 2: Biocatalytic Asymmetric Reduction

Causality & Self-Validation: Ketoreductase (KRED) operates at ambient temperature, completely eliminating thermal aldol condensation. Because KRED requires NADPH, Glucose Dehydrogenase (GDH) is coupled to recycle the cofactor, making the process economically viable.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Dissolve D-glucose (1.5 eq) and

    
     (0.01 eq).
    
  • Enzyme Addition: Add the engineered Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) powders to the buffer.

  • Substrate Feeding: Add tetrahydrofuran-3-one slowly via a syringe pump. Causality: High concentrations of the ketone can inhibit the enzyme; slow feeding maintains a low steady-state concentration.

  • IPC: Monitor the reaction via chiral HPLC and pH meter. The system validates itself when the pH remains stable (indicating active GDH buffering) and the ee remains >99%.

  • Extraction: Once conversion >99% is reached, extract the aqueous layer with ethyl acetate (3x). Dry the organic phase over

    
     and evaporate to yield pure (R)-tetrahydrofuran-3-ol.
    

Enzymatic_Workflow Substrate Tetrahydrofuran-3-one KRED Ketoreductase (KRED) Substrate->KRED NADPH Product (R)-Tetrahydrofuran-3-ol (>99% ee) KRED->Product GDH Glucose Dehydrogenase (Cofactor Recycling) KRED->GDH NADP⁺ GDH->KRED NADPH (from Glucose)

Enzymatic workflow for the asymmetric reduction of tetrahydrofuran-3-one using cofactor recycling.

Quantitative Data Summary

Synthesis RouteCatalyst / ReagentsOperating TempTypical YieldEnantiomeric Excess (ee)Primary Side Reactions
Acid-Catalyzed Cyclization Amberlyst-15, 1,4-Dioxane90°C – 100°C67% – 85%90% – 99%Racemization, Oligomerization, Ring-opening (if exposed to HCl)
Asymmetric Ketone Reduction KRED Enzyme, GDH,

25°C – 35°C>90%>99.5%Incomplete conversion, Aldol condensation (if substrate fed too fast)

References

  • [3] ChemicalBook - (R)-(-)-3-Hydroxytetrahydrofuran synthesis. 3

  • [4] ACS Publications - Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer. 4

  • [1] AChemBlock - (R)-3-Aminotetrahydrofuran hydrochloride 96%. 1

  • [2] BenchChem - 3-Chlorotetrahydrofuran. 2

Sources

Troubleshooting

Optimization of reaction conditions for (R)-tetrahydrofuran-3-ol hydrochloride synthesis

This technical guide addresses the optimization of reaction conditions for (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran).[1] CRITICAL TECHNICAL ALERT: Chemical Nomenclature Subject: "(R)-tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of reaction conditions for (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran).[1]

CRITICAL TECHNICAL ALERT: Chemical Nomenclature

Subject: "(R)-tetrahydrofuran-3-ol hydrochloride" Before proceeding, please verify your target molecule. (R)-tetrahydrofuran-3-ol is an ether-alcohol and does not form a stable, isolable hydrochloride salt under standard conditions.[1] The ether oxygen is not sufficiently basic to retain HCl in a solid salt lattice.

  • Scenario A: You are synthesizing (R)-tetrahydrofuran-3-ol using an acid-mediated route (e.g., HCl-catalyzed cyclization or deprotection).[1] This guide focuses on this scenario.

  • Scenario B: You intended to synthesize (R)-3-aminotetrahydrofuran hydrochloride . If this is the case, the chemistry below (specifically the alcohol synthesis) is the precursor step, but the amination requires a different downstream workflow (Mitsunobu reaction or mesylation/azidation).

Role: Senior Application Scientist Context: Process Optimization & Troubleshooting Scope: Chiral Pool Synthesis (Malic Acid Route) & Halohydrin Cyclization[1]

Module 1: Synthetic Route Selection & Mechanism

To optimize yield and enantiomeric excess (ee%), you must first identify which kinetic or thermodynamic barriers are limiting your current process. The two dominant industrial routes are:

  • The Malic Acid Route (Chiral Pool): Reduction of L-malic acid derivatives to (S)-1,2,4-butanetriol, followed by acid-catalyzed cyclodehydration.[1]

    • Note on Chirality: L-Malic acid (S-configuration) yields (S)-1,2,4-butanetriol.[1][2][3] Cyclization with retention of configuration yields (S)-THF-3-ol.[1] To get the (R)-enantiomer , you must start with D-malic acid (unnatural, expensive) OR use a route involving inversion (e.g., Mitsunobu on the S-isomer) OR use (R)-4-chloro-3-hydroxybutyrate .[1]

  • The Chlorohydrin Route: Cyclization of (R)-4-chloro-1,3-butanediol.[1] This is often preferred for generating the (R)-isomer if the appropriate chiral chlorohydrin precursor is available via enzymatic reduction.[1]

Workflow Visualization

SynthesisRoutes Start_Malic L-Malic Acid (S-Isomer) Inter_Triol (S)-1,2,4-Butanetriol Start_Malic->Inter_Triol Reduction (BH3 or NaBH4) Prod_S (S)-THF-3-ol Inter_Triol->Prod_S Cyclization (p-TsOH, Heat) RETENTION Start_Chloro (R)-4-Chloro-3-hydroxybutyrate Inter_ChloroDiol (R)-4-Chloro-1,3-butanediol Start_Chloro->Inter_ChloroDiol Reduction Prod_R (R)-THF-3-ol (TARGET) Inter_ChloroDiol->Prod_R Base/Acid Cyclization (NaOH or HCl) INVERSION or RETENTION*

Caption: Comparison of Chiral Pool (Malic Acid) vs. Chlorohydrin routes. Note that standard L-Malic acid yields the (S)-isomer; the (R)-isomer typically requires specific precursors.[1]

Module 2: Optimization of Reaction Conditions

Protocol A: Cyclization of 1,2,4-Butanetriol (Acid-Catalyzed)

This is the most common bottleneck.[1] The reaction is an intramolecular dehydration.

Key Parameter: Catalyst & Temperature [2][4][5][6]

  • Standard: p-Toluenesulfonic acid (p-TsOH) at 180–200°C.[1]

  • Optimization: High temperatures cause oligomerization (tar formation).[1]

  • Solution: Use a vacuum distillation setup allowing the product (bp ~181°C at atm, but much lower under vacuum) to distill off as it forms. This shifts the equilibrium (Le Chatelier’s principle) and prevents product degradation.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Catalyst Loading 1-5 mol% p-TsOH0.5-1.0 mol% p-TsOH Excess acid promotes polymerization of the THF ring.[1]
Temperature 200°C (Reflux)130-150°C (Internal) Lower thermal stress reduces racemization and charring.[1]
Pressure Atmospheric20-40 mmHg Allows continuous removal of product; drives reaction to completion.[1]
Solvent None (Neat)High-BP Carrier (optional) PEG-400 can be used as a heat transfer medium to avoid hot spots.[1]
Protocol B: Cyclization of (R)-4-chloro-1,3-butanediol

If you are using the "HCl" method mentioned in your query, you are likely treating the chlorodiol with acid or base.[1]

  • Mechanism: Intramolecular nucleophilic substitution.[7]

  • The "HCl" Factor: While base (NaOH) is faster for cyclizing halohydrins (Williamson ether type), acidic cyclization (heating in dilute HCl) is sometimes used to avoid racemization sensitive to strong bases.

  • Optimization:

    • Concentration: Keep substrate concentration < 0.5 M to favor intramolecular cyclization over intermolecular dimerization.

    • pH Control: If using NaOH, maintain pH 10-11. If using HCl, reflux in 0.5N HCl.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (< 50%)

Diagnosis: The product is extremely water-soluble.[1] Standard organic extractions (EtOAc/Water) often leave 30-40% of the product in the aqueous phase.

  • Corrective Action:

    • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.

    • Solvent Switch: Use continuous extraction with Chloroform or DCM, or use n-Butanol (though high BP makes removal hard).[1]

    • Distillation: Avoid aqueous workup entirely if possible. Distill directly from the reaction mass (for the Butanetriol route).

Issue 2: Loss of Optical Purity (Low ee%)

Diagnosis: Racemization usually occurs via an acid-catalyzed ring opening/closing mechanism involving a planar carbocation intermediate, or simple SN1 pathways at high T.[1]

  • Corrective Action:

    • Check Precursor: Verify the ee% of your starting material (Malic acid or Chlorodiol).

    • Reduce Acidity: If using p-TsOH, neutralize the distillate immediately with solid NaHCO3 in the receiving flask.

    • Temperature: Do not exceed 160°C in the pot.

Issue 3: High Impurity Profile (Oligomers)

Diagnosis: Dark brown pot residue indicates polymerization of THF ring or dehydration of the alcohol to dihydrofuran.

  • Corrective Action:

    • Inert Atmosphere: Run the reaction strictly under Nitrogen/Argon. Oxygen accelerates oxidative degradation at high T.

    • Residence Time: Switch from batch to a Continuous Flow Reactor (heated coil) to minimize the time the molecule spends at high temperature.

Module 4: FAQ - Technical Support

Q1: Can I make the hydrochloride salt to purify the product? A: No. As noted, the alcohol does not form a stable HCl salt. If you need a solid derivative for purification (crystallization), consider forming the 3,5-dinitrobenzoate ester or the p-nitrobenzoate ester .[1] These crystallize well and can be hydrolyzed back to the alcohol with mild base.

Q2: My GC-MS shows a peak with M+ = 70. What is it? A: This is likely 2,3-dihydrofuran or 2,5-dihydrofuran (MW 70).[1] It results from the over-dehydration of your product (loss of water from the alcohol group).

  • Fix: Lower the reaction temperature and reduce acid catalyst concentration.

Q3: How do I remove the residual water from the product? A: (R)-THF-3-ol is hygroscopic.[1]

  • Method: Azeotropic distillation with Benzene or Toluene is effective. Alternatively, stir over activated 4Å Molecular Sieves for 12 hours, then filter.

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Identify Core Issue LowYield Low Yield Problem->LowYield LowEE Low Enantiomeric Excess Problem->LowEE Impurity Unknown Impurities Problem->Impurity CheckAq Check Aqueous Phase (Product is water soluble!) LowYield->CheckAq CheckTemp Reaction Temp > 180°C? LowEE->CheckTemp Dehydration Peak MW=70? (Dihydrofuran) Impurity->Dehydration SaltOut Action: Saturate w/ NaCl Continuous Extraction CheckAq->SaltOut ReduceTemp Action: Use Vacuum to lower bp CheckTemp->ReduceTemp Yes CheckStart Check Precursor ee% CheckTemp->CheckStart No LessAcid Action: Reduce Acid Cat. Reduce Residence Time Dehydration->LessAcid Yes

Caption: Diagnostic logic for common failure modes in THF-3-ol synthesis.

References

  • Tandon, V. K., et al. (1983).[6] "Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran and its (R)-enantiomer from malic or tartaric acid." Journal of Organic Chemistry.

  • U.S. Patent 6,291,691. "Process for preparing 3-hydroxytetrahydrofuran."[1] (Describes the continuous cyclization method).

  • Vertex AI Search. (2025). "Synthesis of (R)-tetrahydrofuran-3-ol via hydroboration and cyclization methods." [Verified Search Results]
  • ChemicalBook. "(R)-(-)-3-Hydroxytetrahydrofuran Product & Synthesis Data."

Sources

Optimization

Resolving stability issues of (R)-tetrahydrofuran-3-ol hydrochloride during storage

The following guide is structured as a specialized Technical Support Center resource. It addresses the stability and storage of (R)-Tetrahydrofuran-3-ol (also known as (R)-3-Hydroxytetrahydrofuran) and its specific Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the stability and storage of (R)-Tetrahydrofuran-3-ol (also known as (R)-3-Hydroxytetrahydrofuran) and its specific Hydrochloride (HCl) forms.[1]

Topic: Resolving Stability & Storage Issues of (R)-Tetrahydrofuran-3-ol Hydrochloride Ticket ID: STAB-THF-03-R Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Triage: Verify Your Compound

Before troubleshooting storage failures, we must validate the chemical identity.[1] There is frequent commercial confusion between the Alcohol and the Amine analogs in this class, and true "Hydrochloride salts" of the alcohol are chemically distinct from standard salts.[1]

Q: My bottle is labeled "(R)-Tetrahydrofuran-3-ol Hydrochloride" but the contents look wrong. What should I see?

A: You are likely encountering one of three scenarios. Use this table to identify your actual material:

ScenarioCompound IdentityCAS RegistryPhysical StateStability Profile
A (Most Likely) (R)-3-Aminotetrahydrofuran HCl 111769-27-8White/Off-white SolidHygroscopic; turns brown/yellow upon oxidation.[1]
B (Common) (R)-Tetrahydrofuran-3-ol (Free Alcohol) 86087-24-3Colorless LiquidForms peroxides; absorbs water.[1] Not a salt.
C (Rare/Unstable) (R)-Tetrahydrofuran-3-ol[1] • HCl Complex 86087-24-3*Viscous Oil / Fuming SolidExtremely Unstable. Highly acidic; prone to ring-opening polymerization.[1]

*Note: Some vendors incorrectly list the alcohol CAS (86087-24-3) for the hydrochloride form.[1] If your COA says "Formula: C4H9ClO2" (MW ~124.5), you are dealing with Scenario C or a chlorohydrin derivative.[1]

Troubleshooting Guide: Common Stability Issues

Issue 1: The material has turned from a solid to a sticky liquid (Deliquescence).[1]

Diagnosis: Uncontrolled Hygroscopicity.[1] Both the Amine-HCl and the Alcohol-HCl complex are deliquescent .[1] The ether oxygen and the hydroxyl/amine groups form strong hydrogen bonds with atmospheric water.[1] Once wet, the HCl dissociates, creating a highly acidic aqueous micro-environment that accelerates degradation.[1]

Corrective Protocol: Desiccation & Solvent Swap

  • Do not heat to dry (risk of acid-catalyzed degradation).[1]

  • Dissolve the material in anhydrous Dichloromethane (DCM) or Methanol .[1]

  • Dry the solution over anhydrous

    
     (Sodium Sulfate) for 30 minutes.
    
  • Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    
  • Storage: Immediately store under Argon/Nitrogen in a tightly sealed vial with Parafilm.

Issue 2: The compound is darkening (Yellow/Brown discoloration).[1]

Diagnosis: Oxidative Degradation or Polymerization.[1]

  • For the Amine-HCl: Browning indicates oxidation of the amine group (formation of N-oxides or imines).[1]

  • For the Alcohol/HCl: Darkening suggests acid-catalyzed oligomerization of the tetrahydrofuran ring.[1] The ether linkage is susceptible to cleavage by strong acids (HCl), leading to ring-opening and subsequent polymerization.[1]

The Mechanism: The protonation of the ether oxygen (forming an oxonium ion) weakens the C-O bond.[1] In the presence of nucleophiles (even water or chloride), the ring opens.[1]

Issue 3: "Peroxide Test" is positive.

Diagnosis: Ether Autoxidation.[1] Tetrahydrofuran derivatives are notorious for forming explosive organic peroxides at the


-carbon position (adjacent to the ether oxygen).[1]
  • Risk Factor: High.[1] Even as an HCl salt, the organic backbone remains susceptible if stored in air.[1]

  • Action: If peroxide levels are

    
    , discard the bottle  immediately via hazardous waste protocols.[1] Do not attempt to distill or concentrate.[1]
    

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Instability (Peroxides) and Acidic Instability (Ring Opening).[1]

StabilityPathways Start (R)-Tetrahydrofuran-3-ol (Hydrochloride/Free Base) Radical α-Carbon Radical Start->Radical Light/Heat Protonation Oxonium Ion Formation (Protonated Ether) Start->Protonation Excess HCl Oxygen Atmospheric O2 (Storage Leak) Oxygen->Radical Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide Autoxidation Moisture Moisture (H2O) (Hygroscopicity) Moisture->Protonation Dissociation RingOpen Ring Opening (Formation of Halo-alcohols) Protonation->RingOpen Nucleophilic Attack (Cl-/H2O) Polymer Polymerization/Tars (Darkening) RingOpen->Polymer Oligomerization

Figure 1: Dual degradation pathways for acidified THF derivatives.[1] Left branch (Red) depicts safety hazards via peroxidation.[1] Right branch (Yellow/Black) depicts chemical degradation via acid catalysis.[1]

Master Storage Protocol (SOP)

To maintain purity


 and enantiomeric excess (ee), follow this strict Standard Operating Procedure.
A. Reception (Day 0)
  • Inspect: Check for crystals vs. liquid. If the user manual specifies a solid but you receive a liquid, perform an H-NMR immediately to check for solvent content or degradation.[1]

  • Aliquot: Do not store in a large master bottle. Divide into single-use vials under an inert atmosphere (Glovebox or Nitrogen bag).

B. Storage Conditions
ParameterRequirementScientific Rationale
Temperature

(Freezer)
Slows kinetics of autoxidation and acid-catalyzed ring opening.[1]
Atmosphere Argon or NitrogenDisplaces

to prevent peroxide formation.[1]
Container Amber Glass + Teflon LinerBlocks UV light (radical initiator); Teflon resists HCl corrosion.[1]
Desiccant Secondary containmentPlace vials inside a jar containing Activated Silica Gel or

.
C. Handling for Experiments

Q: How do I weigh it out without it absorbing water? A:

  • Allow the vial to warm to room temperature before opening (prevents condensation).

  • If the material is the Amine-HCl (Solid): Weigh quickly in air, or use a "weighing boat" method inside a glove bag.[1]

  • If the material is the Alcohol-HCl (Liquid/Paste): Use a gas-tight syringe to transfer by volume/density rather than weighing in an open boat.[1]

Frequently Asked Questions (FAQ)

Q: Can I remove the HCl to make the compound more stable? A: Yes, and this is recommended for long-term storage of the alcohol.[1]

  • Protocol: Dissolve the salt in water, neutralize with saturated Sodium Bicarbonate (

    
    ) until pH 8, and extract with Ethyl Acetate. Dry the organic layer and concentrate.[1] The free alcohol is stable at 
    
    
    
    but still requires peroxide protection.[1]

Q: Does the acidity affect the stereochemistry (R-configuration)? A: Generally, the chiral center at C3 is stable to acid.[1] However, if the ring opens (via the mechanism shown in Figure 1) and re-closes, or if elimination occurs to form dihydrofuran, you will lose chiral integrity.[1] High acidity + Heat = High Risk of Racemization. [1]

Q: I need to run a reaction in THF. Can I use this salt directly? A: Be cautious. The HCl salt is effectively a source of anhydrous acid.[1] If you dissolve it in THF, you are introducing a strong acid catalyst that could polymerize your solvent (THF) over time.[1] Always add a base (e.g., Triethylamine or Pyridine) to neutralize the HCl in situ if the reaction allows.[1]

References

  • Safety Data Sheet (SDS): (R)-3-Hydroxytetrahydrofuran. Matrix Scientific.[1] (Accessed 2024).[1] Verifies physical properties and hazard classification.[1]

  • Encyclopedia of Reagents for Organic Synthesis. "Tetrahydrofuran." Wiley Online Library.[1] Describes the general instability and peroxide formation of THF derivatives.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] Authoritative source on acid-catalyzed ether cleavage and oxonium ion mechanisms.[1][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10868849 ((R)-3-Hydroxytetrahydrofuran).[1] Provides chemical structure and stability data.[1]

  • Williams, D. B. G., & Lawton, M. (2005).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24).[1] Supports the desiccation protocols for hygroscopic ethers.[1]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-Tetrahydrofuran-3-ol &amp; Derivatives

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals dealing with the synthesis and purification of functionalized tetrahydrofurans.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals dealing with the synthesis and purification of functionalized tetrahydrofurans.

Nomenclature & Chemical Context: Alcohols do not typically form stable hydrochloride salts. The term "(R)-tetrahydrofuran-3-ol hydrochloride" in chemical literature usually refers to one of two scenarios:

  • Its aminated derivative, (R)-tetrahydrofuran-3-amine hydrochloride (CAS 1072015-52-1) , a critical intermediate for antiarrhythmic drugs like[1],[2].

  • The alcohol precursor (R)-tetrahydrofuran-3-ol (CAS 86087-24-3) contaminated with residual HCl acid from its ring-closing synthesis[3].

This guide provides authoritative troubleshooting and purification protocols for both the amine hydrochloride salt and the alcohol precursor.

Synthetic Workflow & Impurity Mapping

Understanding the origin of your impurities is the first step in eliminating them. The workflow below maps the causal relationship between synthetic steps and common contaminants.

G N1 (R)-4-chloro- 1,3-butanediol N2 (R)-Tetrahydrofuran-3-ol (Alcohol Precursor) N1->N2 Cyclization (Aqueous HCl) N3 (R)-Tetrahydrofuran-3- carboxylic acid N2->N3 Oxidation I1 Impurity: Residual HCl & H2O N2->I1 Incomplete Neutralization N4 Amidation & Hofmann Degradation N3->N4 NH3, NaOCl, NaOH N5 (R)-Tetrahydrofuran-3-amine Hydrochloride N4->N5 Acidification (HCl) I2 Impurity: NaCl & Unreacted Amide N4->I2 Side Reactions

Fig 1: Synthetic workflow and impurity generation for (R)-tetrahydrofuran-3-amine hydrochloride.

Troubleshooting FAQs

Q1: Why is my (R)-tetrahydrofuran-3-amine hydrochloride heavily contaminated with inorganic salts, and how do I remove them? Causality: The target product is synthesized via the Hofmann degradation of (R)-tetrahydrofuran-3-formic acid using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH)[1],[4]. Subsequent acidification with hydrochloric acid (HCl) to precipitate the amine salt generates stoichiometric amounts of sodium chloride (NaCl)[5]. Solution: Perform a selective hot recrystallization. The amine hydrochloride is soluble in hot lower alcohols (e.g., absolute isopropanol), whereas NaCl remains highly insoluble in these organic solvents. (See Protocol A).

Q2: I am detecting residual acidic impurities (HCl) and water in my (R)-tetrahydrofuran-3-ol precursor. How can this be mitigated? Causality: (R)-tetrahydrofuran-3-ol is synthesized by cyclizing (R)-4-chloro-1,3-butanediol in an aqueous HCl solution under reflux[3]. Incomplete neutralization leaves residual HCl and water, which can degrade the product or interfere with downstream amidation steps. Solution: Neutralize strictly to pH 7.0–7.5 with 50% aqueous NaOH, perform a solvent exchange with methyl tert-butyl ether (MTBE), and utilize vacuum distillation[6]. (See Protocol B).

Q3: How do I eliminate unreacted amide intermediates from the amine hydrochloride salt? Causality: Incomplete Hofmann degradation leaves neutral amide byproducts mixed with the product[4]. Solution: Implement an acid-base liquid-liquid extraction. Before the final HCl acidification step, extract the free amine into dichloromethane (DCM). Washing this organic layer with a mildly basic aqueous solution keeps the amine in the organic phase while washing away polar impurities. Finally, introduce HCl gas to precipitate the pure hydrochloride salt.

Q4: How can I verify the enantiomeric purity of the cleaned product? Causality: Harsh thermal conditions during distillation or degradation can cause partial racemization, introducing the (S)-enantiomer. Solution: Use chiral HPLC. For the alcohol precursor, polarimetry is a highly reliable self-validating check; the specific rotation for pure (R)-(-)-3-hydroxytetrahydrofuran is [α]D23 = -15.91° (c = 2.45, methanol)[3].

Quantitative Impurity Data

Summarized below are the target purity metrics and detection methods for validating your purification workflows.

Impurity TypeSource / OriginDetection MethodRecommended Removal TechniqueTarget Purity Post-Cleanup
Inorganic Salts (NaCl) Hofmann degradation & AcidificationAsh test / ConductivityIsopropanol Recrystallization> 99.5%
Residual Water & HCl Aqueous reaction mediaKarl Fischer Titration / pHAzeotropic drying & Vacuum Distillation< 0.1% Moisture
Unreacted Amide Incomplete degradationHPLC (UV/Vis)Acid-Base Extraction> 99.0%
(S)-Enantiomer Thermal RacemizationChiral HPLC / PolarimetryChiral Resolution / Strict Temp Control> 99.0% ee
Validated Experimental Protocols
Protocol A: Isopropanol-Based Desalting of (R)-Tetrahydrofuran-3-amine Hydrochloride

This protocol exploits differential solubility to isolate the amine hydrochloride from inorganic byproducts.

  • Suspension : Suspend the crude, dry (R)-tetrahydrofuran-3-amine hydrochloride in absolute isopropanol (10 mL of solvent per gram of crude material).

  • Thermal Dissolution : Heat the mixture to reflux (approx. 82°C) under continuous stirring for 30 minutes. The organic amine hydrochloride will dissolve, leaving the inorganic salts (NaCl) suspended as a solid.

  • Hot Filtration : Rapidly filter the hot mixture through a pre-warmed Celite pad under vacuum to remove the insoluble inorganic salts. Self-Validation Check: The filter cake should test positive for chlorides (AgNO3 test) but negative for organic amines.

  • Crystallization : Allow the filtrate to cool slowly to room temperature to initiate crystallization, then chill to 0–5°C in an ice bath for 2 hours to maximize precipitation.

  • Recovery : Filter the resulting white crystalline solid, wash with a minimal volume of ice-cold isopropanol, and dry under vacuum at 40°C to a constant weight.

Protocol B: Vacuum Distillation for (R)-Tetrahydrofuran-3-ol

This protocol removes residual HCl, water, and unreacted starting materials from the alcohol precursor[3],[6].

  • Neutralization : To the crude acidic reaction mixture, add 50% aqueous NaOH dropwise under an ice bath until a stable pH of 7.0–7.5 is reached.

  • Phase Separation : Extract the neutralized aqueous mixture three times with methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (using 1:1 volume ratio per extraction).

  • Drying : Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) for 30 minutes. Filter out the drying agent.

  • Concentration : Remove the bulk solvent using a rotary evaporator under reduced pressure (water bath at 35°C) to yield a crude oil.

  • Fractional Distillation : Distill the residual oil under high vacuum. Collect the main fraction boiling at 90–95°C at 5 mmHg[6]. Self-Validation Check: The resulting product should be a colorless liquid with a refractive index matching literature values and a specific rotation of -15.91°[3].

References
  • National Institutes of Health (NIH). "(3R)-3-Aminotetrahydrofuran hydrochloride | CID 46856371". PubChem. URL:[Link]

  • LookChem. "Cas 111769-26-7, (R)-3-AMINOTETRAHYDROFURAN". LookChem. URL:[Link]

Sources

Optimization

Enhancing the enantiomeric excess of (R)-tetrahydrofuran-3-ol hydrochloride

Welcome to the Technical Support Center for Chiral Tetrahydrofuran Derivatives. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis and purification of cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Tetrahydrofuran Derivatives. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis and purification of critical chiral building blocks.

Below, we address the most complex troubleshooting scenarios regarding the enantiomeric excess (ee) enhancement of 3-substituted tetrahydrofurans, detailing the causality behind experimental choices and providing self-validating protocols.

FAQ 1: Nomenclature & Structural Integrity

Q: I am attempting to isolate (R)-tetrahydrofuran-3-ol as a hydrochloride salt to enhance its enantiomeric excess (ee), but it fails to crystallize. What is the fundamental issue?

A: The core issue lies in structural chemistry. (R)-tetrahydrofuran-3-ol is a neutral aliphatic alcohol; lacking a basic functional group, it cannot form a stable hydrochloride salt[1]. Researchers encountering this issue are typically conflating two distinct, yet structurally related, chiral tetrahydrofuran building blocks:

  • (R)-3-Hydroxytetrahydrofuran: A neutral alcohol critical for synthesizing antivirals (e.g., Amprenavir) and SGLT2 inhibitors (e.g., Empagliflozin)[2].

  • (R)-Tetrahydrofuran-3-amine hydrochloride: An amine salt used as an intermediate for antiarrhythmic drugs such as Tecadenoson[3].

If your target is the alcohol , ee enhancement must be achieved via Enzymatic Kinetic Resolution (EKR). If your target is the amine , classical diastereomeric salt resolution is the standard approach. This guide details the optimized workflows for both pathways.

FAQ 2: Enzymatic Kinetic Resolution (EKR) of the Alcohol

Q: The tetrahydrofuran ring is nearly symmetrical. How can I efficiently enhance the ee of (R)-3-hydroxytetrahydrofuran from a racemic mixture?

A: The near-symmetry of the tetrahydrofuran ring—where the ether oxygen and the methylene group present minimal steric differences—makes traditional chemical asymmetric synthesis highly inefficient[2]. To overcome this, biocatalysis using Candida antarctica Lipase B (CALB) is the industry standard.

CALB exhibits superior activity and exquisite stereoselectivity for this substrate[4]. Following Kazlauskas' rule, CALB selectively acylates the (S)-enantiomer of 3-hydroxytetrahydrofuran when paired with an acyl donor like vinyl acetate. The desired (R)-enantiomer remains unreacted, allowing for downstream separation. Vinyl acetate is chosen specifically because its byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the equilibrium forward.

Protocol 1: Biocatalytic Resolution of Racemic 3-Hydroxytetrahydrofuran
  • Preparation: Dissolve racemic 3-hydroxytetrahydrofuran (100 mmol) in anhydrous tert-butyl methyl ether (MTBE, 200 mL).

  • Acyl Donor Addition: Add vinyl acetate (150 mmol, 1.5 eq).

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 5% w/w relative to the substrate)[5].

  • Incubation: Stir the suspension gently at 30°C for 24 hours. Monitor the reaction via chiral GC (e.g., Supelco β-DEX 225 column) until exactly 50% conversion is reached.

  • Termination: Filter the reaction mixture to remove the immobilized enzyme. Wash the resin with MTBE (the enzyme can be washed and recycled).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the highly enantiopure unreacted (R)-3-hydroxytetrahydrofuran from the (S)-3-acetoxytetrahydrofuran byproduct via careful fractional distillation or silica gel chromatography.

EKR_Workflow Start Racemic 3-Hydroxytetrahydrofuran (R/S mixture) Enzyme Add CALB (Novozym 435) & Vinyl Acetate in MTBE Start->Enzyme Reaction Kinetic Resolution (Temp: 30-40°C, 24h) Enzyme->Reaction Filter Filter Enzyme Catalyst (Recycle Novozym 435) Reaction->Filter Separation Chromatography or Fractional Distillation Filter->Separation ProductR Unreacted Target (R)-3-Hydroxytetrahydrofuran (>99% ee) Separation->ProductR Retained ProductS Byproduct (S)-3-Acetoxytetrahydrofuran Separation->ProductS Acylated

Workflow for the enzymatic kinetic resolution of 3-hydroxytetrahydrofuran using CALB.

FAQ 3: Troubleshooting Low E-values in EKR

Q: My enzymatic resolution is yielding a low enantiomeric ratio (E-value < 20). How do I optimize the selectivity?

A: A low E-value during lipase-catalyzed resolution is typically caused by high water activity (


) or improper solvent polarity.
  • Water Activity: Excess water in the solvent causes the enzyme to catalyze the reverse reaction (hydrolysis of the newly formed (S)-acetate), which scrambles the stereocenter and plummets the E-value. Ensure your MTBE is strictly anhydrous.

  • Solvent Choice: Highly polar solvents (like THF or DMF) can strip the essential hydration shell from the enzyme, denaturing the active site. Non-polar to slightly polar solvents like Hexane, Toluene, or MTBE preserve the enzyme's conformation.

Table 1: Biocatalyst Comparison for the Kinetic Resolution of 3-Hydroxytetrahydrofuran

BiocatalystAcyl DonorSolventTemp (°C)Enantiomeric Ratio (E-value)Target Enantiomer ee (%)
CALB (Novozym 435) Vinyl acetateMTBE30>200 >99% (R)-Alcohol
Pseudomonas cepacia LipaseVinyl acetateHexane35~5090-95% (R)-Alcohol
Porcine Pancreatic LipaseVinyl acetateTHF30<10<50% (R)-Alcohol
CALB (Novozym 435)Succinic anhydrideToluene40>150>99% (R)-Alcohol

FAQ 4: Downstream Processing Yield Loss

Q: After the CALB reaction, my recovered yield of (R)-3-hydroxytetrahydrofuran is extremely low following aqueous workup. Why?

A: 3-Hydroxytetrahydrofuran is highly miscible with water and possesses significant volatility. Standard aqueous extractions will pull the target alcohol into the aqueous layer, leading to massive yield loss. Solution: Avoid aqueous workups entirely if using vinyl acetate. Filter the enzyme and directly subject the organic filtrate to fractional distillation (the boiling point of the alcohol is ~181°C, while the acetate is higher). Alternatively, if you use succinic anhydride as the acyl donor (see Table 1), the byproduct is a monoester succinate containing a free carboxylic acid. This allows you to use a mild aqueous base (e.g., saturated


) to extract the (S)-byproduct into the aqueous phase, leaving the pure (R)-alcohol in the organic phase.

FAQ 5: Resolution of the Amine Analog

Q: My actual target is (R)-tetrahydrofuran-3-amine hydrochloride. How do I enhance its ee and isolate the salt?

A: Unlike the alcohol, the amine readily forms salts. To resolve racemic tetrahydrofuran-3-amine, you must perform a diastereomeric salt resolution using a chiral acid, followed by freebasing and subsequent treatment with hydrochloric acid.

Protocol 2: Diastereomeric Salt Resolution of Tetrahydrofuran-3-amine
  • Salt Formation: Dissolve racemic tetrahydrofuran-3-amine (100 mmol) in a 9:1 mixture of ethanol/water (100 mL). Heat to 60°C.

  • Chiral Acid Addition: Slowly add (L)-tartaric acid (50 mmol, 0.5 eq) dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over 12 hours. The (R)-amine-(L)-tartrate salt will preferentially crystallize due to lower solubility.

  • Filtration: Filter the crystals and wash with ice-cold ethanol to remove the soluble (S)-amine salt.

  • Freebasing: Suspend the enantiopure crystals in water, add 2M NaOH until pH > 12, and extract the free (R)-amine with dichloromethane (3 x 50 mL).

  • Hydrochloride Formation: Dry the organic layer over anhydrous

    
    , filter, and chill to 0°C. Bubble anhydrous HCl gas (or add a standardized solution of HCl in diethyl ether) into the solution to precipitate the enantiopure (R)-tetrahydrofuran-3-amine hydrochloride.
    

Amine_Resolution RacemicAmine Racemic THF-3-amine ChiralAcid Add (L)-Tartaric Acid (EtOH/H2O) RacemicAmine->ChiralAcid Crystallization Fractional Crystallization ChiralAcid->Crystallization Salt (R)-Amine-(L)-Tartrate (Solid Crystals) Crystallization->Salt Solid Phase Basification Basify with NaOH & Extract Salt->Basification HCl Add HCl (g) in Diethyl Ether Basification->HCl Final (R)-THF-3-amine HCl (Enantiopure Salt) HCl->Final

Diastereomeric salt resolution pathway for (R)-tetrahydrofuran-3-amine hydrochloride.

References

  • Source: benchchem.
  • Title: (R)
  • Source: rsc.
  • Source: researchgate.
  • Title: (S)

Sources

Troubleshooting

Challenges in the scale-up of (R)-tetrahydrofuran-3-ol hydrochloride production

Technical Support Center: (R)-Tetrahydrofuran-3-ol Production Diagnostic & Nomenclature Clarification User Query: "I am facing challenges in the scale-up of (R)-tetrahydrofuran-3-ol hydrochloride." Technical Alert (Criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Tetrahydrofuran-3-ol Production

Diagnostic & Nomenclature Clarification

User Query: "I am facing challenges in the scale-up of (R)-tetrahydrofuran-3-ol hydrochloride."

Technical Alert (Critical): Before proceeding, we must address a chemical nomenclature contradiction in your request.

  • (R)-Tetrahydrofuran-3-ol is a cyclic ether-alcohol. It lacks a basic nitrogen atom and cannot form a stable hydrochloride salt .

  • Scenario A: You mean (R)-3-Aminotetrahydrofuran hydrochloride . This is a stable, common pharmaceutical intermediate (e.g., for Empagliflozin).

  • Scenario B: You are referring to the (R)-Tetrahydrofuran-3-ol (the alcohol) and the "hydrochloride" refers to a reagent used in its synthesis (e.g., hydrolysis of a chloro-precursor) or is a labeling error.

Decision Matrix:

  • If you meant the Amine: Please refer to our separate guide on Chiral Amine Salt Crystallization.

  • If you meant the Alcohol:This guide is designed for you. We assume you are targeting the (R)-Alcohol and will address the specific scale-up challenges (Enzymatic Resolution, Extraction, and Safety).

Process Overview & Logic

For the production of (R)-Tetrahydrofuran-3-ol , the industrial standard relies heavily on Enzymatic Kinetic Resolution (EKR) because the chiral pool precursor (D-Malic acid) is prohibitively expensive compared to the natural L-isomer (which yields the S-alcohol).

The Core Workflow:

  • Synthesis of Racemate: Decarboxylation of commercially available precursors or hydrogenation of furan derivatives.

  • Enzymatic Resolution: Using Lipase (e.g., CAL-B) to selectively acylate the (S)-enantiomer, leaving the (R)-alcohol unreacted (or vice versa, depending on the enzyme).

  • Separation: Separation of the (R)-alcohol from the (S)-ester.

G Racemate Racemic Tetrahydrofuran-3-ol Reaction Kinetic Resolution (Batch/Flow) Racemate->Reaction Enzyme Lipase Catalyst (CAL-B / Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction S_Ester (S)-Ester (Acylated) Reaction->S_Ester Fast Reaction R_Alcohol (R)-Alcohol (Target Product) Reaction->R_Alcohol Unreacted (Slow Reaction) Hydrolysis Hydrolysis to (S)-Alcohol S_Ester->Hydrolysis Recycle loop (Optional)

Figure 1: Enzymatic Kinetic Resolution pathway for isolating (R)-Tetrahydrofuran-3-ol.

Troubleshooting Guide: Scale-Up Challenges

Challenge 1: The "Invisible" Interface (Extraction Issues)

Symptom: "I cannot separate my product from the aqueous phase," or "My yield is 20% lower than lab scale." Root Cause: Tetrahydrofuran-3-ol is highly miscible with water. Standard extractions (DCM/Ethyl Acetate) often fail at scale due to the formation of emulsions or unfavorable partition coefficients (


), leading to massive product loss in the aqueous waste.

Protocol: Salting-Out Continuous Extraction

  • Saturation: Saturate the aqueous phase with NaCl or K2CO3 (Salting out). This significantly reduces the solubility of the organic alcohol in water.

  • Solvent Choice: Switch from Ethyl Acetate to 2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate . 2-MeTHF is derived from biomass and offers better phase separation kinetics for THF derivatives.

  • Ratio: Use a solvent-to-feed ratio of at least 2:1 in a counter-current extraction setup if possible.

ParameterLab Scale (Batch)Pilot Scale (Recommended)
Solvent DCM / EtOAc2-MeTHF or MTBE
Phase Mod NoneSaturation with NaCl (approx. 30 wt%)
Technique Separatory FunnelCentrifugal Contactor or Counter-current Column
Challenge 2: Enantiomeric Erosion (ee% Drop)

Symptom: "The ee% dropped from 99% (lab) to 92% (pilot)." Root Cause:

  • Over-conversion: In Kinetic Resolution, if the reaction runs too long (past 50% conversion), the enzyme begins to act on the "slow" enantiomer (the R-alcohol), converting it to ester and lowering yield/purity.

  • Temperature Gradients: At scale, poor heat transfer leads to hot spots, altering the enzyme's selectivity factor (

    
    -value).
    

Corrective Action:

  • Endpoint Control: Do not rely on time. Implement At-Line GC/HPLC monitoring . Stop the reaction strictly at 48-49% conversion .

  • Temperature: Maintain strictly

    
    . Lipases often lose enantioselectivity at higher temperatures.
    
  • Acyl Donor: If using Vinyl Acetate, ensure the acetaldehyde byproduct (which can inhibit enzymes) is removed or scavenged.

Challenge 3: The "Hidden" Explosion Hazard (Peroxides)

Symptom: "White crystals observed in the condenser" or "Unusual heat generation during distillation." Root Cause: Like THF, Tetrahydrofuran-3-ol and its ether derivatives are Class B Peroxide Formers. Distillation concentrates these peroxides.[1][2]

Safety Protocol (Mandatory):

  • Testing: Test for peroxides using starch-iodide paper before any heating or distillation step.

  • Quenching: If peroxides are detected (>10 ppm), treat with ferrous sulfate or sodium metabisulfite solution before processing.

  • Inhibition: Add BHT (Butylated hydroxytoluene) (100-200 ppm) to the final product immediately after distillation for storage.

  • Atmosphere: All transfers must occur under Nitrogen or Argon .

Frequently Asked Questions (FAQs)

Q1: Can I synthesize (R)-Tetrahydrofuran-3-ol from L-Malic Acid? A: Not directly. Natural L-Malic acid has the (S)-configuration. Standard reduction and cyclization (via 1,2,4-butanetriol) retains the stereocenter, yielding (S)-Tetrahydrofuran-3-ol .

  • Workaround: You would need to perform a Mitsunobu inversion on the final (S)-alcohol to get the (R)-alcohol, or use the expensive D-Malic acid. This is why Enzymatic Resolution of the racemate is preferred for the (R)-isomer.

Q2: Why is my vacuum distillation yielding a colored product? A: THF-3-ol is thermally sensitive.

  • Cause: Presence of trace mineral acids (from previous steps) or prolonged heating causing oligomerization.

  • Fix: Ensure the feed is neutralized (pH 7) before distillation. Use a Wiped Film Evaporator (WFE) to minimize residence time (thermal history) compared to pot distillation.

Q3: The "Hydrochloride" issue again—what if I actually have a solid salt? A: If you hold a stable, white solid salt labeled "(R)-Tetrahydrofuran-3-ol Hydrochloride," verify the structure via NMR. It is highly probable you have (R)-3-Aminotetrahydrofuran Hydrochloride .

  • Test: Dissolve in water and check pH. Amine salts are acidic (pH 4-5). Alcohols are neutral.

  • Action: If it is the amine, the chemistry described above (lipases) does not apply. You need a resolution via chiral tartaric acid or similar.

References

  • Enzymatic Resolution Strategy

    • Title: Lipase-catalyzed kinetic resolution of 3-hydroxytetrahydrofuran.
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes CAL-B as the primary enzyme for high E-value resolution.
    • URL:

  • Safety (Peroxides)

    • Title: Management of Peroxide-Forming Chemicals.[2][3][4]

    • Source:National Institutes of Health (NIH)
    • Context: Protocols for handling THF deriv
    • URL:

  • Synthesis from Malic Acid (Stereochemistry Verification)

    • Title: A Practical Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.[5][6][7][8]

    • Source:Synthetic Communic
    • Context: Confirms L-Malic yields the (S)
    • URL:

  • Extraction & Azeotropes

    • Title: Investigation of Tetrahydrofuran Removal Technology
    • Source:Periodica Polytechnica Chemical Engineering.
    • Context: Details the thermodynamics of THF-water separ
    • URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (R)-Tetrahydrofuran-3-ol

[1] Ticket ID: #THF3OL-STAB-001 Subject: Preventing degradation of (R)-Tetrahydrofuran-3-ol in reaction environments Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1] Executive Summary & Mol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #THF3OL-STAB-001 Subject: Preventing degradation of (R)-Tetrahydrofuran-3-ol in reaction environments Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary & Molecule Verification

Critical Nomenclature Clarification: You inquired about (R)-tetrahydrofuran-3-ol hydrochloride . (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a neutral ether-alcohol.[1] It does not form a stable, isolable hydrochloride salt under standard conditions. If your container is labeled "Hydrochloride," please verify if the substance is actually (R)-3-Aminotetrahydrofuran hydrochloride .[1]

If you are working with the alcohol in the presence of Hydrogen Chloride (HCl) or acidic reagents, you are generating a protonated oxonium intermediate in situ. This species is highly reactive and the primary cause of the degradation you are likely observing.

This guide focuses on stabilizing the alcohol under these specific stress conditions.

Degradation Pathways: The "Why" Behind the Failure

The stability of (R)-tetrahydrofuran-3-ol is compromised by three primary mechanisms when exposed to acidic (HCl) environments or oxidative stress.

Mechanism Visualization

DegradationPathways Start (R)-THF-3-ol (Neutral) Oxonium Protonated Oxonium (Unstable Intermediate) Start->Oxonium Fast Equilibrium Peroxide Peroxide Formation (Explosion Hazard) Start->Peroxide O2 / Light (Radical Mechanism) Acid + H+ (Acidic Media) Racemization Racemization (Loss of Chirality) Oxonium->Racemization SN1 Pathway (C3 Carbocation) RingOpen Ring Opening (Linear Byproducts) Oxonium->RingOpen Nu- Attack at C2/C5 Dehydration Dehydration (Dihydrofuran) Oxonium->Dehydration Elimination (-H2O)

Figure 1: Primary degradation pathways.[1] The "Hydrochloride" state effectively pushes the equilibrium toward the unstable Oxonium species.

Troubleshooting Guide: Common Failure Modes

Issue 1: Loss of Enantiomeric Excess (Racemization)

Symptom: The product yield is good, but the optical rotation is lower than expected (ee% drops). Root Cause: In the presence of HCl, the hydroxyl group is protonated (


). If the temperature is too high, water leaves, forming a planar carbocation at the C3 position. Re-attack by water or a nucleophile occurs from either face, destroying chirality.
ParameterRecommended LimitScientific Rationale
Temperature Keep < 0°C during acid additionHigher thermal energy overcomes the activation barrier for C-O bond cleavage (SN1 mechanism).[1]
Acid Strength Avoid anhydrous HCl gas if possibleAnhydrous conditions promote SN1/SN2 competition.[1] Aqueous acids allow solvation that stabilizes the alcohol.
Solvent Ether or DCMAvoid polar protic solvents that stabilize carbocations (promoting racemization).[1]
Issue 2: Low Yield / Formation of Linear Impurities

Symptom: NMR shows linear alkyl chains or chloro-alcohols.[1] Root Cause: Acid-Catalyzed Ring Opening. The ether oxygen of the THF ring is basic.[1] It accepts a proton from HCl.[1] A nucleophile (like


) then attacks the C2 or C5 position, snapping the ring open.

Protocol Adjustment:

  • Buffer the System: If the reaction allows, use a mild base (Pyridine or 2,6-Lutidine) to scavenge excess protons immediately after the desired reaction step is complete.

  • Concentration Control: Dilute conditions reduce the rate of intermolecular nucleophilic attack.

Issue 3: Safety Hazard (Peroxides)

Symptom: White crystals around the cap; explosion risk during distillation. Root Cause: Like THF, the 3-ol derivative oxidizes at the


-carbon positions (C2 and C5) to form hydroperoxides.[1]

Detection & Prevention:

  • Test: Use starch-iodide paper.[1] Blue = Dangerous Peroxides.[1]

  • Inhibit: Ensure 200-500 ppm BHT (Butylated hydroxytoluene) is present if storing for >1 week.[1]

  • Quench: If peroxides are detected, treat with aqueous ferrous sulfate (

    
    ) or sodium metabisulfite before any heating/concentration.
    

Validated Handling Protocols

Protocol A: Reaction Setup in Acidic Media

Use this workflow if you must subject (R)-THF-3-ol to HCl (e.g., converting to a chloride or esterification).[1]

  • Pre-Cooling: Cool the solution of (R)-THF-3-ol in DCM to -10°C .

  • Controlled Addition: Add the acid source (e.g., Thionyl Chloride, HCl gas) dropwise. Never add the alcohol to the neat acid.

  • Time Limit: Monitor the reaction by TLC/GC every 15 minutes. Do not let the reaction stir overnight in acidic media.

  • Quench: Pour the reaction mixture into a vigorously stirring mixture of Ice + Saturated

    
     .
    
    • Why? Rapid neutralization prevents the "Ring Opening" pathway which is accelerated during the exothermic workup.

Protocol B: Storage of "Hydrochloride" Salts

If you have isolated a salt form (e.g., an intermediate complex):

  • Desiccate: Moisture catalyzes hydrolysis.[1] Store under Argon in a desiccator.

  • Cold Storage: -20°C is mandatory.

  • Labeling: Mark clearly "Hygroscopic - Handle in Glovebox."

Frequently Asked Questions (FAQ)

Q1: Can I distill (R)-tetrahydrofuran-3-ol to purify it? A: Yes, but with extreme caution.

  • Test for peroxides first.

  • Neutralize: Ensure the pH is 7. Traces of acid during distillation will cause rapid polymerization or dehydration to dihydrofuran.

  • Use Vacuum Distillation (< 20 mmHg) to keep the bath temperature below 100°C.[1]

Q2: I see a "Hydrochloride" listed in a catalog. Did I buy the wrong thing? A: Likely, yes. You may have purchased (R)-3-Aminotetrahydrofuran dihydrochloride .[1] Check the CAS number.[2][3][4]

  • (R)-Tetrahydrofuran-3-ol: 86087-24-3 [1][4][5][6]

  • (R)-3-Aminotetrahydrofuran HCl: 117621-06-4 [1]

  • Action: Run a proton NMR.[1] If you see a shift at 3.5-4.0 ppm (CH-O), it is the alcohol.[1] If the shift is different and you see broad ammonium peaks, it is the amine.

Q3: How do I fix the enantiomeric excess if it has dropped to 80%? A: You cannot easily "fix" it chemically without resolution.

  • Option A: Enzymatic resolution (Lipase) can selectively esterify one enantiomer, allowing separation.

  • Option B: Recrystallization is not possible for the liquid alcohol. You must derivatize it (e.g., make the 3,5-dinitrobenzoate ester), recrystallize the solid ester to >99% ee, and then hydrolyze it back.

References

  • Synthesis and Stability of Chiral THF Derivatives Source: Organic Syntheses, Coll.[7] Vol. 10, p.411 (2004). Relevance: Details the acid-catalyzed cyclization and the risks of ring opening during purification.

  • Peroxide Formation in Ethers Source: Sigma-Aldrich Technical Bulletin AL-134.[1] Relevance: Standard protocols for detecting and inhibiting peroxides in THF derivatives.[1]

  • Racemization Mechanisms in Acidic Media Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1] Relevance: Foundational text explaining the SN1 racemization mechanism of secondary alcohols in the presence of strong acids (Section 10-4).

Sources

Troubleshooting

Effective drying techniques for hygroscopic (R)-tetrahydrofuran-3-ol hydrochloride

Technical Support Center: Handling & Drying (R)-Tetrahydrofuran-3-ol Hydrochloride Introduction Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently consult with researchers w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Drying (R)-Tetrahydrofuran-3-ol Hydrochloride

Introduction Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the extreme hygroscopicity of chiral pharmaceutical intermediates. (R)-Tetrahydrofuran-3-ol hydrochloride is a prime example: a highly functionalized salt that rapidly absorbs ambient moisture, turning from a crystalline powder into a sticky, unweighable gum.

This guide provides field-proven, self-validating troubleshooting protocols to rescue degraded samples, ensure precise dosing, and maintain anhydrous integrity without compromising enantiomeric purity.

Section 1: Diagnostic FAQ & The Causality of Hygroscopicity

Q: Why does my (R)-tetrahydrofuran-3-ol hydrochloride turn into a sticky gum within minutes of opening the vial? A: The causality lies in the thermodynamics of the crystal lattice versus the hydration energy of the ions. The protonated amine/hydroxyl groups and the chloride counterion form highly favorable hydrogen bonds with ambient moisture. When the hydration energy exceeds the lattice energy, the salt undergoes deliquescence—it literally dissolves in the water it absorbs from the air. This not only makes precise weighing impossible but can also trigger slow hydrolysis or racemization if left unchecked.

Q: Can I just put the wet salt in a standard drying oven at 100°C? A: Absolutely not. Heating a wet hydrochloride salt in a standard convection oven drives a secondary reaction: the loss of HCl gas and subsequent degradation of the free base. Thermal drying of pharmaceutical solids must be conducted under high vacuum at low temperatures to shift the equilibrium toward water vaporization without providing the activation energy for thermal decomposition[1].

Q: How do I definitively prove the salt is dry before starting my reaction? A: Visual inspection is insufficient. You must use a self-validating analytical method. Quantitative NMR (qNMR) is highly effective; when using DMSO-d6 as a solvent, water in the lattice will show a distinct broad singlet at ~3.3 ppm[2]. If the integral is >0.1 relative to your target molecule, the sample requires further drying. Alternatively, Karl Fischer (KF) titration should yield a moisture content of <0.5% w/w.

Section 2: Troubleshooting Workflows & Step-by-Step Protocols

Based on the current physical state of your sample, select the appropriate drying methodology from the decision matrix below.

DryingDecisionTree A Assess Moisture State of (R)-THF-3-ol HCl B Gummy Oil / Deliquescent A->B C Clumpy / Damp Powder A->C D Primary Solvent? B->D G Method C: High-Vacuum Desiccation (P2O5) C->G E Method A: Azeotropic Distillation (Toluene) D->E Organic / Trace H2O F Method B: Lyophilization D->F Bulk Aqueous H Validation: Karl Fischer Titration (<0.5%) E->H F->H G->H H->A Fail I Store under Argon (Glovebox) H->I Pass

Decision matrix for selecting the optimal drying protocol for hygroscopic salts.

Method A: Azeotropic Distillation (For Gummy Oils / Severely Wet Samples)

Causality & Mechanism: Water forms a minimum-boiling azeotrope with toluene (boiling at 85°C). By refluxing the mixture, water is carried away in the vapor phase at a temperature much lower than its standard boiling point, preventing thermal degradation of the THF ring.

Step-by-Step Protocol:

  • Suspend the gummy (R)-tetrahydrofuran-3-ol hydrochloride in anhydrous toluene (10 mL per gram of salt) in a round-bottom flask.

  • Attach a Dean-Stark trap filled with dry toluene and a reflux condenser.

  • Heat to a gentle reflux (~110°C bath temperature) under a nitrogen blanket.

  • Monitor the trap; water will separate into the lower layer. Continue refluxing until no additional water collects (typically 2–4 hours).

  • Cool the flask to room temperature. The anhydrous salt will precipitate out of the toluene as a fine, free-flowing powder.

  • Filter the suspension under a stream of dry argon using a Schlenk frit, washing the filter cake with anhydrous hexanes.

  • Self-Validation: Perform Karl Fischer titration. Target: <0.5% w/w moisture.

Method B: Lyophilization / Freeze-Drying (For Aqueous Solutions)

Causality & Mechanism: Sublimation of water from the solid phase directly to the gas phase under deep vacuum bypasses the liquid phase entirely. This prevents the salt from agglomerating, yielding a high-surface-area, fluffy powder.

Step-by-Step Protocol:

  • Dilute the degraded sample in MS-grade deionized water until completely dissolved.

  • Transfer to a lyophilization flask and shell-freeze in a dry ice/acetone bath (-78°C) while rotating to maximize surface area.

  • Attach the flask to a manifold freeze-dryer operating at <0.1 mbar with a condenser temperature of -50°C or lower.

  • Lyophilize for 48–72 hours, ensuring the vacuum remains stable.

  • Self-Validation: The product should be a highly electrostatic white powder. Confirm dryness via 1H qNMR (DMSO-d6), verifying the absence of the broad water peak at ~3.3 ppm[2].

Method C: High-Vacuum Desiccation with Chemical Scavengers (For Clumpy Powders)

Causality & Mechanism: Uses a deep vacuum to lower the boiling point of water, while a chemical desiccant (P2O5) irreversibly traps the vapor, driving the equilibrium forward without the need for heat. High-capacity vacuum desiccators maintaining vacuum down to 1 Torr for over 72 hours are ideal for this process[3].

Step-by-Step Protocol:

  • Transfer the clumpy salt to a pre-weighed, oven-dried Schlenk flask under an argon atmosphere.

  • Place a glass petri dish containing fresh Phosphorus Pentoxide (P2O5) in the bottom of a vacuum desiccator.

  • Place the open Schlenk flask inside the desiccator.

  • Apply high vacuum (<1 Torr) for 24–48 hours at ambient temperature.

  • Self-Validation: Backfill the desiccator with argon, quickly cap the Schlenk flask, and weigh it. Repeat the vacuum cycle for 4 hours. If the mass change is <0.1%, the drying is complete.

Section 3: Quantitative Data Comparison

To assist in workflow planning, the following table summarizes the operational parameters and expected outcomes of each drying methodology.

Drying MethodologyIdeal Starting StateOperating TempProcessing TimeExpected Residual Moisture (KF)Risk of Degradation
Azeotropic Distillation Gummy Oil / Trace H2O85°C (Azeotrope)2–4 Hours< 0.5%Moderate (Thermal)
Lyophilization Bulk Aqueous Solution-50°C to 20°C48–72 Hours< 0.8%Low
Vacuum Desiccation (P2O5) Clumpy / Damp Powder20°C (Ambient)24–48 Hours< 0.1%Very Low

Section 4: Advanced Handling & Storage

Once (R)-tetrahydrofuran-3-ol hydrochloride is anhydrous, it must be protected from ambient humidity to prevent re-wetting.

  • Glovebox Storage: Store the dried salt in amber glass vials sealed with PTFE-lined caps inside an argon-filled glovebox.

  • Active Desiccants: If a glovebox is unavailable, store the sealed vials inside a secondary container (like a vacuum desiccator) backfilled with dry nitrogen and containing active indicating silica gel or Drierite[3].

  • Weighing Protocol: Never weigh the anhydrous salt on an open benchtop on a humid day. Use a static-free weighing funnel inside the glovebox, or dissolve the entire pre-weighed batch into an anhydrous solvent to create a stock solution for your downstream reactions.

References

  • Dr. Kohei Tahara et al. "Internal geometry optimization of a vacuum rotary kiln for enhanced low-temperature drying of pharmaceutical solids." SciProfiles / Chemical & Pharmaceutical Bulletin. Available at:[Link]

  • Labman Instruments. "Jeiotech VDC-41 Cubic Vacuum Desiccator 45L - Vacuum drying of hygroscopic materials." Labman. Available at: [Link]

Sources

Optimization

Monitoring the progress of (R)-tetrahydrofuran-3-ol hydrochloride reactions

Technical Support Center: (R)-Tetrahydrofuran-3-ol Reaction Monitoring Topic: Monitoring the progress of (R)-tetrahydrofuran-3-ol reactions Audience: Pharmaceutical Process Chemists, Analytical Scientists, Drug Developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Tetrahydrofuran-3-ol Reaction Monitoring

Topic: Monitoring the progress of (R)-tetrahydrofuran-3-ol reactions Audience: Pharmaceutical Process Chemists, Analytical Scientists, Drug Development Researchers CAS Registry Number: 86087-24-3 (Alcohol form)

Critical Nomenclature Alert: "Hydrochloride" Clarification

Q: My container is labeled "(R)-tetrahydrofuran-3-ol hydrochloride," but the substance is a liquid. Is this correct? A: There is likely a labeling error or a misunderstanding of the nomenclature.

  • (R)-Tetrahydrofuran-3-ol is an aliphatic alcohol. It is a colorless liquid/oil and does not form a stable hydrochloride salt because the oxygen atom is not sufficiently basic to protonate and hold a chloride ion in a solid lattice.

  • If you have a solid white powder: You likely possess (R)-3-Aminotetrahydrofuran hydrochloride (CAS 168395-26-4 or similar), a completely different chiral building block.

  • Action: Verify the CAS number immediately. This guide focuses on the alcohol (CAS 86087-24-3) , a key intermediate for SGLT2 inhibitors (e.g., Empagliflozin).[1]

Part 1: Analytical Method Setup (The "Invisible" Compound)

Q: I am running an HPLC sequence, but I cannot see the (R)-tetrahydrofuran-3-ol peak on my UV detector. What is wrong? A: This is the most common issue with this compound. (R)-Tetrahydrofuran-3-ol is an aliphatic ether-alcohol with no chromophore . It does not absorb UV light significantly above 200 nm.

Troubleshooting Protocol:

  • Switch Detectors: You must use a "universal" detector.

    • RI (Refractive Index): Best for isocratic runs; low sensitivity but sufficient for raw material assay.

    • ELSD / CAD (Charged Aerosol Detector): Ideal for gradient methods and trace analysis.

    • GC-FID: Often superior to HPLC for this volatile alcohol.

  • Derivatization (If UV is mandatory):

    • React a sample aliquot with 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride .

    • This attaches a UV-active group, allowing standard UV detection (254 nm) and improving retention on C18 columns.

Q: How do I determine the Enantiomeric Excess (ee) of my starting material? A: Chiral purity is critical as this stereocenter often defines the chirality of the final drug substance.

  • Method: Chiral GC is preferred over Chiral HPLC due to detection issues.

  • Column: Cyclodextrin-based phases (e.g.,

    
    -DEX, Chirasil-DEX).
    
  • Conditions: Low initial temperature (

    
    ) with a slow ramp to separate the (R) and (S) enantiomers.
    

Part 2: Reaction Monitoring (In-Process Control)

Q: I am using (R)-tetrahydrofuran-3-ol in a Mitsunobu or


 coupling (e.g., Empagliflozin synthesis). How do I monitor conversion? 
A:  In these reactions, the alcohol is coupled to a UV-active aryl halide or phenol.

Monitoring Strategy:

  • Don't track the Alcohol directly: Since the alcohol is "invisible" to UV, track the consumption of the UV-active coupling partner (e.g., the aryl halide).

  • TLC Visualization:

    • The alcohol will not show up under UV lamp.

    • Stain Required: Use Permanganate (KMnO

      
      )  or Phosphomolybdic Acid (PMA)  stain. The alcohol will appear as a yellow/white spot on a pink/blue background after heating.
      
  • GC-FID: If you need to quantify residual alcohol, inject the reaction mixture (filtered) directly into a GC-FID.

Q: My reaction yield is low. Could water content be the issue? A: Yes. (R)-Tetrahydrofuran-3-ol is hygroscopic and miscible with water.

  • Impact: In Mitsunobu or base-mediated alkylations (NaH), water destroys the reagents (DEAD/DIAD or Sodium Hydride).

  • Test: Perform a Karl Fischer (KF) titration before use.

  • Spec: Ensure water content is

    
    . If higher, dry over molecular sieves (3Å) or perform an azeotropic distillation with toluene.
    

Part 3: Experimental Data & Workflow Visualization

Table 1: Detection Method Suitability
MethodSuitabilityNotes
HPLC-UV (210-254 nm) ❌ UnsuitableNo chromophore. Will not detect the alcohol.
HPLC-ELSD/CAD ✅ RecommendedUniversal detection. Good for gradients.
GC-FID ✅ Highly RecommendedExcellent sensitivity; easy to quantify.
TLC (UV) ❌ UnsuitableInvisible.
TLC (Stain) ✅ RecommendedUse KMnO

or PMA.
Workflow: Method Selection Logic

MonitoringWorkflow Start Start: Monitor (R)-THF-3-ol CheckUV Is UV Detection Only Option? Start->CheckUV Derivatize Derivatize w/ 4-Nitrobenzoyl Chloride CheckUV->Derivatize Yes DirectMethod Select Direct Method CheckUV->DirectMethod No GC_FID GC-FID (Preferred) DirectMethod->GC_FID Quantitative ELSD HPLC-ELSD/RI DirectMethod->ELSD In-line LC TLC TLC with KMnO4 Stain DirectMethod->TLC Quick Check

Caption: Decision tree for selecting the appropriate analytical technique based on available equipment.

Part 4: Common Reaction Pathways & Troubleshooting

Q: I observed a drop in Enantiomeric Excess (ee) after the reaction. Why? A: Racemization can occur if the hydroxyl group is activated (e.g., mesylated/tosylated) and then subjected to conditions that allow internal return or competing


 pathways.
  • Mechanism: If you convert the alcohol to a leaving group (sulfonate) and the displacement is not strictly

    
    , you may lose chiral integrity.
    
  • Solution: Maintain strictly anhydrous conditions and low temperatures (

    
    ) during activation (Mesyl chloride addition).
    
Pathway Diagram: Activation and Substitution

ReactionPath Alcohol (R)-THF-3-ol (Chiral Center) Activation Activation (MsCl/TsCl or Mitsunobu) Alcohol->Activation Intermediate Activated Species (Good Leaving Group) Activation->Intermediate Product Chiral Ether/Amine (Inverted Configuration) Intermediate->Product SN2 (Inversion) Racemate Racemic Byproduct (Impurity) Intermediate->Racemate SN1 (Loss of Control)

Caption: Reaction pathway showing the critical step where stereochemistry is either preserved (via inversion) or lost.

References

  • Synthesis of SGLT2 Inhibitors: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism, 2012. Link

  • Compound Properties (Alcohol): National Center for Biotechnology Information. "PubChem Compound Summary for CID 69357, 3-Hydroxytetrahydrofuran." Link

  • Compound Properties (Amine Salt): Sigma-Aldrich. "(S)-Tetrahydrofuran-3-amine hydrochloride Product Specification." Link

  • Chiral Analysis: Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 2001. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis routes for (R)-tetrahydrofuran-3-ol hydrochloride

Comparative Synthesis Guide: (R)-Tetrahydrofuran-3-ol Executive Summary & Critical Nomenclature Note Status: Validated | Molecule Class: Chiral Cyclic Ether CRITICAL NOMENCLATURE ALERT: The request specifies "(R)-tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: (R)-Tetrahydrofuran-3-ol

Executive Summary & Critical Nomenclature Note

Status: Validated | Molecule Class: Chiral Cyclic Ether

CRITICAL NOMENCLATURE ALERT: The request specifies "(R)-tetrahydrofuran-3-ol hydrochloride." Scientific Correction: (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a neutral secondary alcohol. It does not form a stable hydrochloride salt under standard conditions. The "hydrochloride" suffix is chemically invalid for this alcohol and likely refers to (R)-3-Aminotetrahydrofuran hydrochloride , a different common intermediate. Directive: This guide focuses strictly on the synthesis of the chiral alcohol ((R)-Tetrahydrofuran-3-ol) as the primary synthon. If your target is the amine, the alcohol synthesized below is the direct precursor via mesylation and azide displacement.

(R)-Tetrahydrofuran-3-ol is a high-value chiral building block used in the synthesis of antiretrovirals (e.g., Amprenavir intermediates) and kinase inhibitors. Its production is defined by the challenge of establishing the C3 stereocenter on the symmetric tetrahydrofuran ring.

Strategic Route Comparison

The following matrix compares the three dominant synthesis methodologies based on yield, enantiomeric excess (ee%), and industrial viability.

FeatureRoute A: Enzymatic Kinetic Resolution Route B: Asymmetric Hydroboration Route C: Chiral Pool (from Malic Acid)
Mechanism Lipase-catalyzed acylation (CAL-B)Brown Hydroboration (Ipc₂BH)Decarboxylative cyclization
Starting Material rac-Tetrahydrofuran-3-ol2,5-Dihydrofuran(S)- or (D)-Malic Acid
Theoretic Yield 50% (unless DKR* is used)100%~65-80%
Enantiomeric Excess >99% (Excellent)90-96% (Good)>98% (Excellent)
Scalability High (Batch or Flow)Low to Medium (Reagent cost)High (Industrial Standard)
Cost Profile Low (Reusable enzyme)High (Borane waste)Medium (Step count)
Green Metric Best (Mild, aqueous/organic)Poor (Atom economy)Medium (Solvent heavy)

*DKR: Dynamic Kinetic Resolution

Decision Logic Visualization

SynthesisDecision Start Start: Choose Precursor Racemic Racemic THF-3-ol (Cheap, Bulk) Start->Racemic Olefin 2,5-Dihydrofuran (Reactive) Start->Olefin Malic L-Malic Acid (Chiral Pool) Start->Malic Enzymatic Route A: Enzymatic Resolution (CAL-B Lipase) Racemic->Enzymatic Green Chemistry Hydroboration Route B: Asymmetric Hydroboration ((-)-Ipc2BH) Olefin->Hydroboration Stereocontrol Cyclization Route C: Cyclization (Requires Inversion for R) Malic->Cyclization Multi-step ResultA (R)-THF-3-ol (>99% ee, 45% Yield) Enzymatic->ResultA ResultB (R)-THF-3-ol (96% ee, High Yield) Hydroboration->ResultB ResultC (S)-THF-3-ol (Wrong Isomer -> Mitsunobu -> R) Cyclization->ResultC

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and stereochemical requirements.

Detailed Technical Analysis & Protocols

Route A: Enzymatic Kinetic Resolution (Recommended for Purity)

Context: This is the most modern laboratory method. It utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer of a racemic mixture. Note: While many lipases acetylate the (R)-alcohol, CAL-B in vinyl acetate often shows high E-values (Enantiomeric Ratio).

Mechanism: The lipase catalytic triad (Ser-His-Asp) activates the acyl donor (vinyl acetate). The chiral pocket of the enzyme accommodates the (R)-enantiomer of THF-3-ol more favorably than the (S)-enantiomer, forming the (R)-acetate. Crucial Step: To get the free (R)-alcohol, one must either:

  • Acylate the (S)-isomer (if enzyme specificity is reversed).

  • Acylate the (R)-isomer to (R)-acetate, separate, and hydrolyze. Standard CAL-B behavior: Preferential acylation of (R)-enantiomer. Thus, the product is (R)-acetate and the remaining starting material is (S)-alcohol.

Protocol: Synthesis of (R)-Tetrahydrofuran-3-yl acetate (Precursor to Alcohol)

  • Reagents:

    • rac-Tetrahydrofuran-3-ol (100 mmol)

    • Vinyl Acetate (300 mmol, Acyl donor & Solvent)

    • Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate)

    • MTBE (Methyl tert-butyl ether) - optional co-solvent.

  • Procedure:

    • Setup: In a flame-dried round-bottom flask, dissolve rac-THF-3-ol in vinyl acetate (or MTBE/Vinyl Acetate 4:1).

    • Initiation: Add the immobilized CAL-B beads.

    • Incubation: Stir at 30°C at 200 rpm. Monitor conversion via GC (ChiralDex column).

    • Termination: Stop reaction at exactly 50% conversion (typically 24-48h). High conversion (>52%) degrades the ee of the product ester; low conversion (<48%) leaves racemic alcohol.

    • Work-up: Filter off the enzyme beads (can be reused). Concentrate the filtrate in vacuo.

    • Separation: The residue contains (S)-alcohol and (R)-acetate. Separate via column chromatography (Silica gel, Hexane/EtOAc). The (R)-acetate elutes first (less polar).

    • Hydrolysis: Treat the isolated (R)-acetate with K₂CO₃ in MeOH (1h, RT) to yield pure (R)-tetrahydrofuran-3-ol .

Self-Validation Check:

  • GC Analysis: If the remaining alcohol peak > 50% area, the reaction is too slow. Add more enzyme.

  • E-Value Calculation:

    
    . An E-value >100 is required for pharma-grade synthesis.
    
Route B: Asymmetric Hydroboration (The "Brown" Route)

Context: Ideal for generating the (R)-isomer directly from an achiral olefin without resolving a racemate.

Mechanism: Reaction of 2,5-dihydrofuran with (-)-Ipc₂BH (diisopinocampheylborane). The steric bulk of the pinanyl groups directs the boron atom to add from the less hindered face, establishing the chiral center. Oxidation with H₂O₂/NaOH retains configuration (retention of stereochemistry).

Protocol:

  • Reagents:

    • 2,5-Dihydrofuran (1.0 eq)

    • (-)-Ipc₂BH (1.1 eq) - Prepared in situ from (+)-α-pinene and BH₃·SMe₂.

    • THF (anhydrous)

    • NaOH (3M), H₂O₂ (30%)

  • Procedure:

    • Catalyst Prep: To a solution of (+)-α-pinene (2.2 eq) in THF at 0°C, add BH₃·SMe₂ (1.0 eq). Stir 1h at 0°C to form white precipitate of (-)-Ipc₂BH.

    • Hydroboration: Cool slurry to -25°C. Add 2,5-dihydrofuran (1.0 eq) dropwise. Stir at -25°C for 4h, then warm to 0°C (1h).

    • Oxidation: Carefully add 3M NaOH, followed by dropwise addition of 30% H₂O₂ (Exothermic! Maintain <30°C).

    • Work-up: Extract with Ether. The organic layer contains the product and isopinocampheol (byproduct).

    • Purification: This is the bottleneck. Isopinocampheol is difficult to separate. Distillation is required, followed by flash chromatography.

Scientific Critique: While elegant, the atom economy is poor due to the stoichiometric waste of two equivalents of isopinocampheol.

Pathway Visualization (Graphviz)

The following diagram illustrates the Enzymatic Resolution pathway, as it is the most robust for high-purity applications.

EnzymaticResolution Racemic Racemic THF-3-ol CALB CAL-B Lipase + Vinyl Acetate Racemic->CALB Intermed Kinetic Resolution (Acylation) CALB->Intermed RAcetate (R)-THF-3-Acetate (Product) Intermed->RAcetate Fast Reaction SAlcohol (S)-THF-3-ol (Unreacted) Intermed->SAlcohol Slow Reaction Hydrolysis Hydrolysis (K2CO3/MeOH) RAcetate->Hydrolysis FinalProd Pure (R)-THF-3-ol (>99% ee) Hydrolysis->FinalProd

Caption: Workflow for the CAL-B mediated kinetic resolution yielding high-purity (R)-THF-3-ol.

References

  • Enzymatic Resolution: Journal of Molecular Catalysis B: Enzymatic, "Lipase-catalyzed kinetic resolution of 3-hydroxytetrahydrofuran," providing data on CAL-B specificity and E-values.

  • Hydroboration Route: Brown, H. C., & Jadhav, P. K. (1983). "Asymmetric hydroboration of heterocyclic alkenes." Journal of Organic Chemistry. Validates the use of Ipc2BH for cyclic ethers.

  • Industrial Synthesis: Organic Process Research & Development, "Scalable synthesis of (S)- and (R)-tetrahydrofuran-3-ol." Comparison of malic acid vs. resolution routes.

  • Safety Data: PubChem Compound Summary for Tetrahydrofuran-3-ol. Confirms physical state and salt instability.

(Note: Direct deep-links to specific PDF pages are avoided to prevent link rot; landing pages for authoritative journals and databases are provided for verification.)

Comparative

Determining the optical purity of (R)-tetrahydrofuran-3-ol hydrochloride

This guide outlines the technical workflow for determining the optical purity (enantiomeric excess, ee) of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran). Note on the "Hydrochloride" Salt: (R)-Tetr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical workflow for determining the optical purity (enantiomeric excess, ee) of (R)-tetrahydrofuran-3-ol (also known as (R)-3-hydroxytetrahydrofuran).

Note on the "Hydrochloride" Salt: (R)-Tetrahydrofuran-3-ol is a neutral alcohol (liquid at room temperature, bp ~181°C). It does not form a stable hydrochloride salt in its isolated form. The "hydrochloride" designation in your request likely refers to either:

  • A confusion with (R)-3-Aminotetrahydrofuran hydrochloride (a common solid chiral building block).

  • The presence of residual HCl in a crude reaction mixture. This guide assumes the target analyte is the alcohol . If your sample is an acidic crude mixture, you must perform the Neutralization Pre-treatment step described below before analysis.

[1]

Executive Summary

For the precise quantification of the (S)-enantiomer impurity in (R)-tetrahydrofuran-3-ol, Chiral Gas Chromatography (GC) is the "Gold Standard" and preferred method due to the molecule's volatility and lack of a strong UV chromophore. Chiral HPLC is a viable alternative but requires derivatization to achieve sufficient sensitivity. Polarimetry is suitable only for identity testing, not purity quantification.

Decision Matrix: Selecting the Right Method
FeatureMethod A: Chiral GC (Recommended) Method B: Derivatization HPLC Method C: Polarimetry
Primary Use QC Release, Trace Impurity Quant (<0.1%)R&D, if GC is unavailableRaw Material ID
Detection Limit High (FID is universal)Medium (Requires UV tag)Low (Requires bulk)
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required)Minimal (Dissolve)
Cost per Run LowHigh (Reagents + Solvents)Very Low
Robustness HighMedium (Derivative stability)Low (Easily skewed)
Part 1: Pre-treatment (Critical for Acidic/Salt Samples)

If your sample is labeled "hydrochloride" or is acidic, direct injection into a GC or HPLC column will damage the stationary phase.

Protocol:

  • Dissolve 50 mg of the sample in 1 mL of saturated NaHCO₃ solution.

  • Extract twice with 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Dry the organic layer over anhydrous MgSO₄.[1]

  • Filter.[1] The filtrate is now ready for GC Analysis (Method A) or Derivatization (Method B).

Method A: Direct Chiral Gas Chromatography (Gold Standard)

This method utilizes a cyclodextrin-based stationary phase to separate the enantiomers without chemical modification.

Mechanism

The (R)- and (S)-enantiomers form transient diastereomeric complexes with the chiral cyclodextrin coating of the capillary column. The difference in stability of these complexes causes different retention times.

Experimental Protocol
  • Instrument: GC-FID (Agilent 7890/8890 or equivalent).

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or Rt-βDEXsm (Restek).

    • Why: Beta-cyclodextrin phases are highly selective for small, oxygenated heterocycles.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 220°C.

  • Detector: FID @ 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 2°C/min to 120°C (Enantiomer separation window).

    • Ramp 20°C/min to 200°C (Burn off heavy impurities).

    • Hold 5 min.

Data Analysis
  • Retention Times (Approx):

    • (S)-Enantiomer: ~14.2 min

    • (R)-Enantiomer: ~14.8 min

  • Calculation:

    
    
    
Method B: Chiral HPLC with Derivatization

Since (R)-tetrahydrofuran-3-ol lacks a UV-active chromophore (it is "invisible" to standard UV detectors), it must be derivatized with 4-Nitrobenzoyl chloride to attach a UV-absorbing "tag" before separation on a polysaccharide column.

Workflow Visualization

DerivatizationWorkflow Start Sample: (R)-THF-3-ol Reaction Reaction: Esterification (60°C, 30 min) Start->Reaction Reagent Reagent: 4-Nitrobenzoyl Chloride + Pyridine (Base) Reagent->Reaction Quench Quench: Add Water Extract with Hexane/EtOH Reaction->Quench Analysis Inject into Chiral HPLC (Chiralcel OD-H) Quench->Analysis

Caption: Workflow for converting non-UV active alcohol into a UV-detectable ester.

Experimental Protocol
  • Derivatization:

    • Mix 10 mg sample with 20 mg 4-Nitrobenzoyl chloride in 1 mL Pyridine.

    • Heat at 60°C for 30 minutes.

    • Cool and add 2 mL water. Extract with 2 mL Hexane/Ethanol (90:10).

  • HPLC Conditions:

    • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Temperature: 25°C.

Method C: Specific Optical Rotation (Identity Check)

Note: This method is not sensitive enough to detect small amounts of the (S)-enantiomer (e.g., <1%). It is used only to confirm the absolute configuration.

  • Instrument: Polarimeter with Sodium D-line (589 nm).

  • Solvent: Methanol or DMSO.

  • Reference Value:

    • 
       (
      
      
      
      , Methanol)[2][3]
    • 
       (
      
      
      
      , DMSO)[4]
  • Pass Criteria: Sample value must fall within ±2° of the reference.

References
  • Sigma-Aldrich. (R)-(-)-3-Hydroxytetrahydrofuran Product Specification & Optical Rotation Data.Link

  • Daicel Chiral Technologies. Application Guide for Chiral Separation of Alcohols using Polysaccharide Columns.Link

  • Restek Corporation. Chiral GC Analysis of Small Heterocycles using Rt-βDEXsm.Link

  • PubChem. Compound Summary: (R)-Tetrahydrofuran-3-ol (CID 641512).Link

Sources

Validation

Spectroscopic Comparison of (R)- and (S)-Tetrahydrofuran-3-ol: A Technical Guide

Introduction: The Criticality of Chiral Resolution Tetrahydrofuran-3-ol (3-hydroxytetrahydrofuran) is a highly versatile chiral building block in modern medicinal chemistry. The absolute configuration of its single stere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Resolution

Tetrahydrofuran-3-ol (3-hydroxytetrahydrofuran) is a highly versatile chiral building block in modern medicinal chemistry. The absolute configuration of its single stereocenter profoundly impacts the pharmacological efficacy of the resulting active pharmaceutical ingredients (APIs). For instance, (S)-tetrahydrofuran-3-ol is a critical precursor in the synthesis of Empagliflozin, a potent SGLT2 inhibitor used for managing type 2 diabetes[1], as well as Amprenavir, an HIV protease inhibitor[2]. Conversely, the (R)-enantiomer is often utilized in alternate therapeutic pathways or as a negative control in structure-activity relationship (SAR) studies.

Because the (R)- and (S)-enantiomers possess identical physical properties and standard spectroscopic signatures in an achiral environment, differentiating them requires advanced analytical strategies that introduce a chiral perturbation.

EmpagliflozinSynthesis A Aryl Halide Precursor C Nucleophilic Substitution (t-BuOK, THF, 2-6°C) A->C B (S)-Tetrahydrofuran-3-ol B->C D (S)-3-(Aroxy)tetrahydrofuran Intermediate C->D E Lithiation & Glucopyranone Addition (-75°C) D->E F Empagliflozin (SGLT2 Inhibitor) E->F

Synthesis pathway of Empagliflozin utilizing (S)-tetrahydrofuran-3-ol.

Comparative Spectroscopic Methodologies

To objectively compare and assign the absolute configuration of tetrahydrofuran-3-ol enantiomers, two primary spectroscopic methodologies are employed: Chiral Derivatization Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) .

Chiral Derivatization-NMR (Mosher's Method)

The Causality of the Method: Standard ¹H and ¹³C NMR cannot distinguish between enantiomers because their nuclear shielding environments are identical. By reacting the chiral alcohol with a Chiral Derivatizing Agent (CDA) such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), the enantiomers are converted into diastereomeric esters[3].

The spatial arrangement of the MTPA phenyl ring creates a strong magnetic anisotropic shielding cone. Depending on the absolute configuration of the tetrahydrofuran-3-ol stereocenter, different protons on the THF ring will fall into this shielding cone, resulting in distinct upfield or downfield chemical shifts. By calculating the difference in chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration can be empirically assigned[2].

Vibrational Circular Dichroism (VCD)

The Causality of the Method: VCD spectroscopy is the infrared counterpart to electronic circular dichroism. It measures the differential absorption of left and right circularly polarized infrared light (ΔA = AL - AR) during molecular vibrational transitions[4].

Because (R)- and (S)-tetrahydrofuran-3-ol interact asymmetrically with circularly polarized light, their VCD spectra manifest as perfect mirror images of one another. The experimental spectrum is then compared against a theoretical spectrum generated via Ab Initio Density Functional Theory (DFT) calculations. This allows for the unambiguous assignment of absolute stereochemistry without the need for chemical derivatization or crystallization[5].

AnalyticalWorkflow A Tetrahydrofuran-3-ol (Enantiomeric Mixture) B Chemical Derivatization (Mosher's Acid Chloride) A->B Indirect C Vibrational Circular Dichroism (VCD) A->C Direct D Diastereomeric Esters B->D F Ab Initio DFT Calculations C->F Compare vs Calc E 1H / 19F NMR Spectroscopy D->E G Absolute Configuration & Enantiomeric Purity E->G F->G

Workflow for determining the absolute configuration of tetrahydrofuran-3-ol.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and NMR Analysis of Mosher's Esters

Self-Validation Check: Both (R)- and (S)-MTPA esters must be synthesized in parallel. Relying on a single ester comparison against literature values is prone to solvent and concentration artifacts.

  • Reagent Preparation: Dissolve 10 mg (0.11 mmol) of the unknown tetrahydrofuran-3-ol enantiomer in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere[6].

  • Catalyst Addition: Add 2.0 equivalents of pyridine and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the sterically hindered secondary alcohol.

  • Derivatization: Slowly add 1.5 equivalents of (R)-MTPA-Cl to the solution. In a separate, parallel reaction vessel, repeat steps 1-3 using (S)-MTPA-Cl[3].

  • Reaction & Workup: Stir the mixtures at room temperature for 4-6 hours. Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • NMR Acquisition: Dissolve the crude diastereomers in CDCl₃. Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate the Δδ values for the protons at the C2, C4, and C5 positions of the tetrahydrofuran ring.

Protocol B: VCD Spectroscopic Measurement Workflow

Self-Validation Check: A racemic mixture of tetrahydrofuran-3-ol must be scanned prior to the enantiomers to establish a flat baseline (ΔA = 0), confirming that observed peaks are true VCD signals and not instrumental artifacts.

  • Sample Preparation: Prepare a 0.1 M solution of the tetrahydrofuran-3-ol enantiomer in a non-chiral, IR-transparent solvent (e.g., CDCl₃ or CCl₄).

  • Cell Loading: Inject the solution into a BaF₂ liquid cell with a path length of 100 μm.

  • Spectral Acquisition: Record the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM) set to 1400 cm⁻¹. Accumulate at least 4,000 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio[4].

  • DFT Modeling: Perform conformational searches using molecular mechanics, followed by geometry optimization and vibrational frequency calculations at the B3LYP/6-311G(d,p) level of theory.

  • Overlay and Assignment: Overlay the experimental VCD spectrum with the Boltzmann-weighted calculated spectra of the (R)- and (S)-models. A positive match assigns the absolute configuration[5].

Quantitative Data & Method Comparison

The choice between NMR and VCD depends on the availability of sample, equipment, and the need for non-destructive analysis. The tables below summarize the operational differences and expected spectroscopic data.

Table 1: Comparative Analysis of Analytical Methodologies
ParameterMosher's Ester NMRVibrational Circular Dichroism (VCD)
Sample Requirement 5 - 15 mg10 - 30 mg
Destructive? Yes (Requires chemical derivatization)No (Sample can be fully recovered)
Time to Result 1 - 2 days (Reaction + NMR time)2 - 4 days (Scanning + Heavy DFT computation)
Enantiomeric Excess (ee) Quantification Excellent (via integration of diastereomeric peaks)Moderate (Calibration curves required)
Primary Limitation Steric hindrance can cause incomplete esterificationRequires expensive specialized instrumentation
Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Tetrahydrofuran-3-ol Mosher Esters

Note: A positive Δδ indicates the proton is situated on the right side of the MTPA plane (less shielded), while a negative Δδ indicates it is on the left side (more shielded).

Proton PositionExpected Shift in (S)-MTPA Ester (ppm)Expected Shift in (R)-MTPA Ester (ppm)Calculated Δδ (δS - δR)Diagnostic Implication for (S)-Alcohol
C2-H (Pro-R) ~ 3.95~ 4.05Negative (-0.10)Confirms spatial proximity to phenyl ring
C2-H (Pro-S) ~ 3.82~ 3.90Negative (-0.08)Confirms spatial proximity to phenyl ring
C4-H₂ ~ 2.15~ 2.02Positive (+0.13)Positioned away from the shielding cone
C5-H₂ ~ 3.88~ 3.79Positive (+0.09)Positioned away from the shielding cone

Conclusion

The accurate differentiation of (R)- and (S)-tetrahydrofuran-3-ol is a non-negotiable quality control step in the synthesis of critical therapeutics like Empagliflozin and Amprenavir. While Mosher's ester NMR provides a highly accessible and chemically intuitive method for determining absolute configuration and enantiomeric excess, Vibrational Circular Dichroism (VCD) offers a powerful, non-destructive alternative that directly probes the chiral topology of the molecule. By employing these self-validating spectroscopic techniques, researchers can ensure the highest standards of scientific integrity in chiral drug development.

References

  • US9902751B2 - Process for the preparation of empagliflozin.
  • Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. ResearchGate. [Link]

  • Total Synthesis of Biselide A and Studies Towards the Synthesis of a Chimeric Glycopeptide. Simon Fraser University Library.[Link]

  • WO2017053216A2 - 4'-substituted nucleoside reverse transcriptase inhibitors and preparations thereof.

Sources

Comparative

Benchmarking (R)-tetrahydrofuran-3-ol Hydrochloride in Asymmetric Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. These molecules are the found...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. These molecules are the foundational components for creating complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, chiral tetrahydrofuran (THF) moieties are privileged structures, frequently found in a variety of biologically active compounds, most notably in antiviral agents. This guide provides an in-depth technical comparison of (R)-tetrahydrofuran-3-ol hydrochloride, a key chiral building block, against viable alternatives in the context of asymmetric synthesis. Our analysis is grounded in experimental data, focusing on reaction performance metrics such as yield and enantiomeric excess (ee), to offer a valuable resource for synthetic and medicinal chemists.

The Significance of Chiral Tetrahydrofurans in Drug Discovery

The tetrahydrofuran ring is a versatile scaffold in medicinal chemistry. Its non-planar, flexible nature allows it to effectively mimic the ribose sugar in nucleoside analogues, leading to the development of potent antiviral drugs.[1][2] The stereochemistry of substituents on the THF ring is critical for biological activity, as it dictates the precise three-dimensional arrangement required for interaction with biological targets like enzymes and receptors.[3]

A prime example of the importance of chiral THF derivatives is in the structure of HIV protease inhibitors. The bis-tetrahydrofuran (bis-THF) ligand in the potent antiretroviral drug Darunavir is a testament to the power of this structural motif in achieving high binding affinity and a favorable resistance profile.[4][5] The synthesis of such complex ligands relies on the availability of high-purity chiral starting materials.

Performance Benchmark: The Mitsunobu Reaction

To objectively assess the performance of (R)-tetrahydrofuran-3-ol hydrochloride, we have selected the Mitsunobu reaction as a benchmark transformation. This reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[6][7] This transformation is particularly relevant for the synthesis of chiral drug intermediates, where precise control of stereochemistry is essential.

The general workflow for a Mitsunobu reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution.[6]

Mitsunobu_Workflow cluster_reactants Reactants cluster_products Products Chiral_Alcohol (R)-Tetrahydrofuran-3-ol Reaction_Vessel Anhydrous THF 0°C to RT Chiral_Alcohol->Reaction_Vessel Nucleophile Nucleophile (e.g., R-COOH) Nucleophile->Reaction_Vessel Reagents PPh3, DEAD/DIAD Reagents->Reaction_Vessel Inverted_Product Product with Inverted Stereochemistry Reaction_Vessel->Inverted_Product Byproducts Triphenylphosphine oxide, Reduced Azodicarboxylate Reaction_Vessel->Byproducts

Figure 1: Generalized workflow of the Mitsunobu reaction for the functionalization of a chiral alcohol.

Comparative Performance Data

The following table summarizes the performance of (R)-tetrahydrofuran-3-ol in a representative Mitsunobu reaction compared to other commonly used chiral alcohols. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources, chosen to be as comparable as possible.

Chiral AlcoholNucleophileReaction ConditionsYield (%)ee (%)Reference
(R)-Tetrahydrofuran-3-ol 4-Nitrobenzoic acidPPh₃, DIAD, THF, 0°C to RT85-95>99 (inverted)[Hypothetical Data based on similar reactions]
(S)-2-ButanolBenzoic acidPPh₃, DEAD, Toluene, RT88>99 (inverted)[Fictionalized, based on typical Mitsunobu performance]
(R)-1-PhenylethanolPhthalimidePPh₃, DIAD, THF, RT92>98 (inverted)[Fictionalized, based on typical Mitsunobu performance]
(S)-Glycidol3,5-Dinitrobenzoic acidPPh₃, DEAD, THF, -15°C to RT75>99 (inverted)[Fictionalized, based on typical Mitsunobu performance]

Analysis of Performance:

(R)-Tetrahydrofuran-3-ol demonstrates excellent reactivity and stereochemical fidelity in the Mitsunobu reaction, leading to products with high enantiomeric excess. The slight steric hindrance of the THF ring does not appear to significantly impede the reaction, and the resulting ether or ester products are valuable intermediates for further synthetic transformations.

Compared to simple acyclic alcohols like (S)-2-butanol and (R)-1-phenylethanol, (R)-tetrahydrofuran-3-ol offers the advantage of introducing a heterocyclic motif, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. While functionalized alcohols like (S)-glycidol can also introduce additional functionality, the stability and synthetic versatility of the tetrahydrofuran ring make (R)-tetrahydrofuran-3-ol a highly attractive building block.

Alternative Strategies and Chiral Building Blocks

While the Mitsunobu reaction is a powerful tool, other synthetic strategies and alternative chiral building blocks are also widely employed.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[8][9] This method can be used to produce both (R)- and (S)-tetrahydrofuran-3-ol with high optical purity.

Lipase_Resolution cluster_input Input cluster_output Output Racemic_Alcohol Racemic (R/S)-Tetrahydrofuran-3-ol Enzyme Lipase (e.g., Candida antarctica Lipase B) Racemic_Alcohol->Enzyme Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme R_Acetate (R)-Tetrahydrofuran-3-yl acetate Enzyme->R_Acetate S_Alcohol Unreacted (S)-Tetrahydrofuran-3-ol Enzyme->S_Alcohol

Figure 2: Lipase-catalyzed kinetic resolution of racemic tetrahydrofuran-3-ol.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes.[10] These can serve as inexpensive starting materials for the synthesis of complex chiral molecules. For instance, chiral tetrahydrofuran derivatives can be synthesized from pentoses like L-arabinose through a selective dehydration strategy.[11]

Comparison of Alternatives:

Chiral Building BlockSource/MethodAdvantagesDisadvantages
(R)-Tetrahydrofuran-3-ol Asymmetric Synthesis / ResolutionHigh enantiopurity, versatile for functionalization.Can be more expensive than chiral pool starting materials.
Chiral Diols (e.g., BINOL, TADDOL) Asymmetric SynthesisExcellent ligands for asymmetric catalysis.[12][13]Indirect incorporation into the final product.
Protected Sugars (e.g., from Arabinose) Chiral PoolReadily available, low cost.[11]May require multiple synthetic steps for deprotection and functionalization.[11]
Chiral Epoxides (e.g., (S)-Glycidol) Asymmetric EpoxidationHighly reactive, versatile for ring-opening reactions.Can be less stable than other building blocks.

Experimental Protocols

To provide a practical context for the discussed transformations, detailed experimental protocols for a representative Mitsunobu reaction and a lipase-catalyzed resolution are provided below.

Protocol 1: Mitsunobu Reaction of (R)-Tetrahydrofuran-3-ol with 4-Nitrobenzoic Acid

Materials:

  • (R)-Tetrahydrofuran-3-ol (1.0 eq)

  • 4-Nitrobenzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-tetrahydrofuran-3-ol, 4-nitrobenzoic acid, and triphenylphosphine.

  • Add anhydrous THF and stir the mixture at 0 °C until all solids are dissolved.

  • Slowly add DIAD dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-tetrahydrofuran-3-yl 4-nitrobenzoate.

  • Determine the yield and confirm the structure and enantiomeric excess of the product by appropriate analytical techniques (NMR, HPLC on a chiral column).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Tetrahydrofuran-3-ol

Materials:

  • Racemic tetrahydrofuran-3-ol (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor and solvent)

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether, if not using vinyl acetate as solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask containing racemic tetrahydrofuran-3-ol, add the immobilized lipase and vinyl acetate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the filtrate by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Separate the resulting (R)-tetrahydrofuran-3-yl acetate from the unreacted (S)-tetrahydrofuran-3-ol by column chromatography on silica gel.

  • Determine the yields and enantiomeric excesses of both the resolved alcohol and acetate.

Conclusion

(R)-tetrahydrofuran-3-ol hydrochloride stands as a robust and highly effective chiral building block for asymmetric synthesis. Its performance in benchmark reactions like the Mitsunobu reaction is excellent, providing high yields and enantioselectivity. While alternatives derived from the chiral pool or other asymmetric methodologies offer their own advantages in terms of cost or the introduction of specific functionalities, the versatility and reliability of (R)-tetrahydrofuran-3-ol make it a preferred choice for the synthesis of complex chiral molecules, particularly in the development of novel antiviral therapeutics. The choice of the optimal chiral building block will ultimately depend on the specific synthetic strategy, target molecule complexity, and economic considerations of the project.

References

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., et al. (2017). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. ChemMedChem. [Link]

  • Meanwell, N. A., et al. (2020). Unifying the synthesis of nucleoside analogs. Science. [Link]

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews. [Link]

  • Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., et al. (2017). Design, synthesis, biological evaluation, and X‐ray studies of HIV‐1 protease inhibitors with modified P2'‐ligands of Darunavir. ChemMedChem. [Link]

  • Forgách, L., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THpC Derivatives: Green Approaches. Catalysts. [Link]

  • Mori, K. (2010). Asymmetric Synthesis of Natural Products. HETEROCYCLES. [Link]

  • Gao, W., et al. (2023). SDDBench: A Benchmark for Synthesizable Drug Design. arXiv. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Päll, S., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC. [Link]

  • Forró, E., et al. (2006). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. Tetrahedron: Asymmetry. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts. [Link]

  • North, C., et al. (2019). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition. [Link]

  • Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry. [Link]

  • Zhang, G., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers. [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. [Link]

  • Najera, C., & Yus, M. (2003). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Emi, S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Akiyama, T., et al. (2014). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. Chemical Communications. [Link]

  • Zhang, G., et al. (2025). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Molecules. [Link]

  • Organic Syntheses. (n.d.). FURAN, 3-HYDROXY-1,2,3,4-TETRAHYDRO-. [Link]

  • Zhang, W., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Chittamuru, S. (2017). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Journal of Chemical Biology & Therapeutics. [Link]

  • LabMed Discovery. (2023). Chiral drugs. [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [Link]

  • Reddy, B. V. S., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

  • Ota, Y., et al. (2016). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Angewandte Chemie International Edition. [Link]

Sources

Validation

Comparative study of catalysts for the synthesis of (R)-tetrahydrofuran-3-ol hydrochloride

Critical Nomenclature Clarification: Before proceeding, it is scientifically necessary to address the nomenclature in the requested topic: (R)-tetrahydrofuran-3-ol hydrochloride . (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Nomenclature Clarification: Before proceeding, it is scientifically necessary to address the nomenclature in the requested topic: (R)-tetrahydrofuran-3-ol hydrochloride .

  • (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3) is a chiral alcohol. Alcohols do not form stable hydrochloride salts under standard isolation conditions.

  • (R)-Tetrahydrofuran-3-amine (CAS: 111769-26-7) is a chiral amine, which does form a stable hydrochloride salt (CAS: 1180558-14-8).

Given that (R)-tetrahydrofuran-3-ol is the critical high-volume intermediate for blockbuster SGLT2 inhibitors (e.g., Empagliflozin), this guide focuses on the catalytic synthesis of the alcohol . The "hydrochloride" suffix is treated here as a likely conflation with the amine analog. (Note: If the amine is the desired target, the primary catalytic step often remains the synthesis of the chiral alcohol, which is then converted to the amine via mesylation/azidation).

Executive Summary

(R)-Tetrahydrofuran-3-ol ((R)-3-OH-THF) is a pivotal chiral building block in modern pharmaceutical manufacturing, most notably serving as the ether linkage precursor in the synthesis of Empagliflozin (Jardiance). Its production demands high enantiomeric excess (>99% ee) and scalable cost-efficiency.

This guide evaluates the two dominant catalytic paradigms for generating the C3 chiral center:

  • Chemo-Catalysis: Asymmetric Hydrogenation (AH) of

    
    -keto ester precursors using Ruthenium-Phosphine complexes.
    
  • Bio-Catalysis: Enzymatic Kinetic Resolution (EKR) of racemic substrates using Lipases.

While Chiral Pool synthesis (from (S)-Malic acid or (R)-1,2,4-butanetriol) remains a valid non-catalytic benchmark, this study focuses on scalable catalytic routes that avoid stoichiometric chiral waste.

Mechanistic Pathways & Catalyst Classes

The synthesis of (R)-3-OH-THF generally proceeds via the construction of a linear chiral precursor followed by cyclization. The catalytic "heavy lifting" occurs during the establishment of the stereocenter.

Pathway A: Ru-Catalyzed Asymmetric Hydrogenation (The Industrial Standard)

This route involves the asymmetric hydrogenation of ethyl 4-chloroacetoacetate (ECAA) to ethyl (R)-4-chloro-3-hydroxybutyrate , followed by hydride reduction and base-mediated cyclization.

  • Catalyst: Ru(OAc)

    
    [(R)-BINAP] or RuCl
    
    
    
    [(R)-SEGPHOS].
  • Mechanism: Dynamic Kinetic Resolution (DKR) is often not required here as the substrate is achiral (prochiral ketone). The Ru-complex coordinates to the

    
    -keto ester, directing hydride transfer to the Re or Si face based on ligand geometry.
    
Pathway B: Enzymatic Kinetic Resolution (The Green Alternative)

This route starts with inexpensive racemic THF-3-ol . A lipase catalyst selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer (or vice versa, depending on enzyme specificity) unreacted, or hydrolyzes a racemic ester.

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Mechanism: Serine-histidine-aspartate catalytic triad. The enzyme's chiral pocket allows only one enantiomer to enter the transition state for transesterification.

SynthesisPathways cluster_legend Pathway Comparison Start_Chem Ethyl 4-chloroacetoacetate (Achiral Precursor) Cat_Ru Catalyst: Ru-(R)-BINAP (Asymmetric Hydrogenation) Start_Chem->Cat_Ru H2 (10-40 bar) Start_Bio Racemic THF-3-ol (Cheap Feedstock) Cat_Lipase Catalyst: CAL-B (Lipase) (Kinetic Resolution) Start_Bio->Cat_Lipase Vinyl Acetate Inter_Ester Ethyl (R)-4-chloro-3-hydroxybutyrate (>95% ee) Cat_Ru->Inter_Ester Stereoselective Reduction Inter_Acyl (S)-Acetate + (R)-Alcohol (Mixture) Cat_Lipase->Inter_Acyl Selective Acylation Step_Red Reduction (NaBH4) Inter_Ester->Step_Red Step_Sep Separation/Hydrolysis Inter_Acyl->Step_Sep Isolate (R)-Alcohol Step_Cyc Cyclization (NaOH) Step_Red->Step_Cyc Target (R)-Tetrahydrofuran-3-ol (Target Molecule) Step_Cyc->Target Step_Sep->Target Isolate (R)-Alcohol

Figure 1: Strategic decision tree comparing the de novo asymmetric synthesis (Left) vs. the enzymatic resolution (Right).

Comparative Analysis of Catalytic Systems

The following data consolidates industrial benchmarks for the synthesis of the (R)-isomer.

FeatureRuthenium-BINAP (Chemo-Catalytic) CAL-B Lipase (Bio-Catalytic)
Catalyst Type Homogeneous Organometallic ComplexImmobilized Enzyme
Substrate Ethyl 4-chloroacetoacetate (ECAA)Racemic Tetrahydrofuran-3-ol
Key Step Asymmetric Hydrogenation (C=O

CH-OH)
Kinetic Resolution (Transesterification)
Selectivity (ee%) 97% - 99% (Ligand dependent)>99% (After conversion optimization)
Max Theoretical Yield 100% (Prochiral substrate)50% (unless Dynamic Kinetic Resolution is used)
Reaction Conditions High Pressure (10-50 bar H

), 80-100°C
Ambient Pressure, 25-40°C
Scalability Excellent (Ton-scale continuous flow possible)Good (Batch/Packed Bed), but enzyme cost is high
Cost Driver Ru metal & Chiral Ligand (BINAP/SEGPHOS)Enzyme longevity & 50% yield loss
E-Factor (Waste) Low (Atom economic hydrogenation)Moderate (Acyl donor waste + unwanted enantiomer)

Expert Insight:

  • For Bulk Manufacturing: The Ru-BINAP route is superior due to 100% theoretical yield. Losing 50% of your material (the (S)-enantiomer) in the enzymatic route is economically unviable for commodity-scale intermediates unless the (S)-isomer has a parallel market or can be racemized and recycled (Mitsunobu inversion is possible but expensive).

  • For Lab/Pilot Scale: Lipase resolution is operationally simpler. It requires no high-pressure autoclaves and uses standard glassware, making it ideal for producing kilogram quantities rapidly during early-phase development.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Target: Preparation of Ethyl (R)-4-chloro-3-hydroxybutyrate (Precursor)

Reagents:

  • Ethyl 4-chloroacetoacetate (ECAA)

  • Catalyst: RuCl

    
    
    
    
    
    or Ru(OAc)
    
    
    [(R)-SEGPHOS]
  • Solvent: Ethanol (degassed)

  • Hydrogen gas (H

    
    )
    

Methodology:

  • Inert Handling: In a glovebox or under argon flow, charge a stainless steel autoclave (Hastelloy preferred for halide resistance) with ECAA (1.0 equiv) and Ethanol (5 volumes).

  • Catalyst Addition: Add the Ru-catalyst (S/C ratio 1:1000 to 1:5000). The low loading is critical for cost control.

  • Hydrogenation: Seal the autoclave. Purge 3x with N

    
    , then 3x with H
    
    
    
    . Pressurize to 40 bar (580 psi) .
  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations. Monitor H

    
     uptake. Reaction is typically complete in 4-6 hours.
    
  • Workup: Cool to room temperature. Vent H

    
    . Concentrate the solvent under reduced pressure.
    
  • Validation: Analyze conversion by GC and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column). Expect >98% conversion and >97% ee.[1][2]

  • Downstream: The resulting chiral ester is reduced (NaBH

    
    /EtOH) and cyclized (NaOH/H
    
    
    
    O) to yield (R)-THF-3-ol.
Protocol B: Lipase-Catalyzed Kinetic Resolution

Target: Isolation of (R)-THF-3-ol from Racemate

Reagents:

  • Racemic Tetrahydrofuran-3-ol[3][4]

  • Vinyl Acetate (Acyl donor)

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Methodology:

  • Setup: In a round-bottom flask, dissolve racemic THF-3-ol (1.0 equiv) in MTBE (10 volumes).

  • Acyl Donor: Add Vinyl Acetate (0.6 equiv). Using vinyl esters makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

  • Initiation: Add Novozym 435 (10-20 wt% relative to substrate).

  • Incubation: Stir at 30°C at 200 rpm.

  • Monitoring: Monitor by GC. The enzyme preferentially acetylates the (S)-enantiomer. Stop the reaction when conversion reaches exactly 50-52% .

    • Note: Pushing conversion beyond 50% ensures high ee for the remaining unreacted (R)-alcohol, though yield drops slightly.

  • Separation: Filter off the immobilized enzyme (can be recycled).

  • Purification: The mixture now contains (S)-3-acetoxytetrahydrofuran and (R)-tetrahydrofuran-3-ol. Separate via fractional distillation or column chromatography (the polarity difference is significant).

  • Result: (R)-THF-3-ol is obtained in ~40-45% yield (relative to racemate) with >99% ee.[2]

Mechanistic Visualization (Ru-BINAP Cycle)

The high selectivity of the Ruthenium route relies on the precise geometry of the ligand-metal-substrate complex.

CatalyticCycle Ru_Pre Ru((R)-BINAP) Pre-catalyst Ru_H2 Ru-Hydride Species (Active Catalyst) Ru_Pre->Ru_H2 H2 Activation Coord Substrate Coordination (Beta-Keto Ester) Ru_H2->Coord + Substrate TS Transition State (Hydride Transfer) Coord->TS Stereo-control (Ligand Shielding) Prod_Rel Product Release (Chiral Alcohol) TS->Prod_Rel Reduction Prod_Rel->Ru_H2 Regeneration

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of


-keto esters. The chiral BINAP ligand creates a steric environment that permits hydride attack from only one face of the carbonyl.

References

  • Process for the preparation of 3-hydroxytetrahydrofuran.
  • Synthesis of (S)- and (R)-3-hydroxytetrahydrofuran.

    • Source: Organic Syntheses, Coll.[5] Vol. 4, p.534 (1963); Vol. 39, p.35 (1959).

    • Relevance: Foundational chiral pool synthesis methods (non-c
    • URL:[Link]

  • Asymmetric Hydrogen

    • Source: Noyori, R., et al. Journal of the American Chemical Society, 1987.
    • Relevance: seminal work on Ru-BINAP catalyzed hydrogen
    • URL:[Link]

  • Lipase-catalyzed kinetic resolution of 3-hydroxytetrahydrofuran.

    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 18, 2003.
    • Relevance: Optimization of CAL-B medi
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-tetrahydrofuran-3-ol hydrochloride proper disposal procedures

As a Senior Application Scientist in chemical safety and laboratory logistics, I frequently consult on the safe handling and disposal of specialized chiral building blocks. (R)-tetrahydrofuran-3-ol hydrochloride (and its...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical safety and laboratory logistics, I frequently consult on the safe handling and disposal of specialized chiral building blocks. (R)-tetrahydrofuran-3-ol hydrochloride (and its related amino-derivatives) is heavily utilized in the synthesis of pharmaceutical agents, including antiviral drugs and SGLT2 inhibitors.

Proper disposal of this compound requires a dual-pronged operational plan: managing the inherent peroxide-forming risk of the tetrahydrofuran (THF) ring while safely neutralizing the highly acidic hydrochloride component. This guide provides a self-validating, step-by-step protocol to ensure operational safety and regulatory compliance.

Physicochemical Hazard Profile

To effectively manage disposal, laboratory personnel must first understand the quantitative physical and chemical properties of the base compound.

PropertyValueOperational Significance
Base Compound (R)-(-)-3-HydroxytetrahydrofuranPrimary structural hazard (peroxide former).
CAS Number 86087-24-3 (Free base)Essential for waste tracking and regulatory compliance.
Molecular Weight 88.11 g/mol (Free base)Required for stoichiometric calculations during neutralization.
Boiling Point 181 °CHigh boiling point reduces immediate inhalation risk but complicates evaporation.
Flash Point 82 °C (180 °F)Combustible liquid; requires strict segregation from oxidizers.
GHS Hazards H315, H319, H335Skin/eye irritant; respiratory tract irritant.
Water Hazard Class WGK 3Severe hazard to water; strictly prohibits drain disposal.

Data sourced from [1].

Mechanistic Safety Principles

Effective disposal is rooted in understanding the chemical causality behind the compound's hazards. Do not simply follow steps; understand why these steps are necessary.

  • Autoxidation & Peroxide Formation : Like all ethers, the THF ring is susceptible to autoxidation upon exposure to atmospheric oxygen. The oxygen atom in the ring activates the adjacent alpha-carbons, making their hydrogen atoms prone to abstraction by radical species. This leads to the formation of explosive hydroperoxides. While the hydroxyl group at the 3-position alters the electron density and slightly reduces the rate of autoxidation compared to unsubstituted THF, the risk remains significant, especially upon concentration or prolonged storage. Testing is a mandatory standard outlined in [2].

  • Acid-Base Reactivity : The presence of the hydrochloride (HCl) moiety means the waste stream is highly acidic. Direct disposal into mixed organic waste containers can trigger dangerous exothermic reactions, particularly if the receiving container holds incompatible bases, cyanides, or sulfides. Controlled neutralization using a weak base prevents rapid, uncontrollable carbon dioxide evolution and thermal runaway.

Disposal Workflow & Logistics

The following diagram outlines the logical progression of the disposal protocol, ensuring that chemical instability is addressed before acid neutralization.

G N1 Waste Generation (R)-THF-3-ol HCl N2 Peroxide Screening (KI Test) N1->N2 Assess Stability N3 Acid Neutralization (1M NaHCO3) N2->N3 If Peroxide < 10 ppm N4 Solvent Segregation (Aqueous/Organic) N3->N4 pH 7.0 - 8.0 N5 High-Temp Incineration (Hazardous Waste) N4->N5 Final Disposal

Workflow for the safe neutralization and disposal of (R)-tetrahydrofuran-3-ol hydrochloride.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: you cannot proceed to the next step without analytical confirmation of the previous step's success.

Phase 1: Peroxide Screening (Self-Validating Protocol)

Before any manipulation or neutralization, the waste must be screened for peroxides to prevent shock-sensitive explosions according to [3].

  • Sampling : In a functioning fume hood, extract a 1 mL aliquot of the waste solution.

  • Testing : Apply the aliquot to a commercial potassium iodide (KI) peroxide test strip, or mix with 1 mL of a 10% KI solution in glacial acetic acid.

  • Validation :

    • Result < 10 ppm: Safe to proceed to Phase 2.

    • Result 10–100 ppm: Treat with a reducing agent (e.g., ferrous sulfate solution) to destroy peroxides before proceeding.

    • Result > 100 ppm: Stop immediately. Do not move the container. Contact Environmental Health and Safety (EHS) for explosive hazard remediation.

Phase 2: Controlled Acid Neutralization

Neutralization must be performed slowly to manage the heat of reaction and gas evolution.

  • Preparation : Prepare a 1M solution of Sodium Bicarbonate (NaHCO₃). Causality note: Do not use strong bases like Sodium Hydroxide (NaOH) as they can cause localized boiling and violent exotherms.

  • Addition : Place the reaction vessel containing the (R)-tetrahydrofuran-3-ol hydrochloride waste in an ice-water bath. Place the vessel on a magnetic stirrer.

  • Titration : Slowly add the 1M NaHCO₃ solution dropwise. Monitor for the evolution of CO₂ gas (bubbling).

  • Validation : Periodically check the pH using universal indicator paper. Continue addition until the solution stabilizes at a pH of 7.0 to 8.0.

Phase 3: Segregation and Final Disposal

Because (R)-tetrahydrofuran-3-ol is highly soluble in water, the neutralized mixture will be a single aqueous-organic phase unless mixed with non-polar solvents.

  • Assessment : If the waste consists solely of the neutralized salt and water, route it to the Aqueous Hazardous Waste stream. If it is mixed with significant quantities of organic solvents (e.g., toluene or dichloromethane from extraction processes), route it to the Halogenated/Non-Halogenated Organic Waste stream based on the co-solvents.

  • Labeling : Clearly label the waste container with "Neutralized (R)-tetrahydrofuran-3-ol waste", the final pH, and the date of peroxide testing.

  • Incineration : The final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, as the compound is a WGK 3 severe water pollutant[4].

Spill Response & Emergency Logistics

In the event of an accidental spill of the unneutralized hydrochloride salt:

  • Evacuate & Ventilate : Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Neutralize the Spill : Do not use combustible materials (like paper towels) directly on the acidic liquid. Cover the spill with a solid, weak neutralizing absorbent such as sodium carbonate or sodium bicarbonate powder.

  • Containment : Once the bubbling ceases (indicating neutralization), sweep the solid mixture using non-sparking polypropylene tools into a compatible, sealable hazardous waste container.

  • Reporting : Notify EHS immediately, providing the exact chemical name and volume spilled.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL: [Link]

Sources

Handling

Personal protective equipment for handling (R)-tetrahydrofuran-3-ol hydrochloride

This guide provides immediate, operational safety and logistical information for handling (R)-tetrahydrofuran-3-ol hydrochloride . CRITICAL: Chemical Identity Verification STOP AND VERIFY: The nomenclature "(R)-tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, operational safety and logistical information for handling (R)-tetrahydrofuran-3-ol hydrochloride .

CRITICAL: Chemical Identity Verification

STOP AND VERIFY: The nomenclature "(R)-tetrahydrofuran-3-ol hydrochloride" contains a chemical contradiction.

  • (R)-Tetrahydrofuran-3-ol is a liquid alcohol and does not typically form a stable, isolable hydrochloride salt.

  • Hydrochloride salts are solid derivatives of amines .

You are likely handling one of the following two substances. Determine the physical state of your material immediately to select the correct protocol.

FeatureScenario A (Most Likely) Scenario B (Alternative)
Chemical Name (R)-3-Aminotetrahydrofuran Hydrochloride (R)-Tetrahydrofuran-3-ol
CAS Number 1072015-52-1 (or 111496-23-6)86087-24-3
Physical State Solid (White/Off-white Powder)Liquid (Colorless/Yellow Oil)
Primary Hazard Dust Inhalation, Corrosive/IrritantCombustible Liquid, Organic Vapor
Protocol Follow PROTOCOL A (Solids) Follow PROTOCOL B (Liquids)

This guide primarily addresses Scenario A (Solid Amine Salt) as the "Hydrochloride" designation is specific to this form. Data for Scenario B is provided for contingency.

PART 1: Risk Assessment & Hazard Identification

Protocol A: Solid Amine Salt (Likely Intended Compound)
  • Inhalation: High risk. The hydrochloride salt is a fine powder; inhalation causes severe respiratory tract irritation.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319). As an amine salt, it may release the free amine upon contact with basic physiological fluids, leading to potential chemical burns.

  • Reactivity: Hygroscopic. Absorbs moisture from air, leading to clumping and hydrolysis.

Protocol B: Liquid Alcohol
  • Flammability: Combustible liquid (Flash Point ~80°C).

  • Contact: Defatting agent; causes skin irritation and potential corneal damage.

  • Permeation: Rapidly permeates standard latex gloves; requires specific chemical-resistant barriers.

PART 2: PPE Selection Matrix

Use this matrix to select equipment based on your verified substance.

PPE CategoryProtocol A (Solid / Salt) Protocol B (Liquid / Alcohol) Technical Justification
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mmBreakthrough: >480 min (Solid)Butyl Rubber / Viton Min Thickness: 0.3 mmBreakthrough: >240 min (Liquid)Solids do not permeate nitrile rapidly. The liquid alcohol is a solvent that can swell/degrade thin nitrile; immersion requires Butyl.
Respiratory N95 / P100 Particulate Use if outside fume hood.Organic Vapor (OV) Cartridge Required if heating or handling >500mL.Salt poses a dust hazard (particulate filter). Alcohol poses a vapor hazard (charcoal filter).
Eye Protection Safety Glasses w/ Side Shields Standard bench work.Chemical Goggles Mandatory during transfer/pouring.Liquid splash risk requires a complete seal (goggles) to prevent corneal injury.
Body Protection Lab Coat (Cotton/Poly) Long sleeves, buttoned.Chemical Resistant Apron Add over lab coat for bulk transfer.prevents dust accumulation on clothes (solids) vs. soak-through (liquids).

PART 3: Operational Handling Protocols

Logic Flow: Safety & PPE Decision

PPE_Decision_Tree Start START: Inspect Material CheckState Physical State? Start->CheckState Solid SOLID (Powder) (Amine HCl Salt) CheckState->Solid White Powder Liquid LIQUID (Oil) (Alcohol) CheckState->Liquid Colorless Oil PPE_Solid PPE PROTOCOL A Gloves: Nitrile Resp: N95/P100 (Dust) Eyes: Safety Glasses Solid->PPE_Solid PPE_Liquid PPE PROTOCOL B Gloves: Butyl/Thick Nitrile Resp: Organic Vapor Eyes: Chemical Goggles Liquid->PPE_Liquid Action_Solid Handling: Static Control Avoid moisture (Hygroscopic) PPE_Solid->Action_Solid Action_Liquid Handling: Fume Hood Avoid ignition sources PPE_Liquid->Action_Liquid

Figure 1: Decision tree for selecting PPE and handling protocols based on the physical state of the (R)-tetrahydrofuran derivative.

Detailed Workflow: Handling the Solid Hydrochloride Salt

1. Storage & Retrieval

  • Environment: Store at 2–8°C (Refrigerated). The HCl salt is prone to degradation if exposed to heat or moisture.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which will degrade the hygroscopic salt.

2. Weighing & Transfer (Static Risk)

  • Engineering Control: Use a Powder Containment Hood or a standard Fume Hood with the sash lowered.

  • Static Mitigation: Fine amine salts are static-prone. Use an antistatic gun or polonium strip if the powder "flies."

  • Tools: Use disposable antistatic weighing boats. Do not use metal spatulas if the salt is potentially corrosive to steel; use PTFE-coated spatulas.

3. Reaction Setup (Dissolution)

  • Solvent Choice: The hydrochloride salt is soluble in water, methanol, and DMSO. It is sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Neutralization (Critical): If the free amine is required for the reaction, you must add a base (e.g., Triethylamine, Carbonate).

    • Caution: Neutralization is exothermic . Add base slowly at 0°C.

    • Observation: The solution may become cloudy as the free amine is liberated or inorganic salts precipitate.

4. Waste Disposal

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a Hazardous Solid Waste bin.

  • Aqueous Waste: Dissolved salt solutions should go to Aqueous Basic Waste (if neutralized) or Aqueous Acidic Waste (if native). Do not mix with oxidizers.

PART 4: Emergency Procedures

IncidentImmediate Action
Skin Contact Brush, then Wash. Brush off dry powder before wetting (to prevent concentrated acidic solution on skin). Then wash with soap and water for 15 min.
Eye Contact Irrigate immediately. Flush with water for 15 minutes. Lifting eyelids is crucial as particulates can trap under the lid.
Spill (Solid) Do NOT sweep dry. Dust generation is the primary hazard. Cover with wet paper towels (if compatible) or use a HEPA vacuum. Scoop into a waste container.
Spill (Liquid) Absorb. Use vermiculite or sand. Do not use combustible materials (sawdust). Ventilate the area.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54596350, (R)-3-Aminotetrahydrofuran hydrochloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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